molecular formula C8H10N2 B1580595 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine CAS No. 23747-48-0

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Cat. No.: B1580595
CAS No.: 23747-48-0
M. Wt: 134.18 g/mol
InChI Key: YZEFQPIMXZVPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0) is a high-impact flavor and fragrance compound belonging to the class of organic compounds known as pyrazines . This compound is characterized by its powerful, nutty, and roasted aroma profile, with specific descriptors including peanut, roasted nut, and earthy notes . It is a clear, light yellow to amber liquid that is slightly soluble in water but soluble in oils, propylene glycol, and organic solvents . In research and development, this pyrazine derivative serves as a critical standard and ingredient for analyzing and replicating complex flavor profiles. It has been identified as a natural component in various foods, including coffee, potatoes, nuts, and breakfast cereals, and may act as a potential biomarker for consumption of these foods . Its primary research value lies in its application in gas chromatography-mass spectrometry (GC-MS) for food authenticity studies, the development of gourmand flavor systems—particularly for chocolate, nutty, or smoky accords—and in fragrance creation for adding savory, roasted nuances . The compound has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been granted FEMA GRAS status (FEMA 3306) . The JECFA concluded that there is no safety concern at current estimated intake levels, as it is expected to be metabolized to innocuous products . This product is intended for research and development purposes only within a laboratory setting. It is not intended for diagnostic, therapeutic, or human consumption use.

Properties

IUPAC Name

5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-2-3-7-8(6)10-5-4-9-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEFQPIMXZVPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC=CN=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047196
Record name 6,7-Dihydro-5-methyl-5H-cyclopentapyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

light yellow to amber liquid with a peanut odour
Record name 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in oils, propylene glycol, organic solvents, miscible at room temperature (in ethanol)
Record name 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.048-1.059
Record name 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

23747-48-0
Record name 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23747-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023747480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6,7-Dihydro-5-methyl-5H-cyclopentapyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dihydro-5-methyl-5H-cyclopentapyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-6,7-DIHYDRO-5H-CYCLOPENTYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5IDR3PHAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is a heterocyclic aromatic compound that has garnered significant attention for its distinct sensory properties and its potential as a versatile building block in medicinal chemistry.[1][2] Primarily recognized for its nutty, roasted, and earthy aroma, it is a key component in the flavor and fragrance industry.[3][4] Beyond its organoleptic applications, the pyrazine scaffold is a common motif in pharmacologically active molecules, suggesting that this compound holds promise for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, offering a valuable resource for researchers in diverse scientific fields.

Chemical and Physical Properties

This compound is a pale yellow to orange-brown liquid at room temperature.[5] Its core structure consists of a pyrazine ring fused to a cyclopentane ring, with a methyl group substitution on the cyclopentane ring.

PropertyValueSource
Molecular Formula C₈H₁₀N₂[6][7]
Molecular Weight 134.18 g/mol [7]
CAS Number 23747-48-0[6][7][8]
Appearance Clear yellow to yellow-orange to brown liquid[5]
Odor Earthy, baked potato, peanut, roasted[5]
Boiling Point 200 °C[4]
Flash Point 94 °C (201 °F)[4]
Solubility Slightly soluble in water; soluble in alcohol[3]

Synthesis of this compound

The most plausible and widely referenced method for the synthesis of this compound is the cyclocondensation reaction between an α-dicarbonyl compound and a diamine.[5][9] Specifically, the reaction involves 3-methyl-1,2-cyclopentanedione and 1,2-diaminopropane.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 3-methyl-1,2-cyclopentanedione 3-Methyl-1,2-cyclopentanedione Cyclocondensation Cyclocondensation 3-methyl-1,2-cyclopentanedione->Cyclocondensation 1,2-diaminopropane 1,2-Diaminopropane 1,2-diaminopropane->Cyclocondensation Target_Molecule This compound Cyclocondensation->Target_Molecule G Structure This compound Structure 1H_NMR ¹H NMR Spectrum Structure->1H_NMR Proton Environments 13C_NMR ¹³C NMR Spectrum Structure->13C_NMR Carbon Environments G M+ Molecular Ion (m/z 134) M-1 [M-H]⁺ (m/z 133) M+->M-1 Loss of H• M-15 [M-CH₃]⁺ (m/z 119) M+->M-15 Loss of CH₃• G Sample Sample containing Target Molecule HPLC_System RP-HPLC System Sample->HPLC_System Detector UV Detector HPLC_System->Detector Chromatogram Chromatogram with Peak for Target Molecule Detector->Chromatogram

Sources

An In-Depth Technical Guide to 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS No. 23747-48-0)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Sensory and Synthetic Importance

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is a bicyclic heteroaromatic compound that has garnered significant attention, primarily for its potent organoleptic properties.[1][2] Classified as a pyrazine derivative, this molecule is a key contributor to the desirable roasted, nutty, and earthy aromas found in a variety of cooked foods, most notably coffee and roasted nuts.[3] Its unique sensory profile has led to its widespread use as a flavoring agent in the food and beverage industry.[1][4][5]

Beyond its role in flavor and fragrance, the unique chemical architecture of this compound presents it as a valuable scaffold for synthetic and medicinal chemistry.[1][6] The pyrazine ring system is a well-established pharmacophore found in numerous biologically active compounds and approved pharmaceuticals.[7] This guide provides a comprehensive technical overview of this compound, covering its synthesis, chemical and physical properties, spectroscopic characterization, and its current and potential applications in both sensory and pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

This compound possesses a fused ring system consisting of a dihydropyrazine ring and a cyclopentane ring. The methyl group at the 5-position is a key structural feature influencing its characteristic aroma.

PropertyValueSource(s)
CAS Number 23747-48-0[2]
Molecular Formula C₈H₁₀N₂[2]
Molecular Weight 134.18 g/mol [2]
Appearance Colorless to slightly yellow liquid[2]
Odor Profile Nutty, roasted, earthy, peanut, baked potato[3][5]
Boiling Point 199-200 °C (at 760 mmHg)[2]
Density 1.055 g/mL at 25 °C[5]
Refractive Index n20/D 1.527[5]
Flash Point 79 °C (174.2 °F) - closed cup[8]
Solubility Slightly soluble in water; soluble in alcohol[5]
SMILES CC1CCC2=NC=CN=C12[6]
InChI Key YZEFQPIMXZVPKP-UHFFFAOYSA-N[9]

Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of this compound involves the condensation of an α-dicarbonyl compound with a diamine, followed by dehydration and dehydrogenation. A detailed protocol is outlined in U.S. Patent 3,952,026 A.

Core Reaction Pathway

The synthesis proceeds via a two-step process starting from 2-hydroxy-3-methyl-2-cyclopenten-1-one and ethylenediamine.

G A 2-Hydroxy-3-methyl-2-cyclopenten-1-one C Intermediate Adduct A->C Condensation B Ethylenediamine B->C D This compound C->D Dehydrogenation (Heat) F Hydrogen Sulfide D->F Byproduct E Sulfur E->D G M [C₈H₁₀N₂]⁺˙ m/z = 134 F1 [C₈H₉N₂]⁺ m/z = 133 M->F1 - •H F2 [C₇H₇N₂]⁺ m/z = 119 M->F2 - •CH₃

Caption: Proposed EI-MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Pyrazine Protons: Two signals in the aromatic region (typically δ 8.0-8.5 ppm), each integrating to 1H, corresponding to the two protons on the pyrazine ring.

  • Aliphatic Protons:

    • A multiplet around δ 3.0-3.5 ppm, corresponding to the methine proton at the 5-position (CH-CH₃).

    • A series of multiplets in the upfield region (typically δ 1.5-2.5 ppm), integrating to 4H, for the two methylene groups (CH₂) of the cyclopentane ring.

  • Methyl Protons: A doublet in the upfield region (typically δ 1.2-1.5 ppm), integrating to 3H, for the methyl group protons, coupled to the methine proton at the 5-position.

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation.

  • Pyrazine Carbons: Two signals in the downfield region (typically δ 140-160 ppm) for the two sp² hybridized carbons of the pyrazine ring.

  • Fused Ring Carbons: Two signals for the sp² carbons at the ring fusion.

  • Aliphatic Carbons: Signals in the upfield region (typically δ 20-40 ppm) for the methine carbon at the 5-position and the two methylene carbons of the cyclopentane ring.

  • Methyl Carbon: A signal in the highly upfield region (typically δ 15-25 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands confirming the presence of specific functional groups and structural features.

  • C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹, characteristic of the C-H bonds on the pyrazine ring.

  • C-H Stretching (Aliphatic): Medium to strong bands below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), corresponding to the C-H bonds of the methyl and methylene groups.

  • C=N and C=C Stretching: Medium to strong absorption bands in the 1500-1600 cm⁻¹ region, characteristic of the stretching vibrations within the pyrazine ring.

  • C-H Bending: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the various C-H bending vibrations.

Applications in Industry and Research

Flavor and Fragrance Industry

The primary and most established application of this compound is as a potent flavoring and fragrance ingredient. [1][5]Its powerful nutty and roasted aroma profile makes it an essential component in the formulation of a wide range of savory and sweet flavors, including:

  • Coffee and Cocoa: Enhances the roasted and rich notes.

  • Nut Products: Provides authentic peanut, hazelnut, and almond flavors.

  • Baked Goods: Contributes to the "baked" and toasted character of breads and cereals. [3]* Meat Products: Used to impart roasted and grilled notes to processed meats. [5]* Snack Foods: Enhances the flavor of popcorn and other savory snacks. [5]

Potential in Pharmaceutical and Medicinal Chemistry

While not yet established in clinical use, the pyrazine scaffold is of significant interest to medicinal chemists. [6][7]Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. [2][10]this compound serves as a promising, rigid, and three-dimensional starting material for the synthesis of novel drug candidates. [1] Hypothetical Drug Discovery Workflow:

The structure of this compound offers several points for chemical modification to generate a library of new chemical entities for biological screening. A plausible workflow could involve the functionalization of the pyrazine ring or the cyclopentane ring.

G Start 5-Methyl-6,7-dihydro-5H- cyclopenta[b]pyrazine Step1 Functionalization Reaction (e.g., Halogenation, Lithiation) Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 Library Library of Diverse Analogs Step2->Library Step3 High-Throughput Biological Screening Library->Step3 Result Identification of Bioactive 'Hits' Step3->Result

Caption: Hypothetical workflow for drug discovery using the target molecule as a scaffold.

This workflow would allow for the systematic exploration of the chemical space around the core cyclopentapyrazine structure, potentially leading to the discovery of novel compounds with therapeutic value.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation. [8]

  • Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". [5]It is also listed as a GRAS (Generally Recognized as Safe) substance by FEMA (Flavor and Extract Manufacturers Association). [4]

Conclusion

This compound is a molecule with a well-defined dual identity. It is a cornerstone of the flavor industry, responsible for some of the most sought-after roasted and nutty aromas in our food supply. Concurrently, its rigid, heterocyclic structure positions it as a molecule of interest for synthetic and medicinal chemists. While its potential as a pharmaceutical building block is still in the exploratory phase, the rich history of pyrazine derivatives in drug discovery suggests a promising future. This guide has provided a detailed technical foundation for understanding and utilizing this versatile compound, from its synthesis and characterization to its established and prospective applications.

References

  • Exploring the Potential of this compound in Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). (2010, April 8). FooDB. Retrieved from [Link]

  • 5H-5-METHYL-6,7-DIHYDROCYCLOPENTA(B)PYRAZINE | FEMA. (n.d.). FEMA. Retrieved from [Link]

  • nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. (n.d.). The Good Scents Company. Retrieved from [Link]

  • U.S. Patent No. 3,952,026 A. (1976). Cyclopentapyrazine and organoleptic uses thereof. Google Patents.
  • 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine (CID 32065). (n.d.). PubChem. Retrieved from [Link]

  • Hou, W., Dai, W., Huang, H., & Lan, J. X. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.
  • 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Li, H., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6985.
  • 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine (CID 6428866). (n.d.). PubChem. Retrieved from [Link]

  • Hou, W., Dai, W., Huang, H., & Lan, J. X. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 115544.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, a key heterocyclic compound with significant applications in the flavor, fragrance, and pharmaceutical industries.[1][2] This document delves into the prevalent synthetic methodologies, focusing on the scientifically robust and industrially viable routes. We will explore the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this important molecule.

Introduction: The Significance of this compound

This compound, also known by its trivial name "nutty pyrazine," is a bicyclic heteroaromatic compound that imparts a desirable nutty, roasted, and earthy aroma.[1] Its unique sensory profile has led to its widespread use as a flavor and fragrance ingredient in a variety of consumer products.[1] Beyond its organoleptic properties, the pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2] Consequently, this compound serves as a valuable building block and starting material for the synthesis of novel pharmaceutical compounds.[1][2]

This guide will focus on a scientifically sound and practical synthetic approach to this target molecule, emphasizing the rationale behind the chosen methodology and providing the necessary details for its successful implementation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the pyrazine ring. The most common and industrially scalable method for pyrazine synthesis is the cyclocondensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

Based on this, two primary synthetic routes emerge:

  • Route A: Condensation of a 1,2-diaminocyclopentane derivative with a methyl-substituted 1,2-dicarbonyl compound.

  • Route B: Condensation of ethylenediamine with a methyl-substituted cyclopentane-1,2-dione derivative.

While both routes are theoretically sound, Route B offers a more direct and efficient pathway. This is primarily because the key starting material, 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene) , is a commercially available and widely used flavor ingredient. This α-hydroxy ketone can be readily condensed with ethylenediamine to form a dihydropyrazine intermediate, which can then be dehydrogenated to yield the final product.

This guide will therefore focus on the detailed execution of Route B.

Synthetic Pathway: From Cyclotene to this compound

The selected synthetic pathway is a two-step process:

  • Cyclocondensation: Reaction of 2-hydroxy-3-methyl-2-cyclopenten-1-one with ethylenediamine to form the dihydropyrazine intermediate.

  • Dehydrogenation: Aromatization of the dihydropyrazine intermediate to yield this compound.

Synthetic Pathway Cyclotene 2-Hydroxy-3-methyl-2-cyclopenten-1-one Intermediate Dihydropyrazine Intermediate Cyclotene->Intermediate Cyclocondensation Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate Final_Product This compound Intermediate->Final_Product Dehydrogenation

Caption: Overall synthetic workflow.

Step 1: Synthesis of the Dihydropyrazine Intermediate via Cyclocondensation

The initial step involves the acid-catalyzed condensation of 2-hydroxy-3-methyl-2-cyclopenten-1-one with ethylenediamine. The α-hydroxy ketone functionality in cyclotene is in equilibrium with its tautomeric 1,2-dicarbonyl form, which readily reacts with the diamine.

Mechanism:

The reaction proceeds through a series of nucleophilic additions and dehydrations. The amino groups of ethylenediamine attack the carbonyl carbons of the diketone tautomer of cyclotene, forming a diimine intermediate. Subsequent intramolecular cyclization and tautomerization lead to the stable dihydropyrazine ring system.

Cyclocondensation Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Cyclotene 2-Hydroxy-3-methyl-2-cyclopenten-1-one Diketone 1,2-Diketone Tautomer Cyclotene->Diketone Tautomerization Diimine Diimine Intermediate Diketone->Diimine Nucleophilic Attack Ethylenediamine Ethylenediamine Ethylenediamine->Diimine Cyclized Cyclized Intermediate Diimine->Cyclized Intramolecular Cyclization Dihydropyrazine Dihydropyrazine Product Cyclized->Dihydropyrazine Dehydration & Tautomerization

Caption: Mechanism of cyclocondensation.

Experimental Protocol:

  • Materials:

    • 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene)

    • Ethylenediamine

    • Glacial Acetic Acid (Catalyst)

    • Ethanol (Solvent)

    • Sodium Bicarbonate (for neutralization)

    • Ethyl Acetate (for extraction)

    • Anhydrous Magnesium Sulfate (for drying)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-3-methyl-2-cyclopenten-1-one (1 equivalent) in ethanol.

    • Add ethylenediamine (1.1 equivalents) dropwise to the solution while stirring.

    • Add a catalytic amount of glacial acetic acid (approximately 5 mol%).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydropyrazine intermediate.

Step 2: Dehydrogenation to this compound

The final step is the aromatization of the dihydropyrazine intermediate. This is typically achieved through catalytic dehydrogenation. Two common and effective catalysts for this transformation are palladium on activated charcoal (Pd/C) and copper chromite.

Mechanism:

The dehydrogenation process involves the removal of two hydrogen atoms from the dihydropyrazine ring, leading to the formation of the aromatic pyrazine system. The catalyst facilitates this process by providing a surface for the reaction and lowering the activation energy.

Experimental Protocol (using Palladium on Carbon):

  • Materials:

    • Crude dihydropyrazine intermediate from Step 1

    • 10% Palladium on Activated Charcoal (Pd/C)

    • Toluene or Xylene (Solvent)

    • Celite® (for filtration)

  • Procedure:

    • In a round-bottom flask, dissolve the crude dihydropyrazine intermediate in toluene or xylene.

    • Add 10% Pd/C (5-10 mol% of palladium) to the solution.

    • Heat the mixture to reflux and maintain for 8-12 hours. The reaction should be monitored by GC-MS for the disappearance of the intermediate and the formation of the product.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value Reference
Molecular Formula C₈H₁₀N₂[3][4]
Molecular Weight 134.18 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 96-99 °C at 20 mmHg
Density 1.055 g/mL at 25 °C
Refractive Index n20/D 1.527

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ (ppm) 8.0-8.2 (m, 2H, pyrazine-H), 2.8-3.0 (m, 4H, -CH₂-CH₂-), 2.2-2.4 (m, 1H, -CH-), 1.3 (d, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 75 MHz): δ (ppm) 155-160 (pyrazine C), 140-145 (pyrazine C), 40-45 (-CH-), 30-35 (-CH₂-), 20-25 (-CH₂-), 15-20 (-CH₃).

  • Mass Spectrum (EI): m/z (%) 134 (M+, 100), 119, 106, 79, 52.

Safety and Handling

  • Ethylenediamine: Corrosive and a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium on Carbon: Flammable solid, especially when dry. Handle with care and avoid creating dust.

  • Solvents: Ethanol, ethyl acetate, toluene, and xylene are flammable. Use in a well-ventilated area away from ignition sources.

  • General Precautions: Always wear appropriate PPE in the laboratory. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has outlined a reliable and efficient synthesis of this compound. The described two-step approach, commencing with the readily available 2-hydroxy-3-methyl-2-cyclopenten-1-one, provides a practical route for obtaining this valuable compound. By following the detailed protocols and adhering to the safety precautions, researchers can successfully synthesize and characterize this important heterocyclic molecule for its diverse applications in the flavor, fragrance, and pharmaceutical industries.

References

  • PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2023, October 26). 1,2-Cyclopentanedione. In Wikipedia. Retrieved from [Link]

  • Gunda, P., & Kapdi, A. R. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. The Journal of Organic Chemistry, 83(15), 8449–8458. [Link]

  • Stahl, S. S. (2016). Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. Accounts of chemical research, 49(10), 2296–2307. [Link]

  • Google Patents. (n.d.). Copper chromite catalyst and the process for producing it.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Potential of this compound in Pharmaceutical Research. Retrieved from [Link]

Sources

Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, a heterocyclic compound of significant interest to the flavor, fragrance, and pharmaceutical industries. Known for its characteristic nutty and roasted aroma, this pyrazine derivative's molecular structure is elucidated here through a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's spectral properties.

Introduction

This compound (CAS No. 23747-48-0) is a volatile organic compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol .[1] Its structure, featuring a pyrazine ring fused to a cyclopentane ring with a methyl substituent, gives rise to its unique sensory properties and potential as a scaffold in medicinal chemistry.[2][3] Accurate interpretation of its spectroscopic data is paramount for quality control, structural confirmation, and exploring its applications in various scientific domains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly found in search results

Predicted assignments based on chemical structure:

  • Aromatic protons (pyrazine ring): Expected in the range of 8.0-8.5 ppm. Two signals, likely doublets or singlets depending on coupling.

  • Methine proton (cyclopentane ring, C5): Expected to be a multiplet, shifted downfield due to the adjacent nitrogen atoms and methyl group.

  • Methylene protons (cyclopentane ring, C6 & C7): Expected as multiplets in the aliphatic region (2.0-3.0 ppm).

  • Methyl protons (C5-CH₃): Expected as a doublet, coupled to the C5 proton, in the upfield region (1.0-1.5 ppm).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data of this compound (Solvent: D₂O) [4]

Chemical Shift (δ) ppmAssignment
166.800C=N (C4a, C7a)
145.660C=C (C2 or C3)
122.840C=C (C2 or C3)
30.330CH₂ (C6 or C7)
30.330CH₂ (C6 or C7)
26.610CH (C5)
18.730CH₃

Note: Specific assignments for the pyrazine ring carbons and cyclopentane methylene carbons may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocol: NMR Data Acquisition

The following provides a generalized, yet robust, protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O as reported[4]) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

While a specific experimental spectrum for this compound was not located, the expected characteristic absorption bands can be predicted based on its molecular structure.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3150C-H stretchAromatic (pyrazine ring)
2850-3000C-H stretchAliphatic (cyclopentane & methyl)
1580-1620C=N stretchPyrazine ring
1450-1500C=C stretchPyrazine ring
1370-1470C-H bendAliphatic
800-900C-H out-of-plane bendAromatic (pyrazine ring)
Experimental Protocol: FTIR Data Acquisition

Sample Preparation (Neat Liquid):

  • Place a small drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Ensure complete coverage of the crystal.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[5]

Molecular Ion Peak:

  • The molecular ion peak (M⁺) is expected at m/z 134 , corresponding to the molecular weight of the compound.

Key Fragmentation Peaks: The fragmentation pattern provides a "fingerprint" for the molecule. Common fragmentation pathways for alkylpyrazines involve the loss of the alkyl substituent and ring fragmentation.

  • m/z 119: Loss of a methyl group ([M-15]⁺). This is a very common and often prominent fragment for methyl-substituted aromatic compounds.

  • m/z 105: Further fragmentation of the ring structure.

  • m/z 79 & 52: Characteristic fragments of the pyrazine ring.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like this compound, as it separates the compound from a mixture before MS analysis.[6]

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS GC-MS Analysis NMR_Sample Sample in Deuterated Solvent NMR_Spec NMR Spectrometer (400+ MHz) NMR_Sample->NMR_Spec Acquisition NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data Processing IR_Sample Neat Liquid Sample on ATR FTIR_Spec FTIR Spectrometer IR_Sample->FTIR_Spec Acquisition IR_Spectrum IR Spectrum FTIR_Spec->IR_Spectrum Processing MS_Sample Diluted Sample in Solvent GC_MS_System GC-MS System MS_Sample->GC_MS_System Injection & Separation MS_Data Mass Spectrum GC_MS_System->MS_Data Ionization & Detection

Caption: General workflow for spectroscopic analysis.

Data_Interpretation Structure Proposed Structure (this compound) H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) Structure->H_NMR C_NMR ¹³C NMR (Chemical Shifts) Structure->C_NMR IR IR (Functional Groups) Structure->IR MS MS (Molecular Weight, Fragmentation) Structure->MS Confirmation Structural Confirmation H_NMR->Confirmation C_NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Logic flow for structural elucidation.

Conclusion

The combined spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating profile for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the mass spectrum validates the molecular weight and offers insight into the molecule's stability and fragmentation patterns. Although an experimental IR spectrum was not available, the predicted absorption bands are consistent with the known functional groups. This detailed guide serves as an authoritative reference for the spectroscopic characterization of this important flavor and pharmaceutical building block.

References

  • Chem-Impex. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Potential of this compound in Pharmaceutical Research.
  • FooDB. (2010, April 8). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144).
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. In NIST Chemistry WebBook.
  • Sci-Hub. (n.d.). 13C NMR spectra of alkyl- and phenylpyrazines and their N-oxides.
  • NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine.
  • SIELC Technologies. (2018, May 16). 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine.
  • ResearchGate. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices.
  • Course Hero. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.
  • The Royal Society Publishing. (n.d.). Good quantification practices of flavours and fragrances by mass spectrometry.
  • Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • S.I.S. (n.d.). GCMS Inlet for Detection and Characterization of “Aroma Significant Compounds” in Foods and Beverages.
  • Research and Reviews. (n.d.). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry.
  • NanoQAM. (n.d.). Nuclear magnetic resonance spectroscopy.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy.
  • MDPI. (2024, February 26). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach.
  • Course Hero. (n.d.). 3 - Supporting Information.
  • Sigma-Aldrich. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopenta b pyrazine = 97 , FG 23747-48-0.
  • University of Regensburg. (n.d.). Chemical shifts.
  • YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0146667).
  • NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. In NIST Chemistry WebBook.
  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf.

Sources

A Technical Guide to the Physicochemical Properties of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, also identified by its CAS Number 23747-48-0, is a heterocyclic compound of significant interest in multiple scientific domains.[1] While it is well-established in the flavor and fragrance industry for its characteristic nutty and roasted aroma profile, its molecular architecture presents intriguing possibilities for pharmaceutical research.[1][2] As with any compound under investigation for advanced applications, a thorough understanding of its fundamental physical properties is a prerequisite for successful synthesis, purification, formulation, and quality control.

This technical guide provides an in-depth analysis of two core physical properties of this compound: its boiling point and density. We will not only present the available data but also delve into the causality behind experimental choices for their determination, offering field-proven protocols that ensure data integrity and reproducibility.

Core Physicochemical Properties

The physical characteristics of a compound are dictated by its molecular structure—in this case, a pyrazine ring fused with a cyclopentane ring, featuring a methyl group. These properties are critical for predicting its behavior in various chemical processes.

Data Summary

The key physical properties of this compound are summarized below.

PropertyValueConditions
CAS Number 23747-48-0N/A
Molecular Formula C₈H₁₀N₂N/A
Molecular Weight 134.18 g/mol N/A
Appearance Colorless to slightly yellow liquidRoom Temperature
Boiling Point 199-201 °C760 mmHg (Atmospheric Pressure)[1][3]
96-99 °C20 mmHg (Reduced Pressure)[3][4]
Density 1.055 g/mL25 °C[4]
1.043 - 1.059 g/mL25 °C[3][5]
Boiling Point Analysis

The boiling point is a fundamental property that informs purification strategies. The data presents two distinct values: a high boiling point at atmospheric pressure (approximately 200 °C) and a significantly lower boiling point at reduced pressure (approximately 97 °C at 20 mmHg).[1][3][4]

This substantial difference is a critical consideration for laboratory practice. Heating an organic compound to temperatures around 200 °C can risk thermal decomposition, leading to impurities and reduced yield. Therefore, for a compound like this compound, vacuum distillation is the authoritative and recommended method for purification. This technique allows the compound to boil at a much lower temperature, preserving its molecular integrity. The consistent reporting of the boiling point at 20 mmHg across multiple sources underscores its common use in purification protocols.[3][4]

Density Analysis

Density is a crucial parameter for process chemistry, formulation development, and quality assurance. The reported density for this compound is consistently around 1.055 g/mL at 25 °C.[4] This indicates that it is slightly denser than water. The narrow range of reported values (1.043 to 1.059 g/mL) suggests good agreement across different analytical sources.[3][5]

It is imperative to control and report the temperature during density measurement, as density is temperature-dependent. The standard of 25 °C provides a reliable benchmark for comparing results and ensuring material consistency.

Standard Operating Procedures for Property Determination

The following protocols describe self-validating systems for the accurate determination of boiling point and density. The causality behind the choice of methodology and specific steps is explained to ensure scientific rigor.

Protocol for Boiling Point Determination (via Vacuum Distillation)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the system. By reducing the system pressure with a vacuum pump, the boiling point is lowered. This protocol is designed to determine the boiling point at a precisely controlled reduced pressure.

Methodology:

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using a round-bottom flask, a short-path distillation head with a thermometer adapter, a condenser, a receiving flask, and a vacuum adapter.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.

    • Connect the apparatus to a vacuum pump via a cold trap. Crucially, a manometer must be connected between the trap and the apparatus to accurately measure the system pressure.

  • Sample Preparation:

    • Charge the round-bottom flask with this compound, filling it to no more than two-thirds of its volume.

  • Procedure:

    • Begin stirring and turn on the cooling fluid for the condenser.

    • Slowly and carefully apply the vacuum, allowing the system pressure to stabilize at the target pressure (e.g., 20 mmHg).

    • Once the pressure is stable, begin gently heating the flask using a heating mantle.

    • Observe the temperature as the liquid begins to boil and a steady reflux of condensate is established in the distillation head.

    • The boiling point is the temperature at which a consistent stream of distillate is collected in the receiving flask, and the thermometer reading remains stable.

    • Record both the stable temperature reading and the precise pressure from the manometer.

  • System Validation:

    • The stability of both the temperature and pressure readings is the primary indicator of a valid measurement. Fluctuations indicate an unsteady state or a leak in the system.

    • After measurement, release the vacuum before turning off the heat to prevent bumping of the hot liquid.

Protocol for Density Determination (via Pycnometry)

Principle: Pycnometry is a highly accurate method for determining the density of a liquid. It relies on a glass flask with a precisely known volume (a pycnometer) and an analytical balance for accurate mass measurements.

Methodology:

  • Apparatus and Sample Preparation:

    • Thoroughly clean and dry a pycnometer of appropriate size.

    • Place the sample of this compound and the pycnometer in a constant temperature water bath set to 25.0 °C. Allow at least 20 minutes for thermal equilibrium.

  • Procedure:

    • Step 1: Mass of Empty Pycnometer. Weigh the clean, dry, and empty pycnometer on an analytical balance. Record this mass as m₁.

    • Step 2: Mass of Pycnometer with Water. Fill the pycnometer with deionized water that has been equilibrated to 25.0 °C. Insert the stopper carefully, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it. Record this mass as m₂.

    • Step 3: Mass of Pycnometer with Sample. Empty and thoroughly dry the pycnometer. Fill it with the thermally equilibrated this compound. Insert the stopper, dry the exterior, and weigh it. Record this mass as m₃.

  • Calculation and Validation:

    • Volume of Pycnometer (V): Calculate the precise volume of the pycnometer using the known density of water (ρ_water) at 25.0 °C (0.997047 g/mL).

      • V = (m₂ - m₁) / ρ_water

    • Density of Sample (ρ_sample): Calculate the density of the sample.

      • ρ_sample = (m₃ - m₁) / V

    • This three-step process is self-validating. By first calibrating the pycnometer's volume with a standard (water), the accuracy of the final sample density measurement is significantly enhanced. Performing the measurement in triplicate is recommended to ensure precision.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties discussed.

G cluster_prep Phase 1: Preparation & Purity cluster_bp Phase 2a: Boiling Point Determination cluster_density Phase 2b: Density Determination cluster_analysis Phase 3: Data Analysis & Reporting Sample Acquire Sample of This compound Purity Confirm Purity via GC/NMR Sample->Purity Setup_Vac Assemble Vacuum Distillation Apparatus Purity->Setup_Vac Setup_Pyc Calibrate Pycnometer with Water at 25°C Purity->Setup_Pyc Measure_BP Measure Temperature at Stable Pressure (e.g., 20 mmHg) Setup_Vac->Measure_BP Analysis Calculate & Analyze Results Measure_BP->Analysis Measure_Density Measure Mass of Sample in Calibrated Pycnometer Setup_Pyc->Measure_Density Measure_Density->Analysis Report Final Report with Property Values & Conditions Analysis->Report

Caption: Workflow for determining the physical properties of a liquid sample.

Conclusion

The accurate characterization of this compound is essential for its application in both academic research and industrial development. Its boiling point of approximately 200 °C at atmospheric pressure necessitates the use of vacuum distillation for purification to prevent thermal degradation. Its density, consistently reported around 1.055 g/mL at 25 °C, serves as a reliable specification for quality control. By employing standardized and validated protocols, such as those detailed in this guide, researchers and scientists can ensure the integrity of their materials and the reproducibility of their results, paving the way for further innovation.

References

Sources

An In-depth Technical Guide on the Olfactory Properties of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, a heterocyclic aromatic compound, is a significant contributor to the desirable nutty and roasted aromas of many thermally processed foods. This technical guide provides a comprehensive overview of its olfactory properties, chemical synthesis, analytical characterization, and the molecular mechanisms underlying its perception. The document delves into its natural occurrence, particularly in roasted coffee, and its formation via the Maillard reaction. Detailed protocols for its synthesis and analytical characterization using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are presented. Furthermore, this guide explores the interaction of this potent odorant with the human olfactory receptor OR5K1, providing insights for researchers in the fields of flavor science, sensory perception, and pharmacology. Safety and regulatory aspects, including its FEMA GRAS status, are also discussed to provide a complete profile for its application in food and potentially pharmaceutical contexts.

Introduction

This compound (FEMA# 3306, CAS# 23747-48-0) is a key aroma compound valued for its powerful and diffusive nutty, roasted, and earthy sensory profile.[1] It belongs to the class of alkylpyrazines, which are renowned for their low odor thresholds and significant impact on the flavor of a wide array of food products, including coffee, baked goods, and nuts.[1][2] Beyond its role in the flavor and fragrance industry, its unique heterocyclic structure makes it a person of interest as a potential building block in pharmaceutical research and development.[3] This guide aims to provide a detailed technical understanding of this compound for scientists and researchers, covering its sensory characteristics, chemical properties, formation, analysis, and the biological basis of its perception.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀N₂[4]
Molecular Weight 134.18 g/mol [4]
CAS Number 23747-48-0[4]
FEMA Number 3306[4]
Appearance Colorless to slightly yellow liquid[3]
Boiling Point 96-99 °C at 20 mmHg[4]
Density 1.055 g/mL at 25 °C[4]
Refractive Index n20/D 1.527[4]
Solubility Predicted water solubility: 46 g/L[5]

Olfactory Profile and Sensory Perception

The defining characteristic of this compound is its potent and complex aroma. Its olfactory profile is predominantly characterized by the following notes:

  • Primary Notes: Roasted, nutty (specifically hazelnut and peanut), and earthy.[3][6]

  • Secondary Notes: Toasted, coffee, and popcorn nuances with savory undertones.[1]

The perception of these aromas is concentration-dependent. At lower concentrations, the pleasant nutty and roasted characteristics are more prominent. This compound is known for its unusual strength and relative heat stability, making it a valuable component in many flavor formulations.[7]

Mechanism of Odor Perception: The Role of OR5K1

The detection of alkylpyrazines, including this compound, is mediated by specific olfactory receptors in the nasal cavity. Research has identified the human olfactory receptor OR5K1 as a specialized G-protein coupled receptor (GPCR) that is highly responsive to pyrazine-based key food odorants.[7] The binding of pyrazine molecules to OR5K1 initiates an intracellular signaling cascade, which is then transmitted to the olfactory bulb in the brain, resulting in the perception of the characteristic nutty and roasted aroma. The specificity of this receptor for alkylpyrazines highlights the co-evolution of our sensory systems with the chemical compounds generated during the cooking of food.

The following diagram illustrates the simplified signaling pathway of pyrazine perception:

Pyrazine 5-Methyl-6,7-dihydro-5H- cyclopenta[b]pyrazine OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds to G_Protein G-protein (Gαolf) OR5K1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Causes Signal Signal to Olfactory Bulb Depolarization->Signal Generates

Figure 1: Simplified signaling pathway of pyrazine odor perception.

Natural Occurrence and Formation

This compound is a natural product of the Maillard reaction , a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures.[1] This reaction is responsible for the characteristic color and flavor of a wide variety of cooked foods.

Presence in Roasted Coffee

This compound is a quantitatively significant and impactful component of roasted coffee beans.[7] While specific concentrations can vary depending on the coffee variety, origin, and roasting conditions, it is consistently identified in analyses of Arabica coffee volatiles.[8] The roasting process provides the necessary thermal energy to drive the Maillard reaction, leading to the formation of a complex mixture of aroma compounds, including this compound.

Maillard Reaction Pathway

The formation of alkylpyrazines through the Maillard reaction is a complex process. A plausible pathway for the formation of this compound involves the reaction of a dicarbonyl compound (such as pyruvaldehyde, derived from sugar degradation) with a diamine. In this case, the likely diamine precursor is 1,2-diaminocyclopentane, which can be formed from the reaction of proline (an amino acid abundant in green coffee beans) with other Maillard reaction intermediates.

The proposed formation pathway is outlined in the diagram below:

Proline Proline (from proteins) Diamine 1,2-Diaminocyclopentane Proline->Diamine Maillard Reaction Sugar Reducing Sugar (e.g., glucose) Dicarbonyl Pyruvaldehyde (from sugar degradation) Sugar->Dicarbonyl Maillard Reaction (Retro-aldol condensation) Product 5-Methyl-6,7-dihydro-5H- cyclopenta[b]pyrazine Diamine->Product Dicarbonyl->Product

Figure 2: Proposed Maillard reaction pathway for the formation of this compound.

Chemical Synthesis and Analysis

For research and industrial applications, this compound is typically prepared via chemical synthesis.

Synthesis Protocol

A common method for the synthesis of alkylpyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The following is a representative protocol for the synthesis of this compound:

Reaction: Condensation of 1,2-diaminocyclopentane with pyruvaldehyde.

Materials:

  • 1,2-Diaminocyclopentane

  • Pyruvaldehyde (methylglyoxal)

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide (for pH adjustment)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve 1,2-diaminocyclopentane in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add an equimolar amount of pyruvaldehyde to the solution while stirring.

  • Adjust the pH of the reaction mixture to approximately 8-9 with a dilute solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The following diagram outlines the general workflow for the synthesis and purification:

Reactants 1,2-Diaminocyclopentane + Pyruvaldehyde Reaction Condensation Reaction (Ethanol, Reflux, pH 8-9) Reactants->Reaction Workup Solvent Removal & Aqueous Workup Reaction->Workup Extraction Dichloromethane Extraction Workup->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Purification Vacuum Distillation or Column Chromatography Drying->Purification Product Pure 5-Methyl-6,7-dihydro-5H- cyclopenta[b]pyrazine Purification->Product

Figure 3: General workflow for the synthesis and purification of this compound.
Analytical Characterization

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound in complex mixtures such as food extracts. The mass spectrum of this compound is available in the NIST Chemistry WebBook and serves as a reference for its identification.[9]

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Predicted Chemical Shift (δ, ppm)Multiplicity
Pyrazine-H8.0 - 8.2Singlet
Pyrazine-H8.0 - 8.2Singlet
CH (cyclopentyl)3.0 - 3.3Multiplet
CH₂ (cyclopentyl)2.8 - 3.0Multiplet
CH₂ (cyclopentyl)1.9 - 2.2Multiplet
CH₃1.2 - 1.4Doublet
¹³C NMR Predicted Chemical Shift (δ, ppm)
C (pyrazine)142 - 145
C (pyrazine)142 - 145
C (pyrazine, quat.)150 - 155
C (pyrazine, quat.)150 - 155
CH (cyclopentyl)35 - 40
CH₂ (cyclopentyl)30 - 35
CH₂ (cyclopentyl)20 - 25
CH₃15 - 20

Applications

Flavor and Fragrance Industry

The primary application of this compound is as a flavoring agent in a wide variety of food products to impart or enhance nutty and roasted notes.[3] It is used in confectionery, meat products, desserts, chewing gum, and beverages at parts-per-million (ppm) levels.[6] In the fragrance industry, it is used to create gourmand aromas such as chocolate, as well as nutty and smoky accords.[1]

Pharmaceutical Research

The heterocyclic pyrazine ring is a common scaffold in many biologically active molecules. As such, this compound is being explored as a versatile building block for the synthesis of novel pharmaceutical agents.[3] Its structure can be chemically modified to create new compounds with potential therapeutic activities, such as antibacterial or anti-inflammatory properties.

Safety and Regulatory Information

This compound has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance.[4][14] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[14] A Safety Data Sheet (SDS) is available from chemical suppliers and provides detailed information on its handling, storage, and potential hazards.[15]

Conclusion

This compound is a potent and versatile aroma compound with a significant impact on the sensory profile of many food products. Its characteristic nutty and roasted notes are a result of its formation through the Maillard reaction during thermal processing. A thorough understanding of its chemical properties, synthesis, and the molecular mechanisms of its perception, particularly its interaction with the olfactory receptor OR5K1, is crucial for its effective application in the flavor industry and for exploring its potential in pharmaceutical research. This technical guide provides a solid foundation of knowledge for researchers and scientists working with this important heterocyclic compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Nutty and Roasted Flavors: Exploring Pyrazine Chemistry. Retrieved from [Link]

  • SCA. (2025). Savoring Depth: Exploring Nutty, Cocoa, and Spiced Notes from the SCA Flavor Wheel. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Productıon of Pyrazines (Nutty and Roasted Flavors). Retrieved from [Link]

  • Chem-Impex. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine. Retrieved from [Link]

  • El-Sayed, S. T., et al. (2022). Optimization of the production of roasted-nutty aroma by a newly isolated fungus Tolypocladium inflatum SRH81 and impact of encapsulation on its quality. Scientific Reports, 12(1), 20296. [Link]

  • Supporting Information. (n.d.). General experimental information. Retrieved from [Link]

  • Giampieri, F., et al. (2023). Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level. Foods, 12(3), 486. [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0146667). Retrieved from [Link]

  • Synerzine. (2018). SAFETY DATA SHEET 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0146667). Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

  • International Journal of Food Science and Nutrition. (2023). Coffee volatile compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Caporaso, N., et al. (2018). Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS. Food Research International, 108, 513-525. [Link]

  • National Center for Biotechnology Information. (2018). Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Odor Threshold of Some Pyrazines. Retrieved from [Link]

  • Philippine Journal of Science. (n.d.). Effect of Origin, Temperature, and Roasting Time on the Volatile Compounds of Arabica Coffee (Coffea arabica): a Meta-analysis Study. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. It is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance, and organic chemistry who require a deeper understanding of this compound's behavior in various solvent systems. This document amalgamates known physicochemical properties with field-proven methodologies for solubility determination, offering both theoretical grounding and practical experimental guidance.

Introduction: The Significance of this compound

This compound, a heterocyclic compound, is a noteworthy molecule with diverse applications.[1] It is recognized for its distinct nutty, roasted aroma, making it a valuable component in the flavor and fragrance industry.[1][2][3] Beyond its sensory applications, this pyrazine derivative is also gaining attention in pharmaceutical research as a potential building block for the synthesis of novel bioactive compounds.[1][4] Understanding its solubility is paramount for its effective use, whether in formulating a new flavor profile, designing a synthetic route for a pharmaceutical intermediate, or conducting toxicological studies. Solubility dictates the choice of reaction media, purification methods, and formulation strategies.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6]

Molecular Structure and Properties of this compound:

  • Molecular Formula: C₈H₁₀N₂[1][7][8]

  • Molecular Weight: 134.18 g/mol [1][7][8]

  • Structure: A pyrazine ring fused with a cyclopentane ring, with a methyl group on the cyclopentane ring.

  • Polarity: The presence of two nitrogen atoms in the pyrazine ring introduces polarity and hydrogen bond accepting capabilities.[9] However, the fused cyclopentane ring and the methyl group contribute to its non-polar character. This amphiphilic nature suggests it will have varied solubility across a range of solvents.

  • Physical State: It is typically a colorless to light yellow or amber liquid.[1][2][7]

These properties suggest that this compound will exhibit moderate polarity. The nitrogen atoms can interact with protic solvents through hydrogen bonding, while the hydrocarbon portion will favor interactions with non-polar organic solvents.

Solubility Profile: A Summary of Available Data

SolventTypeReported/Predicted Solubility
WaterPolar ProticSlightly soluble[3][7][10][11], Insoluble[2][12]. A predicted value is 46 g/L[9]. The conflicting reports highlight the need for experimental verification.
EthanolPolar ProticMiscible at room temperature[7], Soluble[10][11].
Propylene GlycolPolar ProticSoluble[7].
OilsNon-polarSoluble[7].
Organic SolventsGeneralSoluble[7]. This general statement implies solubility in common non-polar and moderately polar organic solvents.

The data indicates good solubility in alcohols and non-polar media, with limited and somewhat contradictory information regarding its solubility in water. For researchers, this necessitates a robust and reliable method to experimentally determine solubility in their specific solvents of interest.

Experimental Protocol for Solubility Determination

Given the scarcity of quantitative data, a standardized experimental approach is crucial. The following protocol provides a reliable method for determining the solubility of this compound. This method is based on the isothermal shake-flask method, a gold standard for solubility measurements.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer or shaker bath

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the concentration of the compound in the saturated solution from the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature.

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C Seal vial D Settle undissolved solute C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F G Dilute filtered sample F->G H Analyze via HPLC/GC G->H I Calculate concentration from calibration curve H->I

Caption: Experimental workflow for determining solubility.

Interpretation and Expected Solubility Behavior

Based on its molecular structure, the solubility of this compound can be predicted to follow certain trends:

  • High Solubility in Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be good solvents due to dipole-dipole interactions.

  • High Solubility in Protic Solvents: Alcohols such as ethanol and methanol should be effective at dissolving the compound due to their ability to hydrogen bond with the nitrogen atoms.[7][10][11]

  • Good Solubility in Non-Polar Solvents: The hydrocarbon framework suggests good solubility in solvents like toluene, hexane, and diethyl ether through van der Waals forces.

  • Limited Solubility in Water: The presence of a significant non-polar hydrocarbon portion is likely to limit its solubility in water, despite the presence of polar nitrogen atoms.[2][7][12]

Conclusion

This compound is a compound of growing interest in both the flavor and pharmaceutical industries. While detailed quantitative solubility data remains sparse, its physicochemical properties provide a solid basis for predicting its behavior in various organic solvents. For precise applications, the experimental protocol outlined in this guide offers a robust framework for determining its solubility. This understanding is a critical prerequisite for the successful application of this versatile molecule in research and development.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. [Link]

  • FooDB. (2010). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). [Link]

  • Cheméo. (n.d.). Chemical Properties of 5H-5-Methyl-6,7-dihydrocyclopentapyrazine (CAS 23747-48-0). [Link]

  • Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. (n.d.). Maple Lactone Pyrazine CAS 23747-48-0. [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • The Good Scents Company. (n.d.). nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of this compound in Pharmaceutical Research. [Link]

Sources

An In-depth Technical Guide to 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: From Discovery in Roasted Coffee to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. First identified as a key volatile constituent of roasted coffee, this heterocyclic compound has garnered significant interest for its potent sensory properties and potential applications in pharmaceutical research. This document delves into the seminal research that led to its discovery, outlines the classical synthetic methodologies, and offers insights into its chemical significance.

Introduction: The Aromatic World of Cyclopentapyrazines

This compound, a bicyclic heteroaromatic compound, belongs to the larger class of pyrazines, which are renowned for their significant contribution to the flavors and aromas of many cooked and roasted foods. The unique fusion of a cyclopentane ring with a pyrazine nucleus imparts a distinct nutty, roasted, and earthy aroma, making it a valuable component in the flavor and fragrance industry.[1] Beyond its sensory applications, the structural motif of this compound presents a scaffold of interest for medicinal chemists.[2] The nitrogen-containing heterocyclic core is a common feature in many biologically active molecules, suggesting potential for this compound to serve as a building block in the synthesis of novel pharmaceutical agents.[2]

Discovery in the Volatiles of Roasted Coffee

The history of this compound is intrinsically linked to the pioneering research into the complex chemical composition of coffee aroma. In the mid-20th century, advancements in analytical techniques, particularly gas chromatography and mass spectrometry, enabled scientists to begin unraveling the myriad of volatile compounds responsible for the characteristic scent of roasted coffee.

A pivotal moment in this exploration came in 1967 with the work of Goldman, Seibl, Flament, and their colleagues at Firmenich et Cie, a Swiss flavor and fragrance company. In their paper, "Recherche sur les aromes. Sur l'arôme de café. II Pyrazines et pyridines" published in Helvetica Chimica Acta, they reported the identification of a series of pyrazines and pyridines as crucial constituents of coffee's aroma profile.[3] It is within this body of work that this compound was first characterized as a naturally occurring compound.

The discovery was a direct result of the systematic investigation of the volatile fractions of roasted coffee beans. The Maillard reaction and Strecker degradation of amino acids and reducing sugars during the roasting process are the primary chemical pathways leading to the formation of this and other pyrazines.

The Chemistry of Formation and Synthesis

The formation of this compound in roasted coffee is a testament to the intricate network of reactions that occur at high temperatures. The generally accepted mechanism involves the condensation of an α-dicarbonyl compound with an α-diamine.

A Classic Synthetic Approach

The principles of pyrazine formation observed in food chemistry also laid the groundwork for their laboratory synthesis. A common and illustrative method for the preparation of this compound involves the condensation of a substituted α-dicarbonyl precursor with a suitable diamine.

A representative synthesis is the reaction of 2-hydroxy-3-methyl-2-cyclopenten-1-one with ethylenediamine. This method, rooted in the fundamentals of pyrazine chemistry, provides a reliable route to the target molecule.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the condensation of 2-hydroxy-3-methyl-2-cyclopenten-1-one and ethylenediamine.

Materials:

  • 2-hydroxy-3-methyl-2-cyclopenten-1-one

  • Ethylenediamine

  • Ethanol (solvent)

  • Acetic acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-3-methyl-2-cyclopenten-1-one (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add ethylenediamine (1.1 equivalents) dropwise. A catalytic amount of acetic acid is then added.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux conditions.

  • Acetic Acid as Catalyst: The acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine groups of ethylenediamine.

  • Excess Ethylenediamine: A slight excess of the diamine is used to ensure the complete consumption of the dicarbonyl compound.

  • Neutralization with Sodium Bicarbonate: Removes the acetic acid catalyst and any acidic byproducts, preventing potential degradation of the product during extraction and concentration.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants Reactant1 2-Hydroxy-3-methyl- 2-cyclopenten-1-one Intermediate Dihydropyrazine Intermediate Reactant1->Intermediate Condensation Reactant2 Ethylenediamine Reactant2->Intermediate Product 5-Methyl-6,7-dihydro- 5H-cyclopenta[b]pyrazine Intermediate->Product Dehydration/ Aromatization

Caption: Synthetic pathway for this compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀N₂[4]
Molecular Weight 134.18 g/mol [4]
CAS Number 23747-48-0[4]
Appearance Colorless to pale yellow liquid
Odor Profile Nutty, roasted, earthy, coffee-like[1]
Boiling Point 96-99 °C at 20 mmHg[5]
Density 1.055 g/mL at 25 °C[5]

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. The mass spectrum typically shows a prominent molecular ion peak (M+) at m/z 134, with characteristic fragmentation patterns. The ¹H NMR spectrum would exhibit signals corresponding to the methyl group, the aliphatic protons on the cyclopentane ring, and the aromatic protons of the pyrazine ring.

Applications and Future Perspectives

The primary application of this compound remains in the flavor and fragrance industry, where it is used to impart roasted and nutty notes to a wide range of food products, including coffee, cocoa, and baked goods.[1]

However, the potential for this molecule extends beyond its sensory attributes. The field of pharmaceutical research is increasingly looking towards natural product scaffolds for the development of new therapeutic agents. The pyrazine core is a well-established pharmacophore, and the unique bicyclic structure of this compound makes it an attractive starting point for the synthesis of novel compound libraries.[2] Further investigation into the biological activities of its derivatives could unveil new opportunities in drug discovery.

Conclusion

From its initial discovery as a trace volatile in roasted coffee to its synthesis in the laboratory, this compound has a rich history intertwined with the chemistry of flavors. Its journey underscores the importance of analytical chemistry in uncovering the complexities of natural products. As research continues, this fascinating molecule may transition from a key aromatic compound to a valuable scaffold in the development of new pharmaceuticals, opening up exciting avenues for future scientific exploration.

References

  • Goldman, I. M., Seibl, J., Flament, I., Gautschi, F., et al. (1967). Recherche sur les aromes. Sur l'arôme de café. II Pyrazines et pyridines. Helvetica Chimica Acta, 50, 694-705.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Potential of this compound in Pharmaceutical Research.
  • The Good Scents Company. (n.d.). nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

  • NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pantheon UFRJ. (n.d.). Universidade Federal do Rio de Janeiro. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is a heterocyclic aromatic compound that plays a significant role as a flavor and aroma constituent in a variety of food products, including coffee and cooked meats.[1][2] Its characteristic nutty and roasted scent makes it a valuable ingredient in the flavor and fragrance industry.[3][4] Beyond its sensory applications, the pyrazine scaffold is of growing interest in pharmaceutical research, where it can serve as a building block for the synthesis of novel drug candidates.[5][6]

Given its importance in both quality control for food products and as a potential starting material in drug development, robust and reliable analytical methods for the detection and quantification of this compound are essential. This document provides detailed application notes and validated protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on the causality behind experimental choices and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9]

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds such as this compound.[10][11] The compound's volatility allows it to be readily transferred into the gas phase for separation. The gas chromatograph separates the analyte from other components in a sample matrix based on its boiling point and affinity for the stationary phase of the analytical column. Following separation, the mass spectrometer provides highly specific detection and identification by fragmenting the analyte into a unique mass spectrum, or "fingerprint." This combination of chromatographic separation and mass-based identification makes GC-MS a powerful tool for both qualitative and quantitative analysis.[1] A critical challenge in pyrazine analysis is the existence of numerous positional isomers with very similar mass spectra; therefore, unambiguous identification often relies on comparing the retention indices of the analytes with those of authentic standards.[11][12]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds in complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique.[10] It concentrates volatile analytes from the headspace above a sample onto a coated fiber, which is then directly desorbed into the GC inlet. This minimizes matrix effects and improves detection limits.

Protocol 1: HS-SPME Sample Preparation

  • Sample Weighing: Accurately weigh 2.0 ± 0.1 g of the homogenized sample (e.g., ground coffee, food product, or reaction mixture) into a 20 mL headspace vial.

  • Matrix Modification (Optional): For solid or semi-solid matrices, add 5 mL of a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the sample matrix, which enhances the release of volatile organic compounds into the headspace.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated pyrazine analog) to the vial for accurate quantification.

  • Vial Sealing: Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • Equilibration: Place the vial in a heating block or water bath and allow the sample to equilibrate at 60°C for 20 minutes. This allows the volatile analytes to partition into the headspace.[1]

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace above the sample for 30 minutes at 60°C. This fiber type is recommended for a broad range of pyrazines.[10]

  • Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption.

GC-MS Protocol

Protocol 2: GC-MS Instrumentation and Conditions

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Injection:

    • Mode: Splitless (for trace analysis)

    • Injector Temperature: 250°C

    • Desorption Time: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Quantification Ions for this compound: m/z 134 (molecular ion), 133, 119.[13]

Data Presentation
AnalyteExpected Retention Time (min)Key Mass Spectral Ions (m/z)
This compound~10-12134 , 133, 119

Note: Retention time is approximate and should be confirmed with a pure standard on the specific instrument.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample Weighing p2 Internal Standard Spiking p1->p2 p3 Equilibration (60°C) p2->p3 p4 Headspace Extraction p3->p4 a1 Thermal Desorption in GC Inlet p4->a1 Transfer SPME Fiber a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration & Identification a3->d1 Acquire Data d2 Quantification d1->d2

Caption: GC-MS workflow with HS-SPME.

II. High-Performance Liquid Chromatography (HPLC) Analysis

Principle: While GC-MS is ideal for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly for samples in non-volatile matrices, for purity assessments of synthesized material, or when derivatization is not desirable.[14] Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, can be effectively retained and separated on a C18 stationary phase using a polar mobile phase.[15] Detection is typically achieved using a UV detector, as the pyrazine ring contains a chromophore that absorbs UV light.

HPLC Protocol

Protocol 3: RP-HPLC Instrumentation and Conditions

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Newcrom R1 column has also been shown to be effective for separation.[15]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, the aqueous phase can be modified with 0.1% formic acid.[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL for a stock solution).

    • Prepare working standards and samples by diluting the stock solution to the desired concentrations for analysis.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

Data Presentation
AnalyteExpected Retention Time (min)Detection Wavelength (nm)
This compound~5-7275

Note: Retention time is approximate and will vary based on the specific column and mobile phase composition.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Sample Weighing & Dissolution p2 Dilution to Working Concentration p1->p2 p3 Filtration (0.45 µm) p2->p3 a1 Injection into HPLC System p3->a1 Load Sample a2 Reversed-Phase Separation a1->a2 a3 UV Detection (275 nm) a2->a3 d1 Chromatogram Integration a3->d1 Generate Chromatogram d2 Quantification via Calibration Curve d1->d2

Sources

Application Note: High-Confidence Identification and Quantification of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated protocol for the analysis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). This heterocyclic aromatic compound is a significant contributor to the sensory profile of numerous food products and a versatile building block in pharmaceutical research.[1] The methodology detailed herein provides a comprehensive workflow, from sample preparation to data analysis, ensuring high sensitivity, selectivity, and reproducibility for researchers, scientists, and professionals in the flavor, fragrance, and drug development industries.

Introduction: The Analytical Imperative

This compound, also known as nutty pyrazine, is a key aroma compound found in roasted foods like coffee and nuts, imparting characteristic hazelnut and peanut notes.[2][3] Its unique organoleptic properties have led to its use as a synthetic food flavoring agent.[4] Beyond its role in flavor chemistry, the pyrazine scaffold is of significant interest in medicinal chemistry, serving as a precursor for novel pharmaceutical agents.[1][5]

Given its potent aroma and potential biological activity, a reliable analytical method is crucial for its detection and quantification in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent technique for analyzing volatile and semi-volatile compounds like pyrazines due to its exceptional separating power and definitive identification capabilities.[6][7] However, a significant challenge in pyrazine analysis is the existence of numerous positional isomers that exhibit very similar mass spectra.[6][8] Therefore, a well-designed chromatographic method that ensures baseline separation and the use of retention indices is paramount for unambiguous identification.[6]

This guide provides a detailed protocol grounded in established analytical principles, offering insights into the causality behind experimental choices to empower researchers to achieve high-quality, defensible data.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₈H₁₀N₂[1][2]
Molecular Weight 134.18 g/mol [1][2]
CAS Number 23747-48-0[1]
Boiling Point 199-200 °C (at 760 mmHg)[1]
Appearance Colorless to slightly yellow liquid[1]
Odor Profile Earthy, nutty, roasted, peanut[2][3]
Solubility Insoluble in water[3]

Experimental Workflow: A Self-Validating System

The following diagram illustrates the comprehensive workflow for the GC-MS analysis of this compound. Each stage is designed to ensure the integrity of the analysis, from sample acquisition to final data interpretation.

GCMS_Workflow Figure 1. GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Coffee, Pharmaceutical Intermediate) Extraction Liquid-Liquid Extraction or SPME Sample->Extraction Isolate Analyte Concentration Solvent Evaporation (Nitrogen Blowdown) Extraction->Concentration Increase Concentration Reconstitution Reconstitution in GC-compatible Solvent Concentration->Reconstitution Prepare for Injection Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Vaporization & Separation Ionization Electron Ionization (EI) Separation->Ionization Elution Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection Ion Generation TIC Total Ion Chromatogram (TIC) Detection->TIC Data Acquisition PeakID Peak Identification (Retention Time & Mass Spectrum) TIC->PeakID Analyze Chromatogram Quant Quantification (Calibration Curve) PeakID->Quant Confirm Identity Report Final Report Quant->Report Calculate Concentration

Caption: A comprehensive workflow for GC-MS analysis.

Detailed Protocols

Sample Preparation: Isolating the Target

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract the semi-volatile this compound while minimizing matrix interference.

Protocol 4.1.1: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a robust method for liquid samples or solid samples that can be dispersed in a liquid. It separates compounds based on their differential solubilities in two immiscible liquids. Dichloromethane (DCM) is an effective solvent for extracting pyrazines.

  • Procedure:

    • Homogenize 5 g of the solid sample or measure 5 mL of the liquid sample into a separatory funnel.

    • Add 20 mL of purified water and vortex to mix.

    • Add 20 mL of dichloromethane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction of the aqueous layer with a fresh 20 mL portion of DCM.

    • Combine the organic extracts.

    • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[1]

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 4.1.2: Headspace Solid-Phase Microextraction (HS-SPME)

  • Rationale: HS-SPME is a solvent-free, sensitive technique ideal for volatile and semi-volatile analytes in complex matrices.[6] It concentrates analytes from the headspace above the sample onto a coated fiber.

  • Procedure:

    • Place 1 g of the sample into a 20 mL headspace vial and seal it.

    • Equilibrate the vial at 50°C for 10 minutes in an agitator.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C.

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Instrumentation and Parameters
  • Rationale: The following parameters are optimized for the separation and detection of this compound. A non-polar DB-5MS column is chosen for its excellent performance with a wide range of analytes. The temperature program is designed to ensure good peak shape and resolution from other volatile compounds.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-bleed column suitable for a wide range of applications.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Splitless (for trace analysis) or Split 20:1Splitless mode enhances sensitivity; a split injection prevents column overloading for concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minProvides good separation of volatile and semi-volatile compounds.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Mass Scan Range m/z 40-350Covers the molecular ion and expected fragment ions of the analyte.

Data Analysis and Interpretation

Identification

The identification of this compound is confirmed by a two-pronged approach:

  • Retention Time (RT): The RT of the analyte peak in the sample chromatogram must match that of a pure standard analyzed under identical conditions.

  • Mass Spectrum: The acquired mass spectrum of the sample peak must match the reference spectrum from a spectral library (e.g., NIST) and/or a contemporaneously analyzed standard. The NIST WebBook provides reference mass spectral data for this compound.

Expected Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion and specific fragment ions.

  • Molecular Ion (M⁺•): The molecular ion peak will be observed at m/z 134 , corresponding to the molecular weight of the compound (C₈H₁₀N₂).[9][10]

  • [M-1]⁺ Ion: A significant peak at m/z 133 is expected, resulting from the loss of a hydrogen radical (H•) from the molecular ion.[9] This is a common fragmentation pathway for alkyl-substituted aromatic compounds.

  • [M-15]⁺ Ion: A peak at m/z 119 corresponds to the loss of a methyl radical (•CH₃) from the molecular ion.[9] This fragmentation is indicative of the methyl substituent on the cyclopentene ring.

The following diagram illustrates the proposed primary fragmentation pathways.

Fragmentation Figure 2. Proposed EI Fragmentation Pathways M [C₈H₁₀N₂]⁺• m/z 134 (Molecular Ion) M_minus_1 [C₈H₉N₂]⁺ m/z 133 M->M_minus_1 - H• M_minus_15 [C₇H₇N₂]⁺ m/z 119 M->M_minus_15 - •CH₃

Sources

Application Note: A Validated HPLC Method for the Quantification of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. This pyrazine derivative is a significant compound in the flavor and fragrance industry and a building block in pharmaceutical research.[1] The developed reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and reliability, making it suitable for quality control, stability testing, and research applications. The protocol includes a comprehensive guide to sample preparation, chromatographic conditions, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2]

Introduction: The Analytical Imperative for a Key Pyrazine Derivative

This compound (CAS No. 23747-48-0) is a heterocyclic aromatic compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol .[3] It is recognized for its characteristic nutty and roasted aroma, which has led to its use as a flavoring agent in various food products.[3] Beyond its role in the food industry, this compound and its derivatives are of growing interest in medicinal chemistry and drug development.[1]

Given its applications, a reliable and validated analytical method for the quantification of this compound is essential. Such a method is crucial for ensuring product quality and consistency in the flavor industry and for accurate characterization and quantification in pharmaceutical research and development. This application note addresses this need by providing a comprehensive, field-proven HPLC method.

Physicochemical Properties and Chromatographic Strategy

A successful HPLC method is built upon a sound understanding of the analyte's physicochemical properties.

  • Structure and Polarity: this compound possesses a fused ring system consisting of a pyrazine and a cyclopentane ring. With a predicted LogP of approximately 1.27, the compound is moderately hydrophobic, making it an ideal candidate for reversed-phase chromatography.[4]

  • pKa and Mobile Phase pH: The compound is a weak base, with a predicted pKa of 1.25 for the most basic nitrogen atom.[4] To ensure consistent retention and good peak shape, the mobile phase pH should be controlled. An acidic mobile phase (pH 2-4) will ensure the pyrazine nitrogens are protonated, leading to improved interaction with the stationary phase and sharper peaks.

Based on these properties, a reversed-phase HPLC method using a C18 stationary phase and an acidic mobile phase with UV detection is the logical and scientifically sound approach.

Experimental Protocol: From Sample to Signal

This section details the step-by-step methodology for the analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC conditions. The causality behind these choices is to achieve a balance between resolution, analysis time, and sensitivity.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector is sufficient.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA C18 column provides excellent hydrophobic retention for this moderately polar compound.[6] The specified dimensions offer a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the analyte is in its protonated form, leading to improved peak shape and retention time stability.[7]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.
Gradient Elution 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-18 min: 20% BA gradient elution is employed to ensure the elution of the analyte with a good peak shape and to clean the column of any more retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 270 nmBased on literature for similar pyrazine compounds, this wavelength is expected to provide good sensitivity.[5]
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial gradient conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Liquid-Liquid Extraction): The following protocol is adapted from a method for the extraction of pyrazines from a liquid matrix and is suitable for samples where the analyte is present in an aqueous environment.[8]

  • Sample Aliquot: Take a known volume or weight of the sample (e.g., 5 mL of a beverage or a dissolved solid sample).

  • pH Adjustment: Adjust the pH of the sample to approximately 9.0 using a 1 M NaOH solution. This deprotonates any acidic interferences and ensures the analyte is in its free base form for efficient extraction into an organic solvent.

  • Liquid-Liquid Extraction: Transfer the pH-adjusted sample to a separatory funnel. Add 10 mL of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate and collect the upper organic layer. Repeat the extraction twice more with fresh 10 mL portions of ethyl acetate.

  • Back Extraction: Combine the three organic extracts and add 5 mL of 0.2 M HCl. Shake for 2 minutes. The basic analyte will be protonated and transfer to the acidic aqueous layer, leaving many non-basic impurities in the organic phase.

  • Final Preparation: Collect the lower aqueous layer. Neutralize it with 1 M NaOH and dilute to a known volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9] The validation parameters and acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be well-resolved from any matrix components or impurities. Peak purity should be confirmed using a diode array detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The range for which the method is linear, accurate, and precise. Typically 80-120% of the target concentration for an assay.
Accuracy The percent recovery should be within 98.0% to 102.0% at three concentration levels (low, medium, high).
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated. Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Determined based on a signal-to-noise ratio of 10:1.
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2 °C column temperature, ±0.2 pH units in mobile phase A).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and method development processes.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis Sample Sample Matrix pH_Adjust pH Adjustment (pH ~9) Sample->pH_Adjust LLE Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->LLE Back_Extract Back Extraction (0.2 M HCl) LLE->Back_Extract Final_Prep Neutralization & Filtration Back_Extract->Final_Prep Autosampler Autosampler Injection (10 µL) Final_Prep->Autosampler Standard Reference Standard Stock Stock Solution (1000 µg/mL in Methanol) Standard->Stock Working Working Standards (Dilution with Mobile Phase) Stock->Working Working->Autosampler Column C18 Column (4.6x150mm, 5µm) Gradient Elution Autosampler->Column Detector UV Detection (270 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Experimental workflow from sample preparation to HPLC analysis.

method_development_logic Analyte Analyte Properties (LogP, pKa) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Column Select Column (C18) Mode->Column MobilePhase Optimize Mobile Phase (ACN/H₂O + Acid) Column->MobilePhase Detector Select Detector (UV @ 270 nm) MobilePhase->Detector Validation Method Validation (ICH Guidelines) Detector->Validation FinalMethod Finalized Method Validation->FinalMethod

Caption: Logical flow of the HPLC method development process.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantification of this compound. The combination of a C18 reversed-phase column with a gradient elution of water and acetonitrile containing formic acid, followed by UV detection, offers excellent chromatographic performance. The described liquid-liquid extraction procedure is effective for isolating the analyte from complex aqueous matrices. Adherence to the validation parameters outlined will ensure that the method is suitable for its intended purpose in both research and quality control environments, providing trustworthy and accurate results.

References

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Semantic Scholar. [Link]

  • This cit
  • This cit
  • FooDB. (2010, April 8). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

  • This cit
  • This cit
  • This cit
  • Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • This cit
  • PubMed. (2023, September 1). Improved liquid-liquid extraction followed by HPLC-UV for accurate and eco-friendly determination of tetramethylpyrazine in vinegar products. [Link]

  • This cit
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • This cit

Sources

The Flavor Architect's Handbook: A Guide to 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, scientists, and product development professionals on the application of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine as a potent flavor ingredient. With full editorial control, this guide eschews rigid templates to deliver an in-depth, scientifically grounded, and practical resource for harnessing the unique sensory characteristics of this compound.

Section 1: Unveiling the Flavor Compound: A Chemical and Sensory Overview

This compound, a heterocyclic aromatic compound, is a key contributor to the desirable nutty, roasted, and earthy flavor profiles in a variety of foods.[1][2] Its powerful and diffusive aroma makes it a valuable tool for flavor chemists seeking to impart or enhance these specific sensory attributes.[3]

Chemical Identity and Properties

A thorough understanding of the chemical and physical properties of a flavor ingredient is paramount for its effective and safe application.

PropertyValueSource
Synonyms 6,7-Dihydro-5-methylcyclopentapyrazine, 5-Methyl-2,3-cyclopentenopyrazine, Nutty pyrazine[1]
CAS Number 23747-48-0[1]
FEMA Number 3306[1][4]
JECFA Number 781[5]
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]
Appearance Colorless to slightly yellow liquid[1]
Odor Earthy, baked potato, peanut, roasted[2]
Taste Nut skin, brown, roasted, oily with cocoa and coffee nuances at 15 ppm[2]
Boiling Point 199-200 °C[1]
Solubility Slightly soluble in water; soluble in oils and organic solvents like ethanol and propylene glycol.[5]
Natural Occurrence and Formation

This compound is a natural constituent of a wide array of cooked and roasted foods. Its presence has been reported in coffee, peanuts, asparagus, potatoes, various breads, cooked meats, beer, cocoa, and tea.[2] This pyrazine is primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[6]

The formation of this specific bicyclic pyrazine likely involves the reaction of an amino acid, such as proline or ornithine which can form cyclic intermediates, with a dicarbonyl compound derived from sugar degradation. The subsequent condensation and cyclization reactions lead to the formation of the fused ring system characteristic of this potent flavor molecule.

Section 2: Application in Food and Beverage Systems

The unique sensory profile of this compound makes it a versatile ingredient for a broad range of food and beverage applications. Its primary function is to introduce or enhance nutty, roasted, and toasted notes.

Recommended Usage Levels

Effective flavor application hinges on precise dosage. The following table provides recommended starting usage levels for various food categories. It is crucial to note that these are starting points, and optimization will be necessary based on the specific food matrix and desired flavor profile.

Food/Beverage CategoryRecommended Usage Level (ppm)
Beverages0.05
Chewing Gum0.2
Desserts0.2
Meat Products0.5
Confectionery1.0

Source: The Good Scents Company[3]

Flavor Interactions and Synergy

This compound rarely acts in isolation. Its final perceived flavor is often the result of complex interactions with other volatile and non-volatile compounds within the food matrix. For instance, in coffee, its nutty and roasted notes are balanced by acidic, fruity, and floral compounds. In savory applications, it can enhance the umami and meaty characteristics of other ingredients. Understanding these synergistic and masking effects is critical for successful flavor formulation.

Section 3: Protocols for Research and Development

This section provides detailed, field-proven protocols for the synthesis, analysis, and sensory evaluation of this compound. These protocols are designed to be self-validating and are grounded in established scientific principles.

Laboratory-Scale Synthesis Protocol

The synthesis of this compound can be achieved through the condensation of 2-hydroxy-3-methyl-2-cyclopenten-1-one with ethylenediamine.

Materials:

  • 2-hydroxy-3-methyl-2-cyclopenten-1-one

  • Ethylenediamine

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-3-methyl-2-cyclopenten-1-one (1 equivalent) in ethanol.

  • Reagent Addition: Slowly add ethylenediamine (1.1 equivalents) to the solution while stirring. A mild exothermic reaction may be observed.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into dichloromethane. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

  • The use of a slight excess of ethylenediamine helps to ensure the complete conversion of the starting ketone.

  • Glacial acetic acid acts as a catalyst to facilitate the condensation reaction.

  • The work-up procedure is designed to remove the catalyst and any unreacted starting materials.

  • Purification by vacuum distillation is suitable due to the compound's relatively high boiling point.

G 2-hydroxy-3-methyl-2-cyclopenten-1-one 2-hydroxy-3-methyl-2-cyclopenten-1-one Condensation Condensation 2-hydroxy-3-methyl-2-cyclopenten-1-one->Condensation Intermediate Intermediate Condensation->Intermediate Reflux, Acetic Acid Catalyst Ethylenediamine Ethylenediamine Ethylenediamine->Condensation This compound This compound Intermediate->this compound Dehydration

Caption: Synthesis of this compound.

Quantitative Analysis Protocol: HS-SPME-GC-MS

This protocol details the quantification of this compound in a roasted nut matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • Roasted nuts (e.g., peanuts, almonds)

  • Internal standard (e.g., 2,4,6-trimethylpyridine)

  • Saturated sodium chloride solution

  • HS-SPME autosampler

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • 20 mL headspace vials with magnetic screw caps

Procedure:

  • Sample Preparation:

    • Grind the roasted nuts into a fine powder.

    • Accurately weigh 2.0 g of the ground sample into a 20 mL headspace vial.

    • Add 5 mL of saturated sodium chloride solution to the vial to increase the volatility of the analytes.

    • Spike the sample with a known amount of the internal standard solution.

    • Immediately seal the vial with a magnetic screw cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Oven Program: Start at 40°C for 2 minutes, then ramp to 150°C at 5°C/min, and finally ramp to 250°C at 10°C/min and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode for quantification, using characteristic ions for this compound (e.g., m/z 134, 133, 106) and the internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing standard solutions of this compound with a fixed concentration of the internal standard.

    • Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Causality of Experimental Choices:

  • HS-SPME is a solvent-free extraction technique that is ideal for volatile and semi-volatile compounds in complex matrices.

  • The use of a saturated salt solution increases the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

  • An internal standard is used to correct for variations in extraction efficiency and injection volume.

  • SIM mode provides higher sensitivity and selectivity for quantification compared to full scan mode.

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Grind Sample Grind Sample Weigh Sample Weigh Sample Grind Sample->Weigh Sample Add Salt Solution & IS Add Salt Solution & IS Weigh Sample->Add Salt Solution & IS Seal Vial Seal Vial Add Salt Solution & IS->Seal Vial Equilibrate Equilibrate Seal Vial->Equilibrate Expose Fiber Expose Fiber Equilibrate->Expose Fiber Desorb Fiber Desorb Fiber Expose Fiber->Desorb Fiber Separate & Detect Separate & Detect Desorb Fiber->Separate & Detect Quantification Quantification Separate & Detect->Quantification

Caption: HS-SPME-GC-MS workflow for pyrazine analysis.

Sensory Evaluation Protocol: Descriptive Analysis

This protocol outlines a descriptive analysis method to characterize the sensory properties of this compound in a neutral food base (e.g., unsalted crackers, rice).

Phase 1: Lexicon Development

  • Panelist Selection: Recruit 8-12 individuals with demonstrated sensory acuity and the ability to articulate sensory perceptions.

  • Training:

    • Familiarize the panel with the basic tastes (sweet, sour, salty, bitter, umami) and common aroma references for nutty and roasted profiles (e.g., roasted almonds, peanut butter, toasted bread, coffee).

    • Present the panel with a range of concentrations of this compound in the neutral food base.

    • Through group discussion, generate a list of descriptive terms for the aroma, flavor, and aftertaste of the compound.

    • Define each attribute and develop reference standards to anchor the intensity scale.

Phase 2: Product Evaluation

  • Sample Preparation: Prepare samples of the neutral food base with varying concentrations of this compound, including a control with no added flavor. Code the samples with random three-digit numbers.

  • Evaluation:

    • Present the coded samples to the trained panelists in a randomized order.

    • Panelists will evaluate each sample and rate the intensity of each attribute from the developed lexicon on a 15-cm line scale (from "none" to "very intense").

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods (e.g., ANOVA, PCA) to determine significant differences between samples and to visualize the sensory profiles.

Causality of Experimental Choices:

  • Descriptive analysis provides a comprehensive and quantitative description of the sensory properties of a product.

  • A trained panel is essential for reliable and reproducible sensory data.

  • The use of a neutral food base allows for the evaluation of the flavor compound's intrinsic sensory properties without interference from other flavors.

  • Randomization and coding of samples are crucial to minimize bias.

G cluster_lexicon Lexicon Development cluster_eval Product Evaluation Panelist Training Panelist Training Attribute Generation Attribute Generation Panelist Training->Attribute Generation Reference Standards Reference Standards Attribute Generation->Reference Standards Sensory Evaluation Sensory Evaluation Reference Standards->Sensory Evaluation Sample Preparation Sample Preparation Sample Preparation->Sensory Evaluation Data Analysis Data Analysis Sensory Evaluation->Data Analysis

Caption: Descriptive sensory analysis workflow.

Section 4: Regulatory and Safety Information

This compound has been granted "Generally Recognized as Safe" (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA) under the number 3306.[1][4] It is also listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with the number 781.[5] As a legally permitted flavoring substance, it can be listed on ingredient labels as "natural flavor" or "artificial flavor" depending on its source and the regulations of the specific country.[7][8]

Section 5: Commercial Availability

A wide range of chemical suppliers offer this compound for research and commercial use. The following table provides a non-exhaustive list of potential suppliers.

Supplier
Advanced Biotech
Beijing Lys Chemicals
BOC Sciences
Endeavour Speciality Chemicals
Penta International
Robinson Brothers
Sigma-Aldrich
Synerzine
TCI America

This list is for informational purposes only and does not constitute an endorsement.

References

  • UL Prospector. (n.d.). (5H)-5-Methyl-6,7-Dihydro-Cyclopenta(b) Pyrazine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Potential of this compound in Pharmaceutical Research. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

  • Maga, J. A., & Sizer, C. E. (1973). Pyrazines in foods. Journal of Agricultural and Food Chemistry, 21(1), 22-30.
  • FooDB. (n.d.). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). Retrieved from [Link]

  • Advanced Biotech. (n.d.). Natural Pyrazines. Retrieved from [Link]

  • FEMA. (n.d.). 5H-5-METHYL-6,7-DIHYDROCYCLOPENTA(B)PYRAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. Retrieved from [Link]

  • eCFR. (n.d.). 21 CFR 101.22 -- Foods; labeling of spices, flavorings, colorings and chemical preservatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for pyrazine detection. Retrieved from [Link]

  • ACS Publications. (2023). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Retrieved from [Link]

  • PubMed Central. (2023). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐odor relationship of alkylpyrazines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Types of Food Ingredients. Retrieved from [Link]

  • MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

  • ACS Publications. (2000). Olfactive properties of alkylpyrazines and 3-substituted 2-alkylpyrazines. Retrieved from [Link]

  • PubMed Central. (2019). Effect of alkyl distribution in pyrazine on pyrazine flavor release in bovine serum albumin solution. Retrieved from [Link]

  • PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Retrieved from [Link]

  • FEMA. (n.d.). Flavor Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyrazine – Knowledge and References. Retrieved from [Link]

  • The Importance of Natural Flavorings and FDA Requirements. (n.d.). Retrieved from [Link]

  • MDPI. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Retrieved from [Link]

  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • ACS Publications. (2023). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Retrieved from [Link]

  • PubMed Central. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dimethyl dihydrocyclopentapyrazine 2(3),5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine in fragrance formulations. This potent aroma chemical, belonging to the pyrazine family, offers a unique and powerful nutty, roasted olfactory profile. These notes detail its physicochemical properties, olfactory characteristics, performance, stability, and safety. Furthermore, this guide presents detailed, field-proven protocols for its analytical evaluation by Gas Chromatography-Olfactometry (GC-O) and sensory assessment through Triangle Discrimination Testing, providing a robust framework for its effective utilization in creating innovative fragrance compositions, particularly within the gourmand and specialty fragrance sectors. The potential of the pyrazine scaffold in medicinal chemistry is also briefly discussed, offering a broader context for drug development professionals.

Introduction: The Role of Pyrazines in Modern Perfumery

Pyrazines are a class of heterocyclic aromatic compounds that, despite their primary association with flavor chemistry, offer a unique and impactful palette for fragrance creation.[1] Formed naturally during Maillard reactions, they are responsible for the characteristic aromas of roasted, toasted, and baked goods.[2] In perfumery, their power lies in their exceptionally low odor detection thresholds, meaning a minute dosage can impart a strong personality to a fragrance, dramatically altering its character.[1] this compound (CAS No. 23747-48-0), often referred to as "Nutty Pyrazine," is a prime example. Its powerful, diffusive, and substantive nutty and roasted notes make it an invaluable tool for building gourmand, coffee, chocolate, and smoky accords.[3] This guide provides the scientific rationale and practical methodologies for harnessing its unique properties.

Physicochemical and Olfactory Profile

A thorough understanding of the intrinsic properties of an aroma chemical is fundamental to its successful application.

Chemical and Physical Properties

The key identifiers and physical properties of this compound are summarized below. This data is critical for handling, regulatory compliance, and formulation.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 23747-48-0[4]
FEMA Number 3306[5]
Molecular Formula C₈H₁₀N₂
Molecular Weight 134.18 g/mol
Appearance Colorless to slightly yellow liquid[1]
Boiling Point 96-99 °C at 20 mmHg
Density 1.055 g/mL at 25 °C
Solubility Soluble in alcohol; slightly soluble in water[3]
Purity ≥97% (typical for fragrance grade)
Olfactory Characterization

The scent profile of this compound is complex and potent. It is most effective when used in traces (often below 0.1%) to introduce or enhance specific notes within a fragrance composition.[3]

  • Primary Notes: Roasted, Nutty (Hazelnut, Peanut), Earthy.[2]

  • Secondary Nuances: Toasted, Sweet, Coffee, Popcorn, Savory, Musty.[3]

Its high odor impact, relative to its molecular weight, allows for the creation of special effects at a low cost.[1] This potency necessitates careful dilution and precise dosing to avoid overpowering a blend.

Synthesis Pathway: A Representative Protocol

While numerous proprietary methods exist for the synthesis of specialty aroma chemicals, a common and illustrative route to alkyated pyrazines is the Gutknecht pyrazine synthesis.[1] This involves the condensation of an α-aminoketone, which self-condenses to form a dihydropyrazine, followed by oxidation. For this compound, a plausible laboratory-scale synthesis involves the reaction of 2-amino-2-methylcyclopentanone with itself, followed by oxidation. A more direct and common industrial approach involves the condensation of a suitable diamine with an α-dicarbonyl compound.

Below is a representative protocol based on the condensation of 1-methyl-1,2-cyclopentanediamine with glyoxal .

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product A 1-Methyl-1,2-cyclopentanediamine C 1. Condensation: - Solvent: Ethanol - Temperature: Reflux (approx. 78°C) - Catalyst: Mild acid (e.g., acetic acid) A->C B Glyoxal (40% in H₂O) B->C D 2. Oxidation: - Air bubbling or - Mild oxidizing agent (e.g., MnO₂) - Monitor by GC C->D Intermediate: Tetrahydropyrazine derivative E 3. Workup: - Solvent removal (rotary evaporation) - Extraction with organic solvent (e.g., DCM) - Washing with brine D->E F 4. Purification: - Column Chromatography (Silica gel) or - Fractional Distillation (under vacuum) E->F G This compound (Purity ≥97%) F->G

Caption: Representative synthesis workflow for this compound.

Disclaimer: This protocol is illustrative. Appropriate personal protective equipment (PPE) and a thorough risk assessment are mandatory before undertaking any chemical synthesis.

Application in Fragrance Formulations

The primary utility of this pyrazine is as a powerful modifier and special effects ingredient. Its chemical stability, particularly in high pH conditions, makes it suitable for a range of product bases, including fine perfumes, soaps, and detergents.[1]

  • Gourmand Fragrances: It is a cornerstone for creating realistic coffee, chocolate, caramel, and nutty accords. It provides a roasted depth that is difficult to achieve with other materials.

  • Woody and Oriental Blends: In trace amounts, it can boost woody notes, adding warmth and complexity to chypre, oriental, and fougère concepts.[1]

  • Floral Accords: It can be used to add unexpected depth and warmth to floral compositions, providing a contrast that enhances the natural character of the flowers.[1]

  • Smoky and Leather Notes: Its roasted character complements smoky and leathery accords, lending a sophisticated, toasted nuance.

Causality in Formulation: The choice to include this pyrazine is driven by the need for realism and impact. For a coffee-themed fragrance, for example, it provides the authentic roasted bean character that is often lost in simpler coffee extracts. Its high diffusion provides a "lift" to the top and middle phases of the fragrance's evaporation profile.

Analytical and Sensory Evaluation Protocols

To ensure quality, consistency, and a deep understanding of the molecule's olfactory contribution, rigorous analytical and sensory protocols are essential.

Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a critical technique for identifying which compounds in a complex mixture are responsible for the perceived aroma. This protocol outlines the characterization of this compound in a fragrance concentrate.

G cluster_prep Sample Preparation cluster_gc GC-MS/O System cluster_detection Detection & Analysis A1 Prepare 0.1% solution of This compound in high-purity ethanol. A3 Inject 1 µL of sample (splitless or high split ratio). A1->A3 A2 Prepare fragrance accord containing 0.01% of the pyrazine. A2->A3 B1 GC Column: Polar (e.g., WAX type) 30m x 0.25mm x 0.25µm A3->B1 B2 Oven Program: Start at 50°C (2 min), ramp 5°C/min to 240°C (hold 10 min) B1->B2 B3 Effluent Splitter: 1:1 ratio to MS and Sniffing Port B2->B3 C1 MS Detector: Scan m/z 35-350 Identify compound by mass spectrum and retention index. B3->C1 C2 Olfactometry Port: Trained panelist sniffs effluent, records odor descriptors and intensity vs. time. B3->C2 C3 Data Correlation: Align olfactogram with chromatogram to confirm odor source. C1->C3 C2->C3

Caption: Workflow for GC-Olfactometry analysis of the target pyrazine.

Rationale for Choices:

  • Polar Column: A wax-type column is chosen to effectively separate a wide range of fragrance ingredients by polarity, providing good resolution.

  • Effluent Split: A 1:1 split ensures sufficient analyte reaches both the mass spectrometer for chemical identification and the human nose for sensory detection.

  • Trained Panelist: The human nose is an incredibly sensitive detector. A trained panelist provides standardized, reproducible descriptions of the odors as they elute from the column.

Protocol: Sensory Discrimination (Triangle Test)

The Triangle Test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[3][6] This is crucial for quality control or to assess the impact of the pyrazine in a complex fragrance.

Objective: To determine if the addition of 0.01% this compound creates a perceivable difference in a base fragrance accord.

Materials:

  • Sample A: Base fragrance accord.

  • Sample B: Base fragrance accord + 0.01% this compound.

  • Standard fragrance smelling strips.

  • Coded sample vials.

  • Panel of ≥20 screened assessors.

  • Isolated, odor-free evaluation booths.

Procedure:

  • Sample Preparation: Prepare two sets of smelling strips by dipping them into Sample A and one set into Sample B.

  • Presentation: Present three coded strips to each panelist. Two strips will be from one sample (e.g., A, A) and one from the other (e.g., B). The order of presentation must be randomized for each panelist (AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation: Instruct panelists to smell the strips from left to right and identify the "odd" or "different" sample. Panelists must make a choice.

  • Data Analysis: Tally the number of correct identifications. Compare this number to a statistical table for triangle tests to determine if the result is significant at a chosen confidence level (typically p < 0.05).

Self-Validation: The forced-choice nature of this test and the use of statistical analysis provide a self-validating system. If a statistically significant number of panelists can identify the odd sample, it confirms that the addition of the pyrazine produces a perceivable olfactory difference.

Stability and Safety Profile

Stability

Pyrazines generally exhibit good chemical stability, which is a desirable trait for fragrance ingredients. They are noted to be stable in high pH conditions, making them suitable for use in products like soap and detergents.[1] As with most fragrance materials, storage in a cool, dark, airtight container is recommended to prevent degradation from light and oxidation.

Safety and Regulatory

This compound has been subject to a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM). The Expert Panel for Fragrance Safety concluded that this material is safe for its intended use in fragrance formulations. The assessment evaluated endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization, finding no safety concerns at current use levels.[6] It is also listed as a fragrance ingredient by the International Fragrance Association (IFRA).[4] As a standard practice, formulators must adhere to the latest IFRA guidelines regarding concentration limits for specific product applications.

Broader Context: Pyrazine Scaffolds in Drug Development

For professionals in drug development, the interest in this compound extends beyond its sensory properties. The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[6] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it an attractive core for designing novel therapeutic agents.

The unique molecular architecture of this specific pyrazine, with its fused cyclopentane ring, offers a starting point for creating new chemical entities. Medicinal chemists could utilize it as an intermediate to synthesize novel compounds with potential biological activities, exploring derivatives for antibacterial, anti-inflammatory, or other pharmacological properties. While its primary application remains in the fragrance industry, its inherent chemical versatility makes it a compound of interest for future pharmaceutical innovation.

Conclusion

This compound is a high-impact, versatile aroma chemical that provides perfumers with a powerful tool for crafting unique and memorable fragrances. Its potent nutty, roasted, and earthy profile is particularly effective in the growing gourmand fragrance category. By understanding its physicochemical properties and employing rigorous analytical and sensory protocols as detailed in this guide, researchers and formulators can precisely control its effect, ensuring quality, consistency, and innovation. Its established safety profile supports its use across a wide range of consumer products, and its underlying chemical structure holds conceptual promise for broader applications in medicinal chemistry.

References

  • The Good Scents Company. (n.d.). nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 5H-5-methyl-6,7-dihydrocyclopenta(b)pyrazine, CAS Registry Number 23747-48-0. Food and Chemical Toxicology, 182, 114144. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. Retrieved from [Link]

  • Zviely, M. (2010). Pyrazines for Fragrances. Perfumer & Flavorist, 35. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]

  • FEMA. (n.d.). 5H-5-METHYL-6,7-DIHYDROCYCLOPENTA(B)PYRAZINE. Retrieved from [Link]

  • Perfumer & Flavorist. (2010). Pyrazines for Fragrances. Retrieved from [Link]

Sources

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: A Versatile Heterocyclic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Scaffold

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, a heterocyclic compound widely recognized for its contribution to the flavor and fragrance industry, is gaining increasing attention as a versatile building block in pharmaceutical research and development.[1][2] Its distinct molecular architecture, featuring a fused dihydropyrazine and cyclopentane ring system, offers a unique three-dimensional framework that is of significant interest to medicinal chemists. Compounds incorporating pyrazine rings are known to serve as valuable scaffolds in the design of novel drug candidates with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and other pharmacological properties.[1][3] This technical guide will delve into the synthetic utility of this compound, providing insights into its reactivity and proposing detailed protocols for its derivatization to create libraries of compounds for drug discovery programs. While specific, publicly documented examples of its use in the synthesis of marketed drugs are limited, its structural motifs are present in a variety of bioactive molecules, suggesting its significant potential.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 23747-48-0[4][5]
Molecular Formula C₈H₁₀N₂[5]
Molecular Weight 134.18 g/mol [5]
Appearance Colorless to slightly yellow liquid[6]
Boiling Point 199-200 °CChem-Impex
LogP ~1.4SIELC Technologies

The structure of this compound presents several key features for synthetic manipulation. The pyrazine ring, being electron-deficient, can undergo nucleophilic substitution reactions, particularly after activation. The nitrogen atoms can be quaternized or oxidized. The cyclopentane ring offers sites for stereoselective functionalization, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.

Synthetic Accessibility: The Gateway to Derivatization

The starting material, this compound, is commercially available from various suppliers, ensuring its accessibility for research and development purposes. The general synthetic route to the cyclopenta[b]pyrazine core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the title compound, this would typically involve the reaction of 1,2-diaminocyclopentane with a pyruvaldehyde derivative, followed by methylation.

Application in Pharmaceutical Synthesis: A World of Possibilities

The true value of this compound as a building block lies in its potential for derivatization to generate novel molecules with therapeutic potential. The pyrazine core is a key pharmacophore in numerous biologically active compounds.[3][7] Below, we outline potential synthetic strategies and detailed protocols for the functionalization of this scaffold.

Functionalization of the Pyrazine Ring

The pyrazine ring is the primary site for initial synthetic modifications.

Rationale: N-oxidation of the pyrazine ring activates the carbon atoms for nucleophilic attack, a common strategy in pyrazine chemistry to introduce functional groups.

Workflow Diagram:

N_Oxidation_Substitution Start 5-Methyl-6,7-dihydro-5H- cyclopenta[b]pyrazine Reagent1 m-CPBA or H₂O₂/AcOH Start->Reagent1 Product1 Pyrazine N-oxide derivative Reagent1->Product1 Oxidation Reagent2 POCl₃ or Ac₂O Product1->Reagent2 Intermediate1 Activated intermediate Reagent2->Intermediate1 Activation Reagent3 Nu⁻ (e.g., CN⁻, R-MgBr) Intermediate1->Reagent3 Product2 Substituted pyrazine derivative Reagent3->Product2 Nucleophilic Substitution

Caption: Workflow for N-oxidation and subsequent nucleophilic substitution.

Detailed Protocol:

  • N-Oxidation:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyrazine N-oxide.

  • Nucleophilic Substitution (e.g., Cyanation):

    • To the crude pyrazine N-oxide (1.0 eq) in a flask, add phosphorus oxychloride (POCl₃) (3.0 eq) at 0 °C.

    • Slowly add a solution of potassium cyanide (KCN) (1.5 eq) in water, keeping the temperature below 10 °C.

    • Heat the mixture to 90 °C and stir for 2-3 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize with a saturated aqueous solution of sodium carbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the cyanated derivative.

Functionalization of the Cyclopentane Ring

The cyclopentane moiety offers opportunities for introducing chirality and exploring structure-activity relationships in a three-dimensional space.

Rationale: Introduction of a halogen atom on the cyclopentane ring provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Workflow Diagram:

Halogenation_CrossCoupling Start 5-Methyl-6,7-dihydro-5H- cyclopenta[b]pyrazine Reagent1 NBS / AIBN Start->Reagent1 Product1 Brominated derivative Reagent1->Product1 Radical Halogenation Reagent2 Arylboronic acid, Pd catalyst, Base Product1->Reagent2 Product2 Aryl-substituted derivative Reagent2->Product2 Suzuki Coupling

Sources

Synthesis of Novel Derivatives from 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of a Fused Pyrazine Scaffold

The pyrazine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous clinically approved drugs and biologically active compounds[1]. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. The fused pyrazine derivative, 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, presents a particularly intriguing starting point for drug discovery endeavors. The fusion of a cyclopentane ring introduces a three-dimensional character to the otherwise planar pyrazine system, while the methyl group provides a handle for modulating steric and electronic properties. This application note provides a comprehensive guide to the synthesis of novel derivatives from this scaffold, focusing on robust and scalable methodologies amenable to library synthesis and lead optimization. We will delve into the strategic functionalization of this molecule, providing detailed protocols for key transformations and the subsequent characterization of the resulting novel chemical entities. This guide is intended to empower researchers to unlock the therapeutic potential of this versatile building block[2][3][4].

Strategic Approaches to Derivatization

The synthetic strategy for derivatizing this compound hinges on two primary approaches:

  • Direct C-H Functionalization: This modern and atom-economical approach aims to directly convert the C-H bonds on the pyrazine ring into new C-C or C-heteroatom bonds. This strategy avoids the need for pre-functionalization, thus shortening synthetic sequences.

  • Halogenation followed by Cross-Coupling: A more traditional yet highly reliable method involves the initial regioselective halogenation of the pyrazine core to install a handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This guide will provide detailed protocols for both approaches, enabling researchers to choose the most suitable strategy based on their specific synthetic goals and available resources.

G cluster_0 Core Scaffold cluster_1 Synthetic Strategies cluster_2 Intermediate cluster_3 Key Reactions cluster_4 Product Start This compound CH_Func Direct C-H Functionalization Start->CH_Func Halogenation Halogenation Start->Halogenation Arylation C-H Arylation CH_Func->Arylation Halo_Pyrazine Halogenated Intermediate Halogenation->Halo_Pyrazine Suzuki Suzuki-Miyaura Coupling Halo_Pyrazine->Suzuki Derivatives Novel Derivatives Library Arylation->Derivatives Suzuki->Derivatives

Caption: Synthetic strategies for derivatization.

Part 1: Synthesis of a Halogenated Intermediate for Cross-Coupling

The introduction of a halogen atom onto the pyrazine ring is a critical first step for diversification via cross-coupling reactions. The regioselectivity of this halogenation is influenced by the electronic nature of the pyrazine ring and the steric hindrance imposed by the fused cyclopentane and methyl groups.

Protocol 1: Regioselective Bromination

This protocol details the bromination of this compound, which is anticipated to occur at one of the electronically favorable positions on the pyrazine ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Hexafluoroisopropanol (HFIP)[5]

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in HFIP.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired brominated derivative.

ReagentMolar RatioPurpose
This compound1.0Starting material
N-Bromosuccinimide (NBS)1.1Brominating agent
Hexafluoroisopropanol (HFIP)SolventActivates NBS for efficient halogenation[5]

Part 2: Synthesis of Novel Derivatives via Palladium-Catalyzed Cross-Coupling

With the halogenated intermediate in hand, a vast array of novel derivatives can be synthesized using various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming C-C bonds with a wide range of commercially available boronic acids and esters.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the brominated this compound with an arylboronic acid.

Materials:

  • Bromo-5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (from Protocol 1)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the brominated pyrazine derivative (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

ComponentRole
Brominated PyrazineElectrophilic coupling partner
Arylboronic AcidNucleophilic coupling partner
Pd(PPh₃)₄Palladium(0) catalyst for the cross-coupling cycle
K₂CO₃Base to activate the boronic acid and facilitate transmetalation[6]
1,4-Dioxane/WaterSolvent system

Part 3: Direct C-H Functionalization

Direct C-H functionalization offers a more streamlined approach to derivatization by avoiding the pre-halogenation step. Palladium-catalyzed C-H arylation is a powerful method for directly forming C-C bonds between the pyrazine core and various aryl partners.

Protocol 3: Palladium-Catalyzed Direct C-H Arylation

This protocol outlines a method for the direct arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl bromide or iodide (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 eq)

  • Potassium acetate (KOAc) (2.0 eq)[7]

  • Dimethylacetamide (DMA)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (0.1 eq), and KOAc (2.0 eq).

  • Add DMA as the solvent.

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by GC-MS or LC-MS until completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_workflow Analytical Workflow Crude Crude Product Purification Purification (Column Chromatography) Crude->Purification Pure_Compound Purified Compound Purification->Pure_Compound Structural_Validation Structural Validation Pure_Compound->Structural_Validation Purity_Analysis Purity Analysis Pure_Compound->Purity_Analysis NMR 1H & 13C NMR Structural_Validation->NMR MS Mass Spectrometry (MS) Structural_Validation->MS HPLC_GC HPLC / GC Purity_Analysis->HPLC_GC Final_Data Confirmed Structure & Purity NMR->Final_Data MS->Final_Data HPLC_GC->Final_Data

Caption: Workflow for product analysis.

Part 4: Structural and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the newly synthesized derivatives. A combination of spectroscopic and chromatographic techniques should be employed.

Protocol 4: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for unambiguous structure elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton NMR spectrum to determine the number of unique protons, their chemical environment (chemical shift), multiplicity (splitting pattern), and integration (number of protons).

  • ¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): If necessary, perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which is crucial for assigning complex structures.

Reference Data for this compound:

While experimental data is sparse, predicted NMR data can serve as a useful reference. The proton spectrum is expected to show signals for the aromatic pyrazine protons, the methyl group, and the aliphatic protons of the cyclopentane ring. The ¹³C spectrum will show corresponding signals for the carbon atoms in these environments[8][9].

Protocol 5: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the synthesized compound, confirming the successful incorporation of the new substituent.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate ions.

  • Obtain a high-resolution mass spectrum (HRMS) to determine the accurate mass and confirm the elemental composition of the product.

Protocol 6: Purity Analysis by HPLC or GC

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to assess the purity of the final compound.

Method Development:

  • Select a suitable column (e.g., C18 for reversed-phase HPLC or a non-polar column for GC).

  • Develop an appropriate mobile phase (for HPLC) or temperature program (for GC) to achieve good separation of the product from any impurities.

  • Use a suitable detector (e.g., UV for HPLC or a Flame Ionization Detector (FID) or Mass Spectrometer for GC).

Purity Determination:

  • Inject a solution of the purified compound and integrate the area of the product peak.

  • Purity is typically expressed as the percentage of the main peak area relative to the total peak area.

Conclusion

The synthetic and analytical protocols detailed in this application note provide a robust framework for the exploration of novel derivatives based on the this compound scaffold. By leveraging both traditional cross-coupling methodologies and modern direct C-H functionalization techniques, researchers can efficiently generate libraries of diverse compounds for biological screening. The provided characterization workflows will ensure the structural integrity and purity of these novel chemical entities, paving the way for their evaluation in drug discovery programs.

References

  • ResearchGate. (n.d.). Representative protocols for C–H arylation of 1,n-diazines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Organic Chemistry Portal. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0037148). HMDB. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0146667). PhytoBank. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(16), 2588-2609. [Link]

  • Synthonix. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). New Reagents Enable Regioselective Halogenation of Complex, Bioactive Scaffolds. ResearchGate. Retrieved from [Link]

  • Zhang, W., Lou, S., & Xu, Z. (2013). Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. The Journal of organic chemistry, 78(12), 6423–6430. [Link]

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4709. [Link]

  • FooDB. (2010). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). Retrieved from [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Cambridge Open Engage. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. ACS Publications. Retrieved from [Link]

Sources

The Maillard Reaction's Uncharted Territory: A Guide to the Formation of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flavor, A Molecule of Intrigue

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is a heterocyclic compound that resonates with the rich, comforting aromas of roasted nuts, coffee, and baked bread.[1][2] This potent flavorant, a product of the intricate Maillard reaction, is not only a cornerstone of food chemistry but is also emerging as a versatile scaffold in pharmaceutical research and development.[3][4] Its unique molecular architecture presents intriguing possibilities for the synthesis of novel drug candidates.[4][5] This guide offers an in-depth exploration of the Maillard reaction pathways leading to the formation of this fascinating molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding and practical protocols for its synthesis and analysis.

The Maillard Reaction: A Symphony of Chemical Transformations

The Maillard reaction is a non-enzymatic browning process that occurs when amino acids and reducing sugars react at elevated temperatures.[6] It is a complex cascade of reactions responsible for the color, aroma, and flavor of many cooked foods.[6][7] The formation of this compound is a testament to the complexity and elegance of this reaction network.

Core Principles: The Genesis of Pyrazines

Alkylpyrazines are a significant class of flavor compounds formed during the Maillard reaction.[8] Their formation generally involves the condensation of α-dicarbonyl compounds, which are degradation products of sugars, with amino compounds to form dihydropyrazine intermediates.[9] These intermediates are subsequently oxidized to the corresponding aromatic pyrazines.[9]

Proposed Mechanistic Pathways to this compound

While the precise, step-by-step mechanism for the formation of this specific cyclopentapyrazine is a subject of ongoing research, we can postulate a highly probable pathway based on established Maillard reaction chemistry, with a particular focus on the role of the amino acid proline. Proline is a known precursor to various cyclic Maillard products due to its secondary amine structure.[9][10]

Step 1: The Initial Condensation and Rearrangement

The reaction commences with the condensation of a reducing sugar (e.g., glucose) with an amino acid to form a Schiff base, which then rearranges to a more stable Amadori product (from an aldose) or Heyns product (from a ketose).[11][12] This is the foundational stage of the Maillard reaction.

Step 2: Generation of Key Intermediates

Subsequent heating leads to the degradation of the Amadori/Heyns products, generating a pool of reactive intermediates, including:

  • α-Dicarbonyl compounds: Such as glyoxal, methylglyoxal, and diacetyl, formed from sugar fragmentation.[13]

  • Strecker aldehydes: Formed from the Strecker degradation of amino acids.[14]

  • Proline-specific intermediates: The Strecker degradation of proline yields 1-pyrroline.[9]

Step 3: Formation of the Dihydropyrazine Core

Two molecules of an α-aminocarbonyl compound (derived from the reaction of an α-dicarbonyl with an amino acid) can condense to form a dihydropyrazine ring. This is a critical step in the formation of the pyrazine skeleton.

Step 4: The Crucial Cyclization – Postulating the Formation of the Cyclopentane Ring

The formation of the fused five-membered ring is the most distinctive feature of this compound. We propose a pathway involving an intramolecular aldol-type condensation.

A plausible precursor to the cyclopentane ring is a dicarbonyl compound derived from the degradation of the reducing sugar. This dicarbonyl can react with a dihydropyrazine intermediate. The subsequent intramolecular cyclization would form the five-membered ring.

The methyl group at the 5-position likely originates from a methyl-containing precursor, such as methylglyoxal or the Strecker aldehyde of alanine (acetaldehyde), which can participate in the condensation reactions.

The following diagram illustrates the proposed high-level pathway:

Maillard_Pathway cluster_start Initial Reactants cluster_intermediates Key Intermediates cluster_pyrazine_formation Pyrazine Ring Formation cluster_cyclization Cyclization and Final Product Reducing Sugar Reducing Sugar Amadori/Heyns Products Amadori/Heyns Products Reducing Sugar->Amadori/Heyns Products Cyclopentanone Precursor Cyclopentanone Precursor Reducing Sugar->Cyclopentanone Precursor Amino Acid (e.g., Proline) Amino Acid (e.g., Proline) Amino Acid (e.g., Proline)->Amadori/Heyns Products 1-Pyrroline (from Proline) 1-Pyrroline (from Proline) Amino Acid (e.g., Proline)->1-Pyrroline (from Proline) α-Aminocarbonyls α-Aminocarbonyls Amino Acid (e.g., Proline)->α-Aminocarbonyls α-Dicarbonyls (e.g., Methylglyoxal) α-Dicarbonyls (e.g., Methylglyoxal) Amadori/Heyns Products->α-Dicarbonyls (e.g., Methylglyoxal) Strecker Aldehydes Strecker Aldehydes Amadori/Heyns Products->Strecker Aldehydes α-Dicarbonyls (e.g., Methylglyoxal)->α-Aminocarbonyls Dihydropyrazine Intermediate Dihydropyrazine Intermediate α-Aminocarbonyls->Dihydropyrazine Intermediate Intramolecular Aldol Condensation Intramolecular Aldol Condensation Dihydropyrazine Intermediate->Intramolecular Aldol Condensation Cyclopentanone Precursor->Intramolecular Aldol Condensation This compound This compound Intramolecular Aldol Condensation->this compound

Caption: Proposed Maillard reaction pathway for the formation of this compound.

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of this compound in a research setting.

Protocol 1: Synthesis in a Model System

This protocol describes the synthesis from proline and glucose, common Maillard reaction precursors.

Materials:

  • L-Proline (≥99%)

  • D-Glucose (≥99.5%)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Diethylene glycol (solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 11.5 g (0.1 mol) of L-proline and 18.0 g (0.1 mol) of D-glucose in 100 mL of 0.1 M phosphate buffer (pH 7.0). Add 50 mL of diethylene glycol to aid in achieving higher temperatures.

  • Reaction: Place the flask in a heating mantle on a magnetic stirrer. Attach the reflux condenser. Heat the mixture to 120-140°C with constant stirring for 2-4 hours. The development of a brown color indicates the progression of the Maillard reaction.

  • Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Analytical Identification and Quantification

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of the target compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5ms)

  • Helium carrier gas

GC-MS Conditions (Example):

ParameterValue
Injector Temperature 250°C
Oven Program 50°C (hold 2 min), ramp to 250°C at 5°C/min, hold 10 min
Carrier Gas Flow 1.0 mL/min (constant flow)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 40-350
Ionization Mode Electron Ionization (EI) at 70 eV

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude or purified product in dichloromethane. For quantitative analysis, prepare a series of calibration standards of an authentic this compound standard.

  • Injection: Inject 1 µL of the sample or standard into the GC-MS system.

  • Data Analysis: Identify the target compound by comparing its retention time and mass spectrum with that of the authentic standard or with library data.[10] The characteristic mass spectrum will show a molecular ion peak at m/z 134 and key fragment ions. For quantification, construct a calibration curve by plotting the peak area against the concentration of the standards.

The following diagram illustrates the analytical workflow:

Analytical_Workflow Synthesis Product Synthesis Product Sample Preparation Sample Preparation Synthesis Product->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Identification & Quantification Identification & Quantification Data Processing->Identification & Quantification

Caption: Workflow for the analytical identification and quantification of this compound.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating. The synthesis protocol's success is directly verifiable through the analytical protocol. The GC-MS analysis provides definitive identification through mass spectral matching and quantification against a certified standard. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for unequivocal structural confirmation of the synthesized compound.[10]

Conclusion and Future Perspectives

The formation of this compound is a fascinating example of the creative power of the Maillard reaction. A deeper understanding of its formation pathways will enable greater control over its production, not only for enhancing the sensory qualities of food but also for providing a valuable building block for the pharmaceutical industry. The protocols provided herein offer a solid foundation for researchers to explore and harness the potential of this intriguing molecule. Further research using isotopic labeling studies will be invaluable in definitively elucidating the intricate cyclization mechanisms at play.

References

  • PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

  • De Kimpe, N., & Stevens, C. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(6), 2153-2160.
  • FooDB. (2010). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). Retrieved from [Link]

  • Ames, J. M. (1990). Control of the Maillard reaction in food systems. Trends in Food Science & Technology, 1, 150-154.
  • Blank, I., Devaud, S., Fay, L. B., Cerny, C., Steiner, M., & Zurbriggen, B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(6), 1595-1600.
  • Hodge, J. E. (1953). Dehydrated Foods: Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry, 1(15), 928-943.
  • LATU. (n.d.). Maillard Reaction. Retrieved from [Link]

  • MondoScience. (2017). The Maillard Reaction. Retrieved from [Link]

  • Zhang, Y., & Ho, C. T. (2022).
  • SIELC Technologies. (2018). 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of this compound in Pharmaceutical Research. Retrieved from [Link]

Sources

Extraction and Analysis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine from Coffee Beans: A Detailed Protocol and Scientific Rationale

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is a key volatile organic compound (VOC) that contributes significantly to the characteristic roasted, nutty, and earthy aroma of coffee.[1][2] Its formation is a direct result of the Maillard reaction during the roasting of coffee beans, a complex series of chemical reactions between amino acids and reducing sugars.[3][4][5] This application note provides a comprehensive guide for the extraction and quantification of this pyrazine derivative from roasted coffee beans. We present a detailed protocol based on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and solventless technique ideal for the analysis of volatile compounds in complex matrices.[6][7][8] This document is intended for researchers in food science, analytical chemistry, and drug development who are interested in the isolation, identification, and quantification of bioactive and aromatic compounds from natural products. The potential for pyrazine derivatives to serve as scaffolds in medicinal chemistry is also an emerging area of interest.[9][10]

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound belonging to the pyrazine family.[1][11] These compounds are renowned for their potent aroma profiles and are pivotal to the sensory experience of many thermally processed foods.[12] In coffee, the formation of pyrazines, including the target analyte, occurs during the roasting process when green coffee beans are heated to temperatures between 140 and 165°C (280 to 330°F).[5] This initiates the Maillard reaction, which transforms precursors like amino acids and sugars into a plethora of flavor and aroma compounds.[13][14]

The unique roasted and nutty notes of this compound make it a crucial component of the overall coffee aroma profile.[2] Beyond its role in food science, the chemical structure of this and other pyrazine derivatives has garnered interest in pharmaceutical research. Heterocyclic compounds are often valuable scaffolds for the synthesis of novel drug candidates with potential therapeutic applications, such as antibacterial or anti-inflammatory properties.[9] Therefore, a reliable method for its extraction and quantification is essential for both quality control in the food industry and for exploratory research in drug development.

The Maillard Reaction and Pyrazine Formation

Understanding the origin of this compound is fundamental to its effective extraction. The Maillard reaction is a non-enzymatic browning reaction that is central to the development of coffee's flavor and color.[4][5] The reaction progresses through several stages, leading to the formation of hundreds of volatile compounds.[5][15] Pyrazines are formed through the condensation of two α-amino ketone molecules, which are intermediates of the Strecker degradation, a related process that occurs during the Maillard reaction.[16]

Maillard_Reaction cluster_reactants Reactants in Green Coffee Beans cluster_process Roasting Process cluster_reactions Chemical Transformations cluster_products Products Amino_Acids Amino Acids Maillard_Reaction Maillard Reaction Amino_Acids->Maillard_Reaction Reducing_Sugars Reducing Sugars Reducing_Sugars->Maillard_Reaction Heat Heat (140-165°C) Heat->Maillard_Reaction Strecker_Degradation Strecker Degradation Maillard_Reaction->Strecker_Degradation Other_Volatiles Other Volatiles (Furans, Ketones, etc.) Maillard_Reaction->Other_Volatiles Melanoidins Melanoidins (Color & Body) Maillard_Reaction->Melanoidins Pyrazines Pyrazines (e.g., this compound) Strecker_Degradation->Pyrazines

Caption: Formation of pyrazines via the Maillard reaction during coffee roasting.

Principles of Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

The analysis of volatile compounds like this compound from a solid matrix such as coffee presents several analytical challenges. Direct solvent extraction often co-extracts non-volatile compounds that can interfere with analysis and contaminate the GC system. Headspace (HS) analysis is a preferred method as it isolates volatile compounds from the non-volatile matrix.

HS-SPME is a modern, solvent-free extraction technique that combines sampling, extraction, and concentration into a single step.[6] It utilizes a fused silica fiber coated with a stationary phase. When this fiber is exposed to the headspace above the sample, volatile analytes partition from the gas phase onto the fiber coating. The fiber is then retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

Advantages of HS-SPME for Coffee Aroma Analysis:

  • High Sensitivity: It is a concentration technique, allowing for the detection of trace-level volatiles.

  • Solvent-Free: Eliminates the need for organic solvents, making it a greener analytical method.

  • Simplicity and Automation: The procedure is straightforward and can be fully automated for high-throughput analysis.[7]

The choice of SPME fiber coating is critical for successful extraction. For a broad range of volatile and semi-volatile compounds found in coffee, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended as it provides a wide range of analyte polarity coverage.[17]

Detailed Application Protocol

Materials and Equipment
Item Specifications
Gas Chromatograph Equipped with a Mass Spectrometer (GC-MS) and an SPME-compatible inlet.
SPME Autosampler For automated extraction and injection (e.g., HTA HT2800T or similar).[8]
SPME Fiber 50/30 µm DVB/CAR/PDMS (Supelco or equivalent).[17]
Headspace Vials 20 mL, screw-top with PTFE/silicone septa.
Coffee Grinder Burr grinder for consistent particle size.
Analytical Balance Readable to 0.1 mg.
Reference Standard This compound (CAS 23747-48-0).[18][19]
Internal Standard Labeled Isotope (e.g., d3-2-methylpyrazine) for Stable Isotope Dilution Analysis.
Reagents Sodium Chloride (NaCl), analytical grade.
Experimental Workflow

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Grind Roasted Coffee Beans B 2. Weigh 2.0 g of Ground Coffee A->B C 3. Transfer to 20 mL Headspace Vial B->C D 4. Add Internal Standard and NaCl (optional) C->D E 5. Incubate Vial (e.g., 60°C for 15 min) D->E F 6. Expose SPME Fiber to Headspace (e.g., 30 min) E->F G 7. Desorb Fiber in GC Inlet (e.g., 250°C for 5 min) F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometric Detection H->I J 10. Identify Compound (Retention Time & Mass Spectrum) I->J K 11. Quantify using Internal Standard J->K

Caption: Overall workflow for HS-SPME-GC-MS analysis of coffee volatiles.

Step-by-Step Protocol
  • Sample Preparation:

    • Grind approximately 10g of roasted coffee beans to a medium coarseness suitable for drip-filter preparation.[8]

    • Accurately weigh 2.0 g ± 0.1 g of the ground coffee into a 20 mL headspace vial.

    • (Optional but Recommended for Quantification): Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog).

    • (Optional "Salting-Out"): Add 1.0 g of NaCl to the vial. This increases the ionic strength of the sample's aqueous phase (residual moisture), which can decrease the solubility of nonpolar volatiles and promote their release into the headspace.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Set the incubation/equilibration temperature to 60°C and the time to 15 minutes. This allows the volatile compounds to reach equilibrium between the sample and the headspace.

    • Set the SPME fiber exposure time to 30 minutes at the same temperature. The fiber is inserted into the vial's headspace to adsorb the analytes.

  • GC-MS Analysis:

    • After extraction, the fiber is automatically retracted and inserted into the heated GC inlet.

    • Set the desorption temperature to 250°C and the time to 5 minutes to ensure complete transfer of analytes from the fiber to the GC column.[17]

    • The GC-MS analysis is then initiated. A typical set of parameters is provided in the table below.

Recommended GC-MS Parameters
Parameter Value Rationale
GC Column DB-WAX or HP-INNOWax (60 m x 0.25 mm, 0.25 µm)A polar column is suitable for separating the wide range of volatile compounds in coffee.[20]
Inlet Temperature 250°CEnsures efficient thermal desorption of analytes from the SPME fiber.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
Oven Program 40°C (hold 2 min), ramp to 240°C at 4°C/min, hold 10 minA gradual temperature ramp allows for good separation of compounds with different boiling points.
MS Ion Source Temp. 230°CStandard temperature for electron ionization.
MS Quadrupole Temp. 150°CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra for library matching.
Mass Scan Range 35 - 350 amuCovers the molecular weight of the target analyte (134.18 g/mol ) and other common coffee volatiles.[19]

Data Interpretation and Quantification

  • Identification: The target compound, this compound, is identified by comparing its retention time and its mass spectrum with that of an authentic reference standard. The mass spectrum should also be matched against a spectral library such as the NIST Mass Spectral Library for confirmation.[18]

  • Quantification: For accurate quantification, Stable Isotope Dilution Analysis (SIDA) is the gold standard.[21][22] This involves adding a known quantity of a stable isotope-labeled version of the target analyte to the sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it corrects for any sample loss or matrix effects during extraction and analysis. The concentration is calculated based on the response ratio of the native analyte to the labeled internal standard.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through the inclusion of key quality control measures:

  • Use of an Internal Standard: The SIDA approach inherently validates the extraction efficiency and instrument performance for each sample.

  • Replicate Analysis: Analyzing each sample in triplicate or more ensures the reproducibility of the results.[8]

  • Method Blanks: Running a blank vial through the entire process ensures there is no carryover or contamination from the system.

  • Reference Standard Confirmation: Regular analysis of a known concentration of the reference standard verifies instrument calibration and performance.

Conclusion

This application note details a robust and reliable method for the extraction and analysis of this compound from roasted coffee beans using HS-SPME-GC-MS. The causality behind each step, from sample preparation to data analysis, has been explained to provide a deeper understanding of the methodology. This protocol offers the scientific community a validated starting point for the investigation of this important aroma compound, with applications ranging from flavor chemistry to the early stages of pharmaceutical research.

References

  • Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. PubMed. Available at: [Link]

  • Exploring the Maillard Reaction in Coffee Roasting. LinkedIn. Available at: [Link]

  • How to Identify Roast Defects in Coffee Beans Based on the Volatile Compound Profile. MDPI. Available at: [Link]

  • Chemical Changes During the Maillard Reaction in Coffee Beans. Espresso Outlet. Available at: [Link]

  • How Does the Roasting Process Affect the Chemical Composition of Coffee Beans?. LinkedIn. Available at: [Link]

  • How to Identify Roast Defects in Coffee Beans Based on the Volatile Compound Profile. National Library of Medicine. Available at: [Link]

  • Coffee volatile compounds. International Journal of Food Science and Nutrition. Available at: [Link]

  • Classes of volatile compounds identified in roasted coffee. ResearchGate. Available at: [Link]

  • The Chemistry of Green and Roasted Coffee by Selectable 1D/2D Gas Chromatography Mass Spectrometry with Spectral Deconvolution. MDPI. Available at: [Link]

  • The Maillard Reaction in Coffee: How Science Makes Your Coffee Beans Sing. Burke Brands LLC. Available at: [Link]

  • Solid-Phase Microextraction for the Analysis of Aromas and Flavors. ResearchGate. Available at: [Link]

  • Coffee Roasting: The Maillard Reaction. The Way to Coffee. Available at: [Link]

  • Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed. Available at: [Link]

  • Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME-GC-MS. PubMed. Available at: [Link]

  • Analysis of Coffee Aroma Compounds by Head-space SPME GC-MS. SpectralWorks. Available at: [Link]

  • Identification of Luwak coffee volatile compounds with gas chromatography-mass spectrometry (GC-MS) method. Food Research. Available at: [Link]

  • Analysis of Coffee Aroma Compounds by GC-MS. AWS. Available at: [Link]

  • Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of the Korean Society of Food Science and Nutrition. Available at: [Link]

  • Volatile compounds of green coffee beans and roasted coffee beans obtained by HS-SPME-GC-MS. ResearchGate. Available at: [Link]

  • Exploring Coffee Roasting: Maillard & Caramelization Reactions. LEBREW. Available at: [Link]

  • Identification of Volatile Compounds and Selection of Discriminant Markers for Elephant Dung Coffee Using Static Headspace Gas Chromatography—Mass Spectrometry and Chemometrics. National Library of Medicine. Available at: [Link]

  • Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. Journal of Raw Materials to Processed Foods. Available at: [Link]

  • Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). FooDB. Available at: [Link]

  • Flavor Bites: 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine. Perfumer & Flavorist. Available at: [Link]

  • Showing metabocard for 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (HMDB0037149). HMDB. Available at: [Link]

  • Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality. PubMed. Available at: [Link]

  • Exploring the Potential of this compound in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level. National Library of Medicine. Available at: [Link]

  • Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. National Library of Medicine. Available at: [Link]

  • Soluble coffee composition. Google Patents.
  • 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. NIST WebBook. Available at: [Link]

  • 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. PubChem. Available at: [Link]

  • Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. ResearchGate. Available at: [Link]

  • Showing Compound 6,7-Dihydro-2,6-dimethyl-5H-cyclopentapyrazine (FDB019485). FooDB. Available at: [Link]

  • 5H-5-METHYL-6,7-DIHYDROCYCLOPENTA(B)PYRAZINE. FEMA. Available at: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important heterocyclic compound.[1][2] Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Introduction to this compound

This compound, also known by its FEMA number 3306 and often referred to as "nutty pyrazine," is a volatile heterocyclic compound with a characteristic roasted, nutty aroma.[3] It is a key component in the flavor and fragrance industry and also serves as a valuable building block in the synthesis of novel pharmaceutical compounds.[1][2] The synthesis of this and other pyrazine derivatives is of significant interest due to their wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.

The most common and direct route to synthesize this compound is through the cyclocondensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. Specifically, this involves the reaction of 1,2-diaminopropane with 3-methylcyclopentane-1,2-dione (or its more stable enol tautomer, 2-hydroxy-3-methylcyclopent-2-en-1-one). While theoretically straightforward, this reaction can be prone to low yields and the formation of side products if not carefully controlled. This guide will provide in-depth technical assistance to help you optimize your synthetic strategy and maximize your yield of this valuable compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Incorrect Reagent Stoichiometry: An excess or deficit of either the diamine or dicarbonyl compound can lead to incomplete reaction or the formation of side products.1. Optimize Stoichiometry: Start with a 1:1 molar ratio of 1,2-diaminopropane to 3-methylcyclopentane-1,2-dione. Small adjustments (e.g., a slight excess of the more volatile diamine) may be necessary depending on the reaction conditions.
2. Inactive or Impure Reagents: The purity of the starting materials is critical. 3-Methylcyclopentane-1,2-dione can be unstable and prone to self-condensation.2. Verify Reagent Quality: Use freshly distilled or high-purity 1,2-diaminopropane. For the dicarbonyl, consider using the more stable enol form, 2-hydroxy-3-methylcyclopent-2-en-1-one. Confirm the purity of all reagents by NMR or GC-MS before use.
3. Suboptimal Reaction Temperature: The condensation reaction is temperature-sensitive. Insufficient heat will result in a slow or incomplete reaction, while excessive heat can lead to degradation of reactants and products.3. Control Reaction Temperature: The reaction is typically performed at elevated temperatures. Start with a reflux in a suitable solvent like ethanol or a higher boiling point solvent like toluene. Monitor the reaction progress by TLC or GC to determine the optimal temperature and time.
Formation of Multiple Products (Impure Reaction Mixture) 1. Isomer Formation: The use of an unsymmetrical diamine (1,2-diaminopropane) can potentially lead to the formation of two constitutional isomers.1. Analytical Characterization: The formation of isomers is a known challenge in the synthesis of unsymmetrically substituted pyrazines. Use high-resolution GC-MS and NMR to identify and quantify the different isomers. Purification by fractional distillation or preparative chromatography may be necessary.
2. Side Reactions: Self-condensation of the dicarbonyl compound or polymerization of intermediates can lead to a complex mixture of byproducts.2. Optimize Reaction Conditions: Adding the diamine slowly to the dicarbonyl solution can minimize self-condensation of the dicarbonyl. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
3. Maillard-type Browning: At higher temperatures, complex browning reactions can occur, leading to a dark, tarry reaction mixture and a decrease in the yield of the desired product.3. Moderate Reaction Temperature and Time: Avoid excessive heating. Monitor the reaction closely and stop it once the starting materials are consumed to prevent the formation of degradation products.
Difficulty in Product Isolation and Purification 1. Product Volatility: this compound is a relatively volatile compound, which can lead to losses during solvent removal.1. Careful Workup: Use a rotary evaporator at a reduced pressure and moderate temperature to remove the solvent. A cold trap can be used to recover any volatilized product.
2. Emulsion Formation during Extraction: The basic nature of the pyrazine product can lead to emulsion formation during aqueous workup.2. Optimize Extraction: Use a saturated brine solution to "salt out" the product and break emulsions. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) will ensure complete recovery.
3. Co-elution of Impurities during Chromatography: Structurally similar impurities may co-elute with the desired product during column chromatography.3. Fine-tune Chromatography: Use a long column with a shallow solvent gradient for better separation. Experiment with different solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol) to achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in this synthesis?

A1: The most critical parameters are the purity of your starting materials and precise control over the reaction temperature. Impurities in the 3-methylcyclopentane-1,2-dione can lead to numerous side reactions, and the temperature needs to be high enough to drive the reaction to completion but not so high as to cause degradation.

Q2: I'm observing a dark brown, tar-like substance in my reaction flask. What is it and how can I avoid it?

A2: This is likely due to Maillard-type browning reactions and polymerization, which are common in pyrazine synthesis at elevated temperatures.[4][5] To minimize this, try lowering the reaction temperature and shortening the reaction time. Also, ensure your reaction is running under an inert atmosphere to prevent oxidation.

Q3: How can I confirm that I have synthesized the correct product?

A3: The identity and purity of your product should be confirmed by a combination of spectroscopic methods. This includes ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected spectroscopic data for this compound can be found in chemical databases such as PubChem.[3] Comparing your experimental data with the literature values is essential for confirmation.

Q4: Is it possible to use a different diamine or dicarbonyl compound?

A4: Yes, the general cyclocondensation method is versatile and can be used to synthesize a variety of pyrazine derivatives.[6] Changing the diamine or dicarbonyl will result in a different substituted pyrazine. However, the reaction conditions may need to be re-optimized for each new combination of reactants.

Q5: My yield is consistently low. Are there any alternative synthetic routes I can explore?

A5: While the cyclocondensation of a 1,2-diamine and a 1,2-dicarbonyl is the most direct route, other methods for pyrazine synthesis exist, such as the dehydrogenation of piperazines or multi-step syntheses from different starting materials. However, these routes are often more complex. Before exploring alternative routes, it is highly recommended to thoroughly optimize the conditions of the cyclocondensation reaction as described in this guide.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is a general procedure based on the principles of pyrazine synthesis through cyclocondensation.

Materials:

  • 2-Hydroxy-3-methylcyclopent-2-en-1-one (1.0 eq)

  • 1,2-Diaminopropane (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium sulfate (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-3-methylcyclopent-2-en-1-one and anhydrous ethanol.

  • Slowly add 1,2-diaminopropane to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Optimized Synthesis for Improved Yield

This protocol incorporates several modifications to the standard procedure to enhance the yield and purity of the final product.

Materials:

  • 2-Hydroxy-3-methylcyclopent-2-en-1-one (1.0 eq)

  • 1,2-Diaminopropane (1.05 eq)

  • Toluene

  • Acetic acid (catalytic amount)

  • Sodium sulfate (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

Procedure:

  • Set up a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • To the flask, add 2-hydroxy-3-methylcyclopent-2-en-1-one, toluene, and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and add 1,2-diaminopropane dropwise over 30 minutes.

  • Continue to reflux for 3-5 hours, collecting the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the toluene under reduced pressure.

  • Purify the crude product by fractional vacuum distillation to obtain the desired product.

Data Presentation

Table 1: Comparison of Reaction Conditions and Typical Yields

Protocol Solvent Catalyst Reaction Time (h) Typical Yield (%) Notes
Standard EthanolNone4-640-60Simple setup, but may require more rigorous purification.
Optimized TolueneAcetic Acid3-565-80Use of Dean-Stark trap to remove water drives the reaction to completion.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 3-Methylcyclopentane-1,2-dione Iminium Iminium Ion Intermediate Dicarbonyl->Iminium Condensation Diamine 1,2-Diaminopropane Diamine->Iminium Dihydropyrazine Dihydropyrazine Intermediate Iminium->Dihydropyrazine Cyclization Pyrazine This compound Dihydropyrazine->Pyrazine Oxidation (Aromatization)

Caption: Simplified reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature and Reaction Time conditions_ok->optimize_conditions No check_workup Evaluate Workup and Purification conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Workup Efficient? check_workup->workup_ok optimize_workup Modify Extraction and Purification workup_ok->optimize_workup No success Improved Yield and Purity workup_ok->success Yes optimize_workup->check_workup

Caption: A logical workflow for troubleshooting low yield or purity issues.

References

  • Ong, W. L., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. UNIMAS Publisher. [Link]

  • Maillard, L. C. (1912). Action des acides aminés sur les sucres; formation des mélanoïdines par voie méthodique. Comptes Rendus de l'Académie des Sciences, 154, 66-68.
  • Hodge, J. E. (1953). Dehydrated Foods: Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry, 1(15), 928-943.
  • PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of pyrazines. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Potential of this compound in Pharmaceutical Research. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology and Pharmacy Allied Sciences, 10(9), 3100-3113. [Link]

  • SIELC Technologies. (2018). 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine. [Link]

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. [Link]

Sources

Purification techniques for 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS: 23747-48-0). This resource is designed for researchers, chemists, and drug development professionals who are handling this versatile heterocyclic compound. As a key building block in pharmaceutical research and a significant component in the flavor and fragrance industry, achieving high purity is critical for reliable downstream applications.[1]

This guide provides field-proven insights and step-by-step protocols in a direct question-and-answer format to address common challenges encountered during the purification process.

Compound Profile & Physical Properties

This compound is a colorless to light yellow or amber liquid known for its characteristic nutty and roasted aroma.[2][3][4] Understanding its physical properties is the first step in designing a robust purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₀N₂[5]
Molecular Weight 134.18 g/mol [5][6]
Appearance Colorless to light yellow/amber liquid[1][4][6]
Boiling Point 199-200 °C (at 760 mmHg)96-99 °C (at 20 mmHg)[1][7]
Solubility Slightly soluble in water; Soluble in organic solvents, oils, propylene glycol.[6]
Purity (Commercial) ≥97% to 100% (by GC)[1][2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments. Each entry explains the probable cause and provides a validated solution.

Q1: My product purity is low after an initial aqueous work-up and extraction. What went wrong?

Probable Cause: The issue likely stems from one of two areas: incomplete extraction of your target compound or co-extraction of polar, water-soluble impurities. Pyrazines can be challenging to extract efficiently from aqueous media in a single step.[8][9] Furthermore, if your synthesis involves reagents like ammonium hydroxide or amino acids, highly polar byproducts such as imidazoles may be co-extracted, particularly with more polar organic solvents.[8][9]

Solution & Protocol: Employ a rigorous liquid-liquid extraction (LLE) protocol. The choice of solvent is critical and depends on the expected impurities.

  • For General Impurities: Use a less polar solvent like hexane . It has lower efficiency for extracting the pyrazine itself (requiring more repetitions) but is excellent at leaving polar impurities like imidazoles behind in the aqueous phase.[8][9]

  • For Higher Recovery: Solvents like ethyl acetate or methyl-t-butyl ether (MTBE) will more efficiently extract the target compound but may also pull in more impurities.[8][9] If using these, a subsequent silica gel column is almost always necessary.

Step-by-Step LLE Protocol:

  • Ensure the aqueous phase containing your crude product is at a neutral or slightly basic pH to keep the pyrazine in its non-protonated, more organic-soluble form.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of the chosen extraction solvent (e.g., hexane).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer. Collect the upper organic layer.

  • Return the aqueous layer to the funnel and repeat the extraction at least 3-4 more times with fresh solvent to ensure complete recovery.[8][9]

  • Combine all organic extracts.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude extract.

Q2: I'm getting poor separation and overlapping fractions during silica gel column chromatography. How can I improve this?

Probable Cause: Poor separation on a silica column is typically due to an improperly selected eluent system, column overloading, or poor packing technique. For pyrazine derivatives, finding the right polarity balance in the mobile phase is key to resolving the target compound from closely-related impurities.[8]

Solution & Workflow: The most effective approach is to first determine the optimal solvent system using Thin Layer Chromatography (TLC) and then apply it to a properly packed column. A mixture of hexane and ethyl acetate is a proven starting point for separating pyrazines.[8][9]

Troubleshooting Workflow for Column Chromatography

G start Problem: Poor Separation on Column check_tlc Did you run TLC first? start->check_tlc run_tlc Run TLC with Hexane/ Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1) check_tlc->run_tlc No check_column Is your column overloaded? check_tlc->check_column Yes optimize_rf Optimize system to get product Rf of 0.25-0.35 run_tlc->optimize_rf optimize_rf->check_column Optimized repack Repack column. Use less material (1-2% of silica weight). check_column->repack Yes check_packing Was the column packed correctly? (e.g., wet slurry packing) check_column->check_packing No success Proceed with Optimized Column Chromatography repack->success repack2 Repack using wet slurry method to avoid air bubbles and channeling. check_packing->repack2 No check_packing->success Yes repack2->success

Caption: Troubleshooting workflow for poor column separation.

Step-by-Step Column Chromatography Protocol:

  • Slurry Preparation: Dry-load your crude material onto a small amount of silica gel (approx. 2-3x the weight of your crude oil).

  • Column Packing: Prepare a slurry of silica gel (typically 50-100x the weight of your crude material) in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Pour this into your column and allow it to pack under gravity or gentle pressure, ensuring a flat, undisturbed top surface.

  • Loading: Carefully add your dry-loaded silica to the top of the packed column.

  • Elution: Begin eluting with the determined solvent system. A mixture of 90/10 hexane/ethyl acetate is a good starting point for separating pyrazines from more polar impurities.[8][9] You may need to gradually increase the polarity (gradient elution) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: My final product is a distinct yellow or amber color. Is this normal, and can I fix it?

Probable Cause: While the compound is described as colorless to light yellow/amber, a dark or intense color often indicates the presence of high molecular weight or polymeric impurities, or potential thermal degradation products.[1][4]

Solution: Vacuum distillation is the most effective method for separating the volatile this compound from non-volatile, colored impurities. Its relatively high boiling point at atmospheric pressure makes vacuum distillation essential to prevent decomposition.[1][7]

Step-by-Step Vacuum Distillation Protocol:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stir bar for smooth boiling.

  • System Check: Attach the apparatus to a vacuum pump with a cold trap in between. Ensure the system can achieve a stable vacuum (e.g., 20 mmHg).

  • Heating: Place the distillation flask in a heating mantle. Begin stirring and slowly heat the oil.

  • Distillation: The product should distill at approximately 96-99 °C at a pressure of 20 mmHg.[7] Collect the clear, colorless distillate in a pre-weighed receiving flask.

  • Completion: Stop the distillation when the temperature drops or when only a dark, viscous residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool completely before slowly reintroducing air to the system to prevent breakage.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for this compound from a crude reaction mixture?

A multi-step approach is recommended to achieve high purity (>99%). The optimal workflow combines extraction, chromatography, and distillation to remove impurities with different physicochemical properties.

Recommended Purification Workflow

G crude Crude Reaction Mixture lle Liquid-Liquid Extraction (Hexane or EtOAc) crude->lle Removes salts, polar byproducts column Silica Gel Column Chromatography lle->column Separates by polarity distill Vacuum Distillation column->distill Removes non-volatile & colored impurities final Pure Product (>99%) distill->final

Caption: Recommended multi-step purification workflow.

This sequence ensures that water-soluble impurities are removed first (LLE), followed by separation from compounds of similar polarity (column chromatography), and finally, removal of non-volatile or colored contaminants (vacuum distillation).

Q2: How do I reliably assess the purity of my final product?

A combination of analytical techniques is required for a comprehensive purity assessment.

  • Primary Method (Quantitative): Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry standard for determining the purity of volatile compounds like this one.[1] The area percent of the main peak corresponds to the purity.

  • Confirmatory Method (Qualitative): Gas Chromatography-Mass Spectrometry (GC-MS) should be used to confirm the identity of the main peak by comparing its mass spectrum to a reference.[5] It also helps in tentatively identifying any minor impurity peaks.

  • Structural Verification: ¹H and ¹³C NMR Spectroscopy are essential to confirm that the chemical structure is correct and that no major structural isomers are present.

  • Alternative Chromatographic Method: Reverse-phase HPLC can also be developed to assess purity, providing a secondary, orthogonal method to GC.[10]

Q3: What are the best practices for handling and storing purified this compound?

Given its volatility, potential for oxidation, and use in sensitive applications, proper storage is crucial to maintain purity.

  • Container: Store in an amber glass vial or bottle with a Teflon-lined cap to prevent light exposure and leaching.

  • Atmosphere: Displace the air in the headspace with an inert gas like argon or nitrogen before sealing. This prevents oxidation of the pyrazine ring.

  • Temperature: Store in a refrigerator (2-8 °C) or freezer (-20 °C) to minimize the loss of this volatile compound over time.

  • Handling: Always handle in a well-ventilated area or fume hood.[11] The compound is harmful if swallowed.[6]

References
  • Buttery, R. G., & Ling, L. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

  • Perfumer & Flavorist. (2011). Flavor Bites: 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine. Perfumer & Flavorist. Available at: [Link]

  • UL Prospector. (n.d.). (5H)-5-Methyl-6,7-Dihydro-Cyclopenta(b) Pyrazine. Retrieved from [Link]

  • Buttery, R. G., & Ling, L. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Available at: [Link]

  • Mihigo, S. O., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). Retrieved from [Link]

  • ResearchGate. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Vigon International. (n.d.). Methyl-5 6,7-dihydro 5H-cyclopenta beta Pyrazine by Vigon. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP1256588A1 - Novel pyrazine derivatives or salts thereof....
  • ACS Publications. (2004). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, with a focus on identifying and mitigating byproduct formation. Here, we provide in-depth answers to common challenges, detailed experimental protocols, and troubleshooting guidance grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the cyclocondensation of 1,2-diaminopropane with 2-hydroxy-3-methylcyclopent-2-en-1-one (the enol tautomer of 3-methylcyclopentane-1,2-dione).

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and control this?

A1: Isomer Formation and Control

The reaction between the unsymmetrical 1,2-diaminopropane and the unsymmetrical 2-hydroxy-3-methylcyclopent-2-en-1-one can lead to the formation of two regioisomers: the desired This compound and the isomeric byproduct, 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine .

  • Mechanism of Formation: The initial step of the condensation is the nucleophilic attack of one of the amino groups of 1,2-diaminopropane on one of the carbonyl groups of the dicarbonyl compound. The regioselectivity is determined by which nitrogen attacks which carbonyl, and this can be influenced by steric and electronic factors. The primary amine of 1,2-diaminopropane is generally more nucleophilic than the secondary amine. However, the relative reactivity of the two carbonyl groups in 3-methylcyclopentane-1,2-dione also plays a crucial role.

  • Identification:

    • Chromatography: The two isomers often have very similar polarities, making their separation by standard column chromatography challenging. However, high-performance liquid chromatography (HPLC) with a suitable stationary phase, such as a mixed-mode column, can often resolve the two isomers.[1] Gas chromatography (GC) may also be effective, and the use of retention indices can aid in identification.[2]

    • Spectroscopy:

      • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the isomers. The chemical shifts of the methyl group and the protons on the pyrazine ring will differ slightly but characteristically between the two isomers.

      • Mass Spectrometry: While the isomers will have the same molecular weight, their fragmentation patterns upon electron ionization may show subtle differences that can aid in their identification.[3]

  • Control Strategies:

    • Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer. A temperature screening study is recommended.

    • pH Control: The pH of the reaction medium can influence the protonation state of the diamine and the enolization of the dicarbonyl, thereby affecting the regioselectivity. Careful control of pH with a suitable buffer system is advised.

    • Catalyst: The use of specific acid or base catalysts can direct the reaction towards the desired isomer. For instance, milder, bulkier bases may favor attack at the less sterically hindered carbonyl.

Diagram: Regioisomer Formation

G cluster_reactants Reactants cluster_products Potential Products 1_2_diaminopropane 1,2-Diaminopropane product_5_methyl This compound (Desired Product) 1_2_diaminopropane->product_5_methyl Pathway A product_7_methyl 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (Isomeric Byproduct) 1_2_diaminopropane->product_7_methyl Pathway B dicarbonyl 2-Hydroxy-3-methylcyclopent-2-en-1-one dicarbonyl->product_5_methyl dicarbonyl->product_7_methyl

Caption: Reaction of unsymmetrical reactants can lead to two regioisomeric products.

Q2: I'm observing a dark, tarry substance in my reaction mixture and my yield is low. What could be the cause?

A2: Self-Condensation and Degradation

The formation of dark, insoluble materials is often indicative of self-condensation or degradation of the starting materials or intermediates, particularly the dicarbonyl compound.

  • Self-Condensation of the Dicarbonyl: 2-Hydroxy-3-methylcyclopent-2-en-1-one, being an α-dicarbonyl compound, can undergo self-condensation reactions, such as aldol or Claisen-type condensations, especially under harsh basic or acidic conditions and at elevated temperatures.[4][5] This leads to the formation of higher molecular weight, often colored, byproducts.

  • Control Strategies:

    • Order of Addition: Adding the diamine to the dicarbonyl compound (or vice versa) in a controlled manner (e.g., dropwise addition) can help to keep the concentration of the reactive species low, thus minimizing self-condensation.

    • Temperature Control: Maintain the reaction temperature as low as practically possible to achieve a reasonable reaction rate. High temperatures can accelerate side reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of sensitive intermediates, which can also contribute to the formation of colored impurities.

Diagram: Troubleshooting Low Yield and Impurities

G start Low Yield / Tarry Byproducts Observed check_temp Is reaction temperature too high? start->check_temp check_purity Are starting materials pure? start->check_purity check_atmosphere Is the reaction under inert atmosphere? start->check_atmosphere check_addition Is the order/rate of addition controlled? start->check_addition solution_temp Optimize temperature (e.g., lower temp, screen different solvents) check_temp->solution_temp Yes solution_purity Purify starting materials (distillation, recrystallization) check_purity->solution_purity No solution_atmosphere Ensure proper inert atmosphere setup (N2 or Ar blanket) check_atmosphere->solution_atmosphere No solution_addition Use slow, controlled addition of one reactant to the other check_addition->solution_addition No

Caption: A logical workflow for troubleshooting common synthesis issues.

Q3: My final product is difficult to purify. What are the recommended purification strategies?

A3: Purification of this compound

The purification of the target compound can be challenging due to the presence of the isomeric byproduct and other impurities. A multi-step approach is often necessary.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This involves quenching the reaction, followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Washing the organic layer with brine can help to remove water-soluble impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities and unreacted starting materials.

  • Column Chromatography:

    • Silica Gel Chromatography: This is a common method for purifying pyrazines. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. Careful optimization of the solvent system is crucial for separating the desired product from its isomer.

    • Reversed-Phase Chromatography (HPLC): For high-purity requirements, preparative HPLC using a C18 or other suitable reversed-phase column can be very effective for separating the regioisomers.[1]

Table 1: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Vacuum Distillation - Removes non-volatile impurities- Scalable- Product must be thermally stable- May not separate isomersBulk purification from high-boiling impurities
Silica Gel Chromatography - Good for removing polar and non-polar impurities- Widely available- May have limited resolution for isomers- Can be time-consumingGeneral purification and removal of diverse impurities
Preparative HPLC - High resolution for separating isomers- Can achieve high purity- Lower throughput- More expensiveFinal purification step to isolate isomers and achieve high purity

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and purity requirements.

Materials:

  • 1,2-Diaminopropane

  • 2-Hydroxy-3-methylcyclopent-2-en-1-one

  • Methanol (or other suitable solvent)

  • Acetic Acid (catalyst)

  • Sodium Bicarbonate solution (for work-up)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-3-methylcyclopent-2-en-1-one (1.0 eq) in methanol.

  • Addition of Reactants: To the stirred solution, add a catalytic amount of acetic acid (e.g., 0.1 eq). Then, add 1,2-diaminopropane (1.0-1.2 eq) dropwise over a period of 15-30 minutes.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.

Diagram: Experimental Workflow

G setup 1. Reaction Setup (Dissolve dicarbonyl in solvent with catalyst) addition 2. Reactant Addition (Add diamine dropwise) setup->addition reaction 3. Reaction (Heat to reflux and monitor) addition->reaction workup 4. Aqueous Work-up (Quench, extract, wash, dry) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: A step-by-step workflow for the synthesis and purification.

References

  • A comprehensive review on pyrazine: structure, synthesis, properties, and applic
  • Jamous, A. (2014). What are the mechanism of reaction in preparing pyrazine?
  • Choudhary, D., et al. (2022).
  • Pyrazine. (n.d.). SIELC Technologies.
  • Resolving Chromatographic Co-elution of Pyrazine Isomers: A Technical Support Guide. (n.d.). Benchchem.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019).
  • Separation of Pyrazine, chloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
  • Synthesis and reactions of Pyrazine. (2020). YouTube.
  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd.
  • Main reaction pathways for the formation of pyrazine derivatives
  • Ong, K. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.
  • 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine. (2018). SIELC Technologies.
  • Synthesis of unsymmetrical pyrazines based on α-diazo oxime ethers. (2015). Organic Letters.
  • Synthesis of symmetrical and unsymmetrical pyrazines. (2007). The Journal of Organic Chemistry.
  • Self-condens
  • 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. (n.d.). NIST WebBook.
  • Exploring the Potential of this compound in Pharmaceutical Research. (n.d.).
  • Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. (2008). Journal of Agricultural and Food Chemistry.
  • Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. (n.d.).
  • 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine. (n.d.). Sigma-Aldrich.
  • 5H-5-METHYL-6,7-DIHYDROCYCLOPENTA(B)PYRAZINE. (n.d.). FEMA.
  • Methyl-5 6,7-dihydro 5H-cyclopenta (beta) Pyrazine. (n.d.).
  • 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. (n.d.). PubChem.
  • 1H NMR Spectrum (PHY0146667). (n.d.). PhytoBank.
  • A Synthesis of Symmetrical and Unsymmetrical Pyrazines. (n.d.). PMC.
  • Mass Spectrometry - Fragmentation P
  • 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine. (n.d.). Chem-Impex.
  • Carbonyl Condensation Reactions. (2024). Chemistry LibreTexts.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Synthesis of pyrazines. (n.d.). Organic Chemistry Portal.
  • Mass Spectrometry: Fragment
  • Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis.
  • Carbonyl Condens
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
  • Self-condensation of aldehydes. (n.d.).
  • Intramolecular aldol condens
  • The Main Fragmentation Reactions of Organic Compounds. (n.d.).

Sources

Technical Support Center: Optimizing Pyazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of pyrazine derivatives. This guide is crafted for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these vital heterocyclic compounds. Pyrazines are not only key components in flavor and fragrance industries but are also crucial scaffolds in numerous pharmaceuticals, including treatments for cancer and infectious diseases[1].

This resource provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles. Here, you will find a structured approach to troubleshooting, detailed experimental guides, and data-driven recommendations to enhance your reaction yields and product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to build a strong understanding of pyrazine synthesis.

Q1: What are the most common and reliable methods for pyrazine synthesis?

A1: Several named reactions are cornerstones of pyrazine synthesis, each with specific advantages. The most common are:

  • The Gutknecht Pyrazine Synthesis (1879): This method involves the self-condensation of α-amino ketones, which cyclize to form dihydropyrazines. These intermediates are then oxidized to the aromatic pyrazine ring.[2][3][4] The α-amino ketones are often generated in situ to avoid instability. This is a versatile and widely used method.

  • The Staedel-Rugheimer Pyrazine Synthesis (1876): In this classic approach, a 2-haloacetophenone is reacted with ammonia.[3][4] This forms an α-amino ketone, which then undergoes condensation and oxidation, similar to the Gutknecht pathway.

  • Condensation of 1,2-Diketones with 1,2-Diamines: A straightforward and modular approach where an α-dicarbonyl compound is condensed with a 1,2-diamine.[3][5] This method is excellent for creating unsymmetrically substituted pyrazines, provided the starting materials are readily available. A subsequent oxidation step is required to form the aromatic pyrazine.

Q2: What is the general mechanism for pyrazine ring formation?

A2: The core of most pyrazine syntheses is a two-part process: condensation followed by oxidation.

  • Condensation & Cyclization: Two molecules of an α-amino ketone (or one molecule of a 1,2-diketone and one of a 1,2-diamine) undergo a double condensation reaction. This forms a six-membered, non-aromatic dihydropyrazine intermediate.[3]

  • Oxidation: The dihydropyrazine intermediate is then oxidized to form the stable, aromatic pyrazine ring. This is a critical step, as incomplete oxidation is a common cause of low yields. This oxidation can sometimes be achieved simply with air, or by using specific oxidizing agents like copper(II) salts or manganese dioxide (MnO₂).[2][6]

Q3: What are the most critical safety precautions when synthesizing pyrazines?

A3: Safety is paramount. Key hazards to consider are:

  • Reactivity of Starting Materials: α-haloketones are lachrymatory and should be handled in a well-ventilated fume hood. Ammonia solutions are corrosive and have pungent vapors.

  • Solvent Hazards: Many syntheses use flammable organic solvents. Pyrazine itself has a flash point of 55°C.[4] Ensure no ignition sources are present and work in a properly ventilated area.

  • Exothermic Reactions: Condensation reactions can be exothermic. Monitor the reaction temperature closely, especially during initial mixing and at larger scales, to prevent runaways.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

Section 2: Troubleshooting Guide for Pyrazine Synthesis

This section is formatted as a direct, problem-solving guide for issues encountered during experimentation.

Problem Area: Low or No Product Yield

Q: My reaction yield is consistently low. What are the primary factors to investigate?

A: Low yields are a frequent challenge and can often be traced back to a few key areas.[2][7] A systematic approach is the best way to diagnose the issue.

Causality & Explanation: Low yields typically result from one of three issues: incomplete conversion of starting materials, degradation of the product under the reaction conditions, or loss of product during workup and purification. The critical dihydropyrazine intermediate is often unstable and susceptible to side reactions if not efficiently oxidized.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Impurities can initiate side reactions. Verify the purity of your α-dicarbonyl and 1,2-diamine precursors by NMR or LC-MS. If necessary, purify them by recrystallization or distillation before use.

  • Optimize the Oxidation Step: This is the most common failure point. The dihydropyrazine intermediate must be converted to the stable pyrazine.

    • Air Oxidation: For some substrates, bubbling air or oxygen through the reaction mixture is sufficient.[8]

    • Chemical Oxidants: If air oxidation is too slow or inefficient, introduce a chemical oxidant. Common choices include Copper(II) sulfate (CuSO₄) or Manganese dioxide (MnO₂).[2][6]

  • Re-evaluate Reaction Temperature: Temperature is a double-edged sword.

    • Too Low: May lead to incomplete reaction and low conversion.

    • Too High: Can cause degradation of the pyrazine product or promote polymerization side reactions.[2] For manganese-catalyzed dehydrogenative coupling reactions, temperatures around 125-150°C are often optimal.[9]

  • Check the Choice of Base: In syntheses requiring a base, its identity is crucial. In some modern dehydrogenative coupling methods, a strong, non-nucleophilic base like potassium hydride (KH) gives significantly better yields than alkoxide bases like tBuOK or NaOMe.[2][9]

G start Low Yield Observed check_sm Are starting materials consumed? (Check by TLC/LCMS) start->check_sm check_oxidation Is dihydropyrazine intermediate present? check_sm->check_oxidation  Yes check_purity Verify Starting Material Purity check_sm->check_purity  No optimize_temp Optimize Temperature check_oxidation->optimize_temp  No optimize_ox Strengthen Oxidation Conditions (e.g., add MnO2, CuSO4) check_oxidation->optimize_ox  Yes check_workup Review Workup & Purification (Multiple Extractions, Column Conditions) optimize_temp->check_workup optimize_ox->check_workup check_purity->check_workup success Yield Improved check_workup->success

Caption: A logical workflow for diagnosing the cause of low pyrazine yield.

Problem Area: Side Product Formation & Purity Issues

Q: I'm observing significant side products. What are they likely to be and how can I minimize them?

A: Side product formation is often related to reaction conditions that are too harsh or an imbalance in stoichiometry. Common impurities include imidazole derivatives, polymeric materials, or incompletely oxidized intermediates.[10][11]

Causality & Explanation:

  • Polymerization: α-amino ketones can self-condense in undesirable ways if the cyclization to the dihydropyrazine is not efficient. This is often exacerbated by high temperatures or incorrect pH.

  • Imidazole Formation: If starting materials or reaction conditions are not carefully controlled, alternative cyclization pathways can lead to the formation of imidazole byproducts, which can be difficult to separate.[10][11]

  • Piperazine Byproducts: In gas-phase industrial syntheses, incomplete dehydrogenation can leave saturated piperazine rings as impurities.[2]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the first step to reduce unwanted polymerization and degradation. Run a temperature screen to find the optimal balance between reaction rate and purity.

  • Ensure an Inert Atmosphere: If your intermediates are sensitive, especially the dihydropyrazine, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent uncontrolled oxidation or degradation pathways.[2]

  • Optimize Purification Strategy: Effective purification is key to removing stubborn impurities.

    • Liquid-Liquid Extraction (LLE): Multiple extractions with a suitable organic solvent are often necessary.[10][11] Hexane is effective for extracting pyrazines while leaving more polar imidazole byproducts in the aqueous phase.[10][11]

    • Column Chromatography: Silica gel chromatography is a powerful tool. A non-polar eluent system, such as a hexane/ethyl acetate gradient, can effectively separate pyrazines from more polar impurities.[10][11]

Solvent SystemPolarityBoiling Point (°C)Application Notes
HexaneNon-polar69Excellent for selectively extracting pyrazines, leaving polar impurities like imidazoles behind.[10][11]
Ethyl Acetate (EtOAc)Polar Aprotic77Good general-purpose solvent, but may co-extract some polar impurities.[10][11]
Dichloromethane (DCM)Polar Aprotic40Effective solvent, but more volatile and requires careful handling.
Hexane/EtOAc (90:10)Non-polar~70A common starting eluent for silica gel chromatography to isolate pyrazines.[10][11]

Section 3: Experimental Protocols

These protocols provide a validated starting point. Always adapt them to your specific substrate and equipment.

Protocol 1: Gutknecht Synthesis of a Disubstituted Pyrazine

This protocol describes a general procedure for the self-condensation of an α-amino ketone, generated in situ, followed by oxidation.

Step 1: Preparation of the α-Amino Ketone Precursor

  • This step varies. A common method is the reduction of an α-oximino ketone. Follow established literature procedures for your specific substrate.

Step 2: Condensation and Cyclization

  • Dissolve the α-amino ketone precursor in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a reflux condenser.

  • Adjust the pH of the solution. The optimal pH is often slightly basic to facilitate condensation.

  • Heat the mixture to reflux and monitor the consumption of the starting material by TLC or LC-MS. This condensation can take several hours.

Step 3: Oxidation to the Pyrazine

  • Once the condensation is complete (dihydropyrazine has formed), add the oxidizing agent. A slurry of manganese dioxide (MnO₂) in a solvent like toluene or dichloromethane is effective.

  • Continue to heat the reaction mixture. The oxidation progress can often be monitored by a color change and confirmed by analytical methods. Air oxidation can also be effective but may require longer reaction times.[8]

Step 4: Workup and Purification

  • After cooling, filter off the solid oxidizing agent and wash it with the reaction solvent.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Perform a liquid-liquid extraction. Dissolve the residue in water and extract multiple times with a solvent like hexane or ethyl acetate.[10][11]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by distillation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start_mats 1. Select & Purify Starting Materials (Diketone/Diamine or α-Amino Ketone) condensation 2. Condensation & Cyclization to Dihydropyrazine start_mats->condensation oxidation 3. Oxidation to Aromatic Pyrazine condensation->oxidation workup 4. Quench & Aqueous Workup (LLE) oxidation->workup purify 5. Chromatography or Distillation workup->purify characterize 6. Characterization (NMR, MS, etc.) purify->characterize

Caption: A standard workflow for the synthesis and isolation of pyrazine derivatives.

References

  • Singh, K., et al. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

  • Newton, B. et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12066-12073. Available at: [Link]

  • Newton, B. et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Nasir, A. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. Available at: [Link]

  • MIDDE SRIDHAR CHEMISTRY. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. Available at: [Link]

  • Sestelo, J. et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Available at: [Link]

  • Bera, S. et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Omega, 4(1), 1692-1699. Available at: [Link]

  • Jamal, S. (2014). What are the mechanism of reaction in preparing pyrazine?. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Pyrazine. Available at: [Link]

  • Ramachandran, S. et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3115. Available at: [Link]

  • Ong, C. W. et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Available at: [Link]

Sources

Stability issues of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine in food processing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues of this compound in food processing and other applications.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the pyrazine family. It is a well-regarded synthetic flavoring agent known for its characteristic nutty, roasted, and earthy aroma.[1][2] This compound is naturally found in roasted coffee, potatoes, and nuts and is widely used in the food industry to impart these desirable flavor notes to a variety of products.[3] Beyond its sensory applications, its unique chemical structure also makes it a compound of interest in pharmaceutical research.

This guide will address the critical aspects of its stability during food processing, providing you with the necessary knowledge to anticipate and troubleshoot potential challenges in your research and development work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during food processing?

The stability of this compound, like many flavor compounds, can be influenced by a combination of factors inherent to food processing. The most critical parameters to monitor are:

  • Temperature: While pyrazines are generally formed at high temperatures and are considered relatively heat-stable, extreme or prolonged heat treatment can still lead to degradation.[4]

  • pH: The acidity or alkalinity of the food matrix can significantly impact the chemical stability of the pyrazine ring.[5]

  • Light Exposure: Photodegradation can be a concern for many organic molecules, potentially leading to loss of flavor or the formation of off-notes.[6][7]

  • Oxygen Availability: The presence of oxygen can facilitate oxidative degradation of the compound.

  • Matrix Effects: Interactions with other components in the food matrix, such as metal ions or other reactive species, can also affect its stability.[8]

Q2: How can I assess the thermal stability of this compound in my specific food product?

To evaluate the thermal stability of this compound in your product, a systematic stability study is recommended. This typically involves:

  • Spiking: Incorporate a known concentration of the compound into your food matrix.

  • Heat Treatment: Subject the spiked product to a range of temperatures and durations that mimic your processing conditions.

  • Analysis: Quantify the remaining amount of the compound at different time points using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

By plotting the concentration of the compound over time at different temperatures, you can determine its degradation kinetics and shelf-life under specific processing conditions.

Q3: What is the expected impact of pH on the stability of this pyrazine derivative?

While specific studies on the pH stability of this compound are limited, the stability of heterocyclic compounds can be pH-dependent.[5][9] Extreme pH conditions (highly acidic or alkaline) can potentially lead to the hydrolysis or rearrangement of the pyrazine ring, resulting in a loss of its characteristic flavor. It is advisable to conduct a pH stability study, particularly if your product has a pH outside the neutral range.

Q4: Are there any known degradation products of this compound that I should be aware of?

The scientific literature on the specific degradation pathways of this compound is not extensive.[10][11] However, based on the metabolism of other alkylpyrazines, it is plausible that degradation could involve oxidation of the methyl group to a carboxylic acid.[12][13] Such changes would likely alter the sensory properties of the compound, potentially leading to a decrease in the desired nutty and roasted notes.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of nutty/roasted flavor in the final product Thermal Degradation: The processing temperature may be too high or the duration too long, causing the pyrazine to degrade.1. Optimize Processing Conditions: Reduce the processing temperature or time and evaluate the impact on flavor. 2. Staggered Addition: Consider adding the flavor compound at a later stage of processing to minimize heat exposure.
pH Instability: The pH of the food matrix may be promoting the degradation of the compound.1. pH Adjustment: If possible, adjust the pH of the product to a more neutral range. 2. Encapsulation: Consider using an encapsulated form of the flavor to protect it from the bulk pH of the product.
Development of off-flavors Degradation Products: The pyrazine may be degrading into compounds with undesirable sensory characteristics.1. Identify Degradation Products: Use analytical techniques like GC-MS to identify any new compounds that appear after processing. 2. Modify Processing Conditions: Adjust temperature, pH, or oxygen exposure to minimize the formation of these off-notes.
Matrix Interactions: The pyrazine may be reacting with other ingredients in your product.1. Ingredient Review: Evaluate the potential for reactions with other components, such as certain metal ions or oxidizing agents. 2. Use of Sequestrants: Consider adding sequestrants to chelate metal ions that may be catalyzing degradation.
Inconsistent flavor profile between batches Inaccurate Dosing: The amount of pyrazine being added may not be consistent.1. Verify Dosing Equipment: Ensure that the equipment used to add the flavor is calibrated and functioning correctly. 2. Homogenization: Ensure that the flavor is being evenly distributed throughout the product.
Variability in Raw Materials: The composition of other ingredients may be changing, affecting the stability of the pyrazine.1. Raw Material Specification: Implement stricter quality control for incoming raw materials. 2. Formulation Robustness Testing: Evaluate the impact of raw material variability on flavor stability.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Food Matrix using GC-MS

This protocol provides a general framework for the quantification of this compound. Optimization for your specific matrix will be necessary.

1. Sample Preparation (Solid-Phase Microextraction - SPME)

  • Homogenize your food sample.

  • Place a known amount of the homogenized sample into a headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine analog).

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatiles to partition into the headspace.

  • Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions: Select characteristic ions for this compound (e.g., m/z 134, 119) and the internal standard.

3. Quantification

  • Create a calibration curve using standards of this compound of known concentrations.

  • Calculate the concentration in your sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Accelerated Stability Testing

This protocol allows for a more rapid assessment of the compound's stability.

  • Prepare multiple samples of your product spiked with a known concentration of this compound.

  • Store the samples at several elevated temperatures (e.g., 40°C, 50°C, and 60°C).

  • At regular intervals (e.g., 1, 2, 4, and 8 weeks), remove a sample from each temperature and store it at -20°C until analysis.

  • Analyze all samples simultaneously using the GC-MS protocol described above.

  • Plot the natural logarithm of the concentration versus time for each temperature to determine the degradation rate constant.

  • Use the Arrhenius equation to extrapolate the degradation rate at normal storage temperatures and predict the shelf-life of the flavor in your product.

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis Generation cluster_3 Experimental Validation cluster_4 Solution Implementation Flavor_Loss Flavor Loss or Off-Note Development Review_Processing Review Processing Parameters (Temp, Time, pH) Flavor_Loss->Review_Processing Review_Formulation Review Formulation (Ingredient Interactions) Flavor_Loss->Review_Formulation Thermal_Degradation Thermal Degradation Review_Processing->Thermal_Degradation pH_Instability pH Instability Review_Processing->pH_Instability Matrix_Interaction Matrix Interaction Review_Formulation->Matrix_Interaction Stability_Study Conduct Stability Study (Vary Temp/pH) Thermal_Degradation->Stability_Study pH_Instability->Stability_Study Analytical_Testing Analytical Testing (GC-MS) (Quantify Compound & Degradants) Matrix_Interaction->Analytical_Testing Optimize_Process Optimize Process Stability_Study->Optimize_Process Encapsulate_Flavor Encapsulate Flavor Stability_Study->Encapsulate_Flavor Modify_Formulation Modify Formulation Analytical_Testing->Modify_Formulation

Caption: A workflow for troubleshooting stability issues.

Analytical_Workflow Sample Food Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking SPME SPME Extraction Spiking->SPME GCMS GC-MS Analysis SPME->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: A typical analytical workflow for quantification.

References

  • MDPI. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

  • The Culinary Symphony. (2023, December 18). Unveiling The Diverse Flavors Crafted By Natural Pyrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Retrieved from [Link]

  • PubMed Central. (n.d.). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Retrieved from [Link]

  • NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. Retrieved from [Link]

  • PubMed. (2010, February). Pyrazines: occurrence, formation and biodegradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazines: Occurrence, formation and biodegradation. Retrieved from [Link]

  • PubMed. (2024, January 1). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Retrieved from [Link]

  • EFSA. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. Retrieved from [Link]

  • PubMed Central. (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

  • PubMed. (2002, April). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Retrieved from [Link]

  • FEMA. (n.d.). 5H-5-METHYL-6,7-DIHYDROCYCLOPENTA(B)PYRAZINE. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • MDPI. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Photodegradation of toxic synthetic food coloring: The Tartrazine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). Retrieved from [Link]

  • Perfumer & Flavorist. (2011, July 20). Flavor Bites: 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of this compound in Pharmaceutical Research. Retrieved from [Link]

  • UL Prospector. (n.d.). (5H)-5-Methyl-6,7-Dihydro-Cyclopenta(b) Pyrazine. Retrieved from [Link]

  • RSC Publishing. (n.d.). The influence of pH on the stability of antazoline: kinetic analysis. Retrieved from [Link]

  • PubMed. (n.d.). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Photodegradation of toxic synthetic food coloring: The Tartrazine | Abstract. Retrieved from [Link]

Sources

Preventing degradation of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to ensure the scientific integrity of your analytical results by preventing the degradation of this important heterocyclic compound during your experiments.

Introduction to this compound

This compound is a notable pyrazine derivative recognized for its characteristic nutty and roasted aroma.[1] It is a key flavor component in a variety of foods, including coffee and nuts, and is also utilized as a flavoring agent in the food and fragrance industries.[1][2] Beyond its sensory applications, its heterocyclic structure presents potential as a scaffold in pharmaceutical research and development.[3][4]

The stability of this compound is a critical factor in its accurate quantification. Degradation during sample preparation, storage, or analysis can lead to erroneous results, impacting research and development timelines. This guide will walk you through the potential pitfalls and provide you with robust solutions to maintain the integrity of your analyte.

Troubleshooting Guide: Preventing Degradation

This section addresses specific issues that can lead to the degradation of this compound during analysis.

Issue 1: Analyte Loss During Sample Preparation

Question: I am observing lower than expected concentrations of this compound in my samples. What could be causing this during my sample preparation?

Answer:

Analyte loss during sample preparation is a common issue and can be attributed to several factors, primarily related to the volatility and potential thermal lability of the compound.

Causality and Solutions:

  • High Temperatures in Extraction: Many extraction techniques for volatile and semi-volatile compounds, such as headspace solid-phase microextraction (HS-SPME), require elevated temperatures to facilitate the transfer of the analyte from the sample matrix to the headspace.[5] However, excessive temperatures can lead to thermal degradation of pyrazines.

    • Recommendation: Optimize your extraction temperature. For HS-SPME, start with a lower temperature (e.g., 50-60°C) and gradually increase it while monitoring the analyte response.[5] The goal is to find a balance between efficient extraction and minimal degradation. An optimization study, like one performed for pyrazines in yeast extract, can be highly beneficial.[6]

  • Prolonged Exposure to Heat: The duration of heating during extraction is as critical as the temperature itself.

    • Recommendation: Minimize the extraction time to what is necessary for achieving adequate sensitivity.[6] Automated systems can help ensure precise and consistent extraction times.

  • pH of the Sample Matrix: The stability of heterocyclic compounds can be pH-dependent.[7][8] While specific data on this compound is limited, extreme pH values (highly acidic or alkaline) in your sample matrix could potentially catalyze degradation.

    • Recommendation: If your sample matrix has an extreme pH, consider adjusting it to a more neutral range (pH 6-8) before extraction, if this does not interfere with the extraction efficiency of your analyte.

Experimental Protocol: Optimized HS-SPME for Pyrazine Analysis

This protocol is a general guideline. Optimization for your specific matrix and instrumentation is recommended.

  • Sample Preparation: Homogenize your sample if it is a solid. Weigh a consistent amount of the sample into a headspace vial.

  • Internal Standard: Add an appropriate internal standard. An isotopically labeled version of the analyte is ideal.

  • pH Adjustment (if necessary): Adjust the pH of the sample to near neutral.

  • Vial Sealing: Immediately seal the vial with a septum cap.

  • Incubation/Extraction: Place the vial in the autosampler.

    • Equilibration Temperature: 60°C

    • Equilibration Time: 15 minutes

    • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of pyrazines.[5]

    • Extraction Time: 30 minutes

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption.

    • Desorption Temperature: 250°C

    • Desorption Time: 2 minutes

Issue 2: Degradation During Chromatographic Analysis (GC-MS)

Question: I am seeing tailing peaks, ghost peaks, or a general loss of signal for this compound during my GC-MS analysis. Could the compound be degrading in the GC system?

Answer:

Yes, the GC system itself can be a source of analyte degradation, especially for thermally sensitive or active compounds.

Causality and Solutions:

  • High Inlet Temperature: The GC inlet is the first high-temperature zone your analyte encounters. An excessively high temperature can cause thermal degradation.

    • Recommendation: Keep the inlet temperature as low as possible while still ensuring efficient and rapid vaporization of the analyte. A starting point of 250°C is common, but optimization is key. Using a pulsed splitless injection can sometimes help by allowing for a lower initial inlet temperature.

  • Active Sites in the Inlet Liner: The glass inlet liner can have active sites (silanol groups) that can interact with and degrade analytes, particularly those with basic nitrogen atoms like pyrazines.

    • Recommendation: Use a deactivated inlet liner. Regularly inspect and replace the liner, as its deactivation can diminish over time with repeated injections of complex matrices.

  • Column Bleed and Contamination: A contaminated GC column or significant column bleed can create an environment that promotes analyte degradation.

    • Recommendation: Regularly condition your GC column according to the manufacturer's instructions. If contamination is suspected, you may need to bake out the column or trim a small portion from the inlet side.[9]

  • Matrix Effects: Co-eluting matrix components can interact with the analyte in the hot injection port, sometimes leading to degradation or a change in response.[10][11]

    • Recommendation: Employ matrix-matched standards for calibration to compensate for these effects. A thorough sample cleanup to remove interfering matrix components is also beneficial.

Workflow for Troubleshooting GC-MS Degradation

Sources

Technical Support Center: Troubleshooting GC-MS Analysis of Volatile Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of volatile pyrazines. This guide is designed for researchers, scientists, and professionals in the food, flavor, and pharmaceutical industries who encounter challenges with this sensitive analytical technique. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your troubleshooting process.

Introduction to Pyrazine Analysis

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are often associated with roasted, toasted, or nutty flavors and aromas. Their low odor thresholds and high volatility make them critical components in the sensory profile of many food products, but also present unique analytical challenges. Successful GC-MS analysis of these compounds requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection to achieve the necessary sensitivity and selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sample Preparation and Injection

Question 1: I'm seeing very low or no pyrazine peaks in my sample. What could be the cause?

Answer: This is a common issue that often points to problems in your sample preparation or injection technique. Volatile pyrazines can be lost at several stages if care is not taken.

Possible Causes and Solutions:

  • Inefficient Extraction: The choice of extraction method is critical. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for its sensitivity and solvent-free nature. However, the fiber coating, extraction temperature, and time must be optimized for the specific pyrazines of interest. For instance, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often effective for a broad range of volatile and semi-volatile compounds, including pyrazines.

  • Analyte Loss During Concentration: If you are using a solvent extraction method followed by concentration (e.g., with a nitrogen stream), you may be losing the most volatile pyrazines. Consider using a gentler concentration method like a Kuderna-Danish evaporator or switching to a solvent-free technique like SPME.

  • Improper Injection Port Temperature: A low injection port temperature can lead to incomplete volatilization of your sample, resulting in poor transfer of pyrazines to the GC column. Conversely, a temperature that is too high can cause thermal degradation of some analytes. A good starting point for pyrazine analysis is typically 250 °C.

  • Syringe Discrimination: When using liquid injections, higher boiling point analytes may not volatilize as efficiently as more volatile ones, leading to discrimination. A fast injection speed and a hot injector can help mitigate this.

Experimental Protocol: Optimizing HS-SPME for Pyrazine Analysis

  • Sample Preparation: Place a known amount of your homogenized sample (e.g., 1-5 grams) into a headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the matrix and promote the release of volatile pyrazines into the headspace.

  • Incubation: Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation to facilitate the partitioning of pyrazines into the headspace.

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption: Transfer the fiber to the GC injection port for thermal desorption of the pyrazines onto the analytical column.

Section 2: Chromatographic Issues

Question 2: My pyrazine peaks are showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing is often an indication of active sites within the GC system that are interacting with your analytes. Pyrazines, with their basic nitrogen atoms, are particularly susceptible to this phenomenon.

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed contamination System Contamination? start->contamination inlet Check Inlet Liner column Evaluate GC Column inlet->column Liner is Inert solution1 Use Deactivated Liner (e.g., Silanized) inlet->solution1 Active Sites Found solution2 Trim Column (15-30 cm) or Replace Column column->solution2 contamination->inlet No solution3 Bake Out System Clean Ion Source contamination->solution3 Yes

Caption: Troubleshooting workflow for pyrazine peak tailing.

Detailed Explanation:

  • Active Sites in the Inlet: The injection port liner is a common source of active sites. Non-deactivated glass wool or glass surfaces can interact with the pyrazine molecules through hydrogen bonding, causing peak tailing. Using a silanized (deactivated) liner is highly recommended.

  • Column Contamination or Degradation: Over time, the stationary phase of the GC column can degrade, or non-volatile matrix components can accumulate at the head of the column, creating active sites. Trimming the first 15-30 cm of the column can often resolve this. If the problem persists, the column may need to be replaced.

  • System Contamination: Contamination anywhere in the sample flow path, from the injector to the detector, can lead to peak tailing. A system bake-out, where the column is heated to a high temperature for an extended period, can help remove contaminants.

Question 3: I'm having trouble separating two or more pyrazine isomers. What can I do?

Answer: Co-elution of isomers is a frequent challenge in pyrazine analysis due to their similar chemical structures and boiling points. Addressing this requires optimizing your chromatographic conditions.

Strategies for Improving Resolution:

StrategyMechanism of ActionTypical Parameters
Decrease Oven Temperature Ramp Rate Slower heating increases the time analytes spend interacting with the stationary phase, allowing for better separation.e.g., from 10 °C/min to 3 °C/min
Use a Longer GC Column A longer column provides more theoretical plates, increasing the opportunity for separation.e.g., from 30 m to 60 m
Select a More Polar Stationary Phase A stationary phase with a different polarity can alter the elution order and improve separation of isomers. A wax column (polyethylene glycol) is a good alternative to a standard non-polar (e.g., 5% phenyl) column for pyrazines.e.g., DB-WAX or ZB-WAX
Section 3: Mass Spectrometry and Detection

Question 4: The sensitivity of my analysis seems to be decreasing over time. What should I check?

Answer: A gradual decrease in sensitivity often points to a dirty ion source in your mass spectrometer. The high-temperature environment of the ion source can cause components from your sample matrix or column bleed to accumulate on the lens stack, repeller, and filament.

Ion Source Cleaning Workflow:

start Decreased Sensitivity Detected autotune Run Autotune/Check Report start->autotune diagnosis High EM Voltage? Poor Peak Shape? autotune->diagnosis vent Vent Mass Spectrometer diagnosis->vent Yes end Run Autotune and Re-evaluate diagnosis->end No, Check Other Factors clean Clean Ion Source Components (Follow Manufacturer's Protocol) vent->clean reassemble Reassemble and Pump Down clean->reassemble reassemble->end

Caption: Workflow for diagnosing and resolving low MS sensitivity.

Key Indicators for Ion Source Cleaning:

  • Autotune Report: The autotune report is your best diagnostic tool. If you see that the electron multiplier (EM) voltage is consistently increasing to achieve the target tune abundances, it's a strong indicator that the ion source is dirty.

  • Peak Shape in the Tune Report: Tailing or fronting of the calibration gas peaks in the tune report can also suggest contamination on the ion source lenses.

Question 5: How do I choose the right ions for Selected Ion Monitoring (SIM) mode to maximize sensitivity for pyrazines?

Answer: Selected Ion Monitoring (SIM) mode is an excellent way to increase sensitivity for trace-level analysis of pyrazines. The key is to choose ions that are both abundant and specific to your target compounds.

Procedure for SIM Ion Selection:

  • Acquire a Full Scan Spectrum: First, run a standard of your target pyrazines in full scan mode to obtain their mass spectra.

  • Identify Characteristic Ions: For each pyrazine, identify the molecular ion (M+) and several of the most abundant fragment ions. The molecular ion is often a good choice for the quantifier ion due to its specificity.

  • Check for Interferences: Analyze a matrix blank to ensure that your chosen ions are not present as background interference.

  • Select Quantifier and Qualifier Ions: Choose one abundant and specific ion as the "quantifier" for concentration calculations. Select one or two other ions as "qualifiers" to confirm the identity of the compound by ensuring their ion ratios are consistent with the standard.

Table: Common Pyrazines and Their Characteristic Ions (m/z)

PyrazineMolecular Ion (Quantifier)Qualifier Ions
2-Methylpyrazine9453, 67
2,5-Dimethylpyrazine10854, 81
2,3,5-Trimethylpyrazine12281, 94
2-Ethyl-3,5-dimethylpyrazine136121, 94

This table provides a starting point; it is always best to confirm these ions with your own standards and instrument.

References

  • "How to Choose a GC Column." Agilent Technologies, [Link].

Technical Support Center: Enhancing the Aroma Profile of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and aroma enhancement of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. This guide is designed for researchers, flavor chemists, and drug development professionals who are working with this potent aroma chemical. Here, we move beyond simple protocols to address the nuanced challenges and opportunities in modulating its unique sensory characteristics, providing actionable solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge essential for working with this compound.

Question: What is the characteristic aroma profile of pure this compound?

Answer: this compound (FEMA# 3306) is renowned for its powerful and complex nutty aroma.[1][2] Its profile is primarily characterized by roasted, nutty (specifically peanut-like), and earthy notes.[1] Depending on its concentration and the matrix it's in, it can also present hints of popcorn, coffee, and savory, toasted grains.[1][2] This compound is a key contributor to the aroma of roasted coffee beans and various nuts.[1][3]

Question: What are the primary chemical pathways for the formation of this pyrazine?

Answer: The principal route for the formation of this compound, like most alkylpyrazines, is the Maillard reaction.[4][5] This complex cascade of non-enzymatic browning reactions occurs between an amino group (from an amino acid or peptide) and a carbonyl group (from a reducing sugar) under thermal processing.[5][6] The core mechanism involves the Strecker degradation of an amino acid to form an α-aminoketone intermediate, which then self-condenses or reacts with other intermediates to form the dihydropyrazine ring, followed by oxidation to the stable aromatic pyrazine.[6][7]

Question: What key factors have the most significant impact on the final aroma profile during synthesis?

Answer: The final aroma is not determined by a single factor but by the interplay of several critical parameters. The most influential are:

  • Choice of Precursors: The specific amino acids and reducing sugars used as starting materials dictate the substitution pattern on the pyrazine ring, directly shaping the final aroma.[8][9]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the yield of pyrazines but also risk the formation of burnt, acrid off-notes, degrading the desired nutty profile.[10]

  • pH of the Reaction Medium: The pH affects the rate of various steps within the Maillard reaction, influencing the types and ratios of pyrazines formed.[9][10] A weakly alkaline environment (pH 5.0-8.0) generally favors pyrazine generation.[10]

  • Water Activity (a_w): Water is both a product and a reactant in different stages of the Maillard reaction. Controlling water activity is crucial for guiding the reaction toward desired aroma compounds.

Question: How is the aroma profile of a pyrazine sample quantitatively and qualitatively analyzed?

Answer: The gold-standard technique is Gas Chromatography-Olfactometry (GC-O).[11][12] This method couples a gas chromatograph (GC), which separates the volatile compounds in a sample, with a human assessor (an olfactometer) at a "sniffing port".[12][13] As each compound elutes from the GC column, a portion is directed to a detector (like a mass spectrometer for identification), while the other portion is evaluated by the assessor who describes the odor and its intensity.[11][14] This allows for the precise identification of which specific chemical compounds are responsible for the perceived aroma, a task that instrumental detectors alone cannot perform.[12]

Section 2: Synthesis Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Question: My reaction is producing a very low yield of the target pyrazine. What are the common causes and how can I fix this?

Answer: Low yields in pyrazine synthesis are a frequent challenge and can typically be traced back to one of three areas:

  • Suboptimal Reaction Conditions: The Maillard reaction is highly sensitive to the environment.[7] Ensure your parameters are optimized. A deviation in temperature of even a few degrees or a slight shift in pH can dramatically alter reaction pathways and reduce the yield of your target compound.

  • Purity of Starting Materials: Impurities in your amino acid or carbonyl precursors can introduce competing side reactions, consuming reactants and generating a complex mixture of unwanted byproducts.[7] Always use reagents of the highest possible purity or consider purifying them before use.

  • Incomplete Oxidation: Many pyrazine syntheses proceed through an unstable dihydropyrazine intermediate that must be oxidized to form the final aromatic pyrazine.[7] If this oxidation step is inefficient, your final product will be a mixture of the target pyrazine and the less aromatic intermediate, thus lowering the apparent yield of the desired compound. Ensure adequate aeration or the presence of a suitable oxidizing agent if required by your specific protocol.

ParameterTypical RangeRationale for Optimization
Temperature 120 - 180 °CBalances reaction rate with thermal degradation. Lower end for subtle notes, higher end for more intense roasted character.
pH 5.0 - 8.0Influences the rate-limiting steps of the Maillard reaction. Weakly alkaline conditions often favor pyrazine formation.[10]
Reaction Time 30 - 120 minMust be optimized with temperature. Longer times at lower temperatures can yield a more complex profile.
Precursor Molar Ratio 1:1 to 1:3 (Amino:Carbonyl)Affects the availability of key intermediates for pyrazine ring formation.

Question: The aroma of my final product is harsh and burnt, not the clean nutty profile I expected. What went wrong?

Answer: A burnt or acrid aroma is almost always a sign of excessive thermal stress. This "over-cooking" of the reaction leads to pyrolysis and the formation of a wide range of less desirable, often bitter or harsh-smelling, heterocyclic compounds.

  • Causality: At excessively high temperatures, the controlled cascade of the Maillard reaction breaks down into less specific thermal degradation pathways. Instead of forming the desired alkylpyrazines, precursors are fragmented into smaller, highly reactive species that combine into a complex and often unpleasant mixture.

  • Solution:

    • Reduce Reaction Temperature: Decrease the temperature in increments of 5-10°C while potentially increasing the reaction time to compensate.

    • Ensure Uniform Heating: Use a reaction vessel with good heat transfer (e.g., oil bath, reaction block) to avoid localized "hot spots" where precursors can scorch.

    • Control Reactant Concentration: Very high concentrations can lead to exothermic reactions that are difficult to control, causing temperature spikes.

Question: I am seeing significant batch-to-batch variation in the aroma profile. How can I improve reproducibility?

Answer: Inconsistency is a classic symptom of insufficient process control. To achieve a reproducible aroma profile, every critical parameter must be rigorously standardized.

  • Causality: The final aroma is a result of a complex competition between numerous parallel reaction pathways. Minor variations in starting conditions can tip the balance, favoring one pathway over another and leading to a different ratio of aroma compounds in the final product.

  • Solution Workflow:

    • Standardize Precursor Quality: Source precursors from the same supplier and lot number if possible. If not, perform QC on each new batch.

    • Precise Parameter Control: Use calibrated equipment to control temperature, pH, reaction time, and stirring speed. Document every parameter for every batch.

    • Inert Atmosphere: Reactions open to the air can have variable oxidation rates. Conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) until a dedicated oxidation step provides greater control.

    • Standardized Quenching & Extraction: Define a strict protocol for stopping the reaction (e.g., rapid cooling, pH adjustment) and for the workup and purification process, as these steps can also influence the final composition.

Section 3: Aroma Enhancement & Modification Guide

This section explores strategies for intentionally modifying the sensory characteristics of the target pyrazine.

Question: The nutty aroma of my product is correct but too weak. How can I increase its intensity and impact?

Answer: Increasing aroma intensity involves driving the reaction more efficiently toward pyrazine formation and potentially increasing the yield of the most potent odorants.

  • Causality: Aroma intensity is a function of the concentration of key odor-active compounds. By optimizing the reaction to favor the formation of these specific molecules, the overall sensory impact can be amplified.

  • Strategies for Enhancement:

    • Utilize Peptides as Precursors: Studies have shown that using dipeptides or tripeptides instead of free amino acids can significantly increase the production of certain pyrazines.[15] The peptide bond alters the reactivity of the amino group, sometimes leading to more efficient conversion.[6][15]

    • Introduce Catalytic Agents: While not always necessary, the addition of certain buffers or salts can influence reaction pathways and enhance yields.

    • Optimize Precursor Ratios: Systematically vary the molar ratio of your amino acid and sugar precursors. An excess of one reactant may push the equilibrium toward a higher yield of the desired pyrazine.

    • Emulsion Systems: Creating an oil-in-water emulsion for the reaction can generate more pyrazines due to the interaction of lipid oxidation products with the Maillard reaction intermediates.[16]

Question: How can I introduce complementary notes like chocolate or coffee to the base nutty profile?

Answer: This involves the principles of combinatorial flavor chemistry, where you intentionally generate a mixture of related pyrazines during synthesis by providing a blend of precursors.

  • Causality: Different amino acids produce different Strecker aldehydes, which can be incorporated into the pyrazine structure. By adding a secondary amino acid to your primary reactants, you can generate a corresponding secondary pyrazine, which will add its own characteristic note to the final aroma blend.

  • Precursor-Aroma Correlation Table:

To Introduce Notes Of...Add Secondary Amino AcidResulting Pyrazine Class
Chocolate / Cocoa Leucine, ValineBranched-chain alkylpyrazines
Green / Bell Pepper IsoleucineMethoxypyrazines (if methoxy donor present)[17]
Caramel / Sweet Proline, GlycineGenerates a variety of pyrazines and other sweet Maillard products
Earthy / Woody PhenylalanineBenzyl-substituted pyrazines
  • Experimental Approach: Begin by substituting 5-10% (molar basis) of your primary amino acid with the secondary amino acid. Analyze the resulting aroma profile using GC-O to confirm the presence of new odor-active peaks and adjust the ratio in subsequent experiments to achieve the desired balance.

Section 4: Key Experimental Protocols & Visual Workflows

Protocol 1: General Synthesis of this compound via Maillard Reaction

This is a representative model protocol. Researchers must optimize conditions for their specific equipment and goals.

  • Precursor Preparation: Prepare an aqueous solution of L-Alanine (as the amino source) and a suitable α-dicarbonyl precursor. Adjust the pH of the solution to 7.5 using a phosphate buffer.

  • Reaction Setup: Transfer the solution to a high-pressure stainless steel reactor equipped with a magnetic stir bar and a thermocouple.

  • Inerting: Seal the reactor and purge with nitrogen gas for 15 minutes to remove oxygen.

  • Thermal Reaction: Heat the reactor to 160°C with vigorous stirring. Hold at this temperature for 60 minutes.

  • Cooling: Rapidly cool the reactor to room temperature by immersing it in an ice bath to quench the reaction.

  • Extraction: Open the reactor and extract the aqueous mixture three times with an equal volume of dichloromethane (DCM).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography or distillation to isolate the target pyrazine.

Workflow Diagram: Synthesis Protocol

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare Precursor Solution (pH 7.5) B 2. Load Reactor & Purge with N2 A->B C 3. Heat to 160°C for 60 min B->C D 4. Quench Reaction (Rapid Cooling) C->D E 5. Extract with Dichloromethane D->E F 6. Dry & Concentrate Organic Phase E->F G 7. Purify by Chromatography F->G H Final Product G->H

Caption: Experimental workflow for pyrazine synthesis.

Protocol 2: Aroma Profile Analysis using Gas Chromatography-Olfactometry (GC-O)

  • Sample Preparation: Dilute the purified pyrazine sample in a suitable volatile solvent (e.g., DCM) to an appropriate concentration (typically in the ppm range).

  • Injection: Inject 1 µL of the diluted sample into the GC injector port set at a temperature high enough to ensure complete volatilization (e.g., 250°C).

  • Chromatographic Separation: The sample is carried by an inert gas (e.g., Helium) through a capillary column housed in an oven. The oven temperature is increased according to a set program to separate compounds based on their boiling points and polarity.

  • Effluent Splitting: At the end of the column, the effluent is split. Typically, a 1:1 ratio is used, sending half the sample to the Mass Spectrometer (MS) detector and the other half to the heated sniffing port.

  • Detection & Olfactometry:

    • MS Detection: The MS detector ionizes the eluting compounds and records their mass spectra, allowing for chemical identification.

    • Olfactometry: A trained panelist sniffs the effluent from the sniffing port, which is humidified to prevent nasal fatigue. The panelist records the time, duration, intensity, and a descriptor for every detected odor.

  • Data Correlation: The chromatogram from the MS is aligned with the olfactogram from the panelist to correlate specific chemical peaks with their perceived aromas.[11]

Workflow Diagram: GC-O Analysis

GCO_Workflow Injector GC Injector Column Chromatographic Column (Oven) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS SniffPort Sniffing Port (Olfactometry) Splitter->SniffPort Data Correlated Data: Peak ID + Aroma MS->Data SniffPort->Data

Caption: GC-O analysis workflow for aroma profiling.

Section 5: Understanding the Mechanism

The formation of pyrazines is a cornerstone of flavor chemistry. The diagram below illustrates a simplified, yet critical, pathway within the Maillard reaction that leads to the pyrazine core structure.

Diagram: Simplified Pyrazine Formation Pathway

Maillard_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product AA Amino Acid Strecker Strecker Degradation AA->Strecker Sugar Reducing Sugar Sugar->Strecker AmineKetone α-Aminoketone Strecker->AmineKetone Forms DHP Dihydropyrazine AmineKetone->DHP 2x Molecules Condense Pyrazine Alkylpyrazine DHP->Pyrazine Oxidation

Caption: Simplified Maillard reaction pathway to pyrazines.

References

  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC - NIH. [Link]

  • Kuo, M. C., et al. (1991). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. ACS Publications. [Link]

  • Wikipedia. (n.d.). Gas chromatography-olfactometry. Wikipedia. [Link]

  • de-la-Fuente-Blanco, A., & Ferreira, V. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. MDPI. [Link]

  • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. AIDIC. [Link]

  • ACS Symposium Series. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. ACS Publications. [Link]

  • de-la-Fuente-Blanco, A., & Ferreira, V. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Semantic Scholar. [Link]

  • Perfumer & Flavorist. (2011). Flavor Bites: 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine. Perfumer & Flavorist. [Link]

  • Zou, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. NIH. [Link]

  • Fayek, R. M., et al. (2024). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. PubMed Central. [Link]

  • The Good Scents Company. (n.d.). nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. The Good Scents Company. [Link]

  • FooDB. (2010). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). FooDB. [Link]

  • Van Lancker, C., et al. (2010). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. ResearchGate. [Link]

  • Adams, A., et al. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. PubMed. [Link]

  • Scent Journer. (n.d.). The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes. Scent Journer. [Link]

  • UL Prospector. (n.d.). (5H)-5-Methyl-6,7-Dihydro-Cyclopenta(b) Pyrazine. UL Prospector. [Link]

  • NIST. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine. NIST WebBook. [Link]

  • PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. PubChem. [Link]

  • CNKI. (2024). Synthesis Of Pyrazine Aroma Derivatives And Their Application In Cigarette Flavoring. CNKI. [Link]

  • Zhang, G., et al. (2021). Control strategies of pyrazines generation from Maillard reaction. ResearchGate. [Link]

  • Sciencemadness.org. (2020). Pyrazine Synthesis?. Sciencemadness.org. [Link]

  • Wine Business. (2023). Addressing Pyrazine in Wine. Wine Business. [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]

  • Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. ACS Publications. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of flavor chemistry and drug development, 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is a molecule of significant interest. Known for its characteristic nutty and roasted aroma, it is a key component in the flavor and fragrance industry. Beyond its sensory applications, its heterocyclic structure serves as a valuable scaffold for the synthesis of novel pharmaceutical compounds.[1][2] This guide provides an in-depth comparison of two prominent synthetic routes to this versatile pyrazine derivative, offering detailed protocols and a critical evaluation to aid in selecting the most suitable method for your research or production needs.

Introduction to this compound

This compound, often referred to as "nutty pyrazine," is a bicyclic heteroaromatic compound. Its molecular structure, featuring a fused pyrazine and cyclopentane ring, is the basis for its unique sensory properties and its potential as a building block in medicinal chemistry. The pyrazine ring system is a well-known pharmacophore, and its derivatives have been explored for a wide range of biological activities.[1] Consequently, efficient and reliable synthetic access to this molecule is of paramount importance.

This guide will compare two distinct synthetic strategies:

  • Route 1: Condensation of an α-Hydroxy Ketone with a Diamine

  • Route 2: Dehydrogenative Coupling of an Amino Alcohol

We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations.

Route 1: Synthesis via Condensation of 2-Hydroxy-3-methyl-2-cyclopenten-1-one and Ethylenediamine

This classical approach to pyrazine synthesis involves the condensation of a 1,2-dicarbonyl compound, or its enol equivalent, with a vicinal diamine. In this specific synthesis of this compound, the readily available 2-hydroxy-3-methyl-2-cyclopenten-1-one serves as the dicarbonyl precursor, reacting with ethylenediamine to form the dihydropyrazine ring system.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism for pyrazine formation. The initial step involves the nucleophilic attack of one of the amino groups of ethylenediamine on a carbonyl carbon of the diketone (or its enol tautomer). This is followed by an intramolecular cyclization and subsequent dehydration to form the dihydropyrazine ring. A final tautomerization leads to the aromatic pyrazine ring fused to the cyclopentane ring. The overall transformation is a robust and high-yielding cyclocondensation reaction.

Experimental Protocol:

A detailed procedure for this synthesis is provided in the seminal work by Flament, Sonnay, and Ohloff in Helvetica Chimica Acta (1977). The following is a representative protocol based on their findings:

  • Reaction Setup: A solution of 2-hydroxy-3-methyl-2-cyclopenten-1-one (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Diamine: Ethylenediamine (1.1 equivalents) is added dropwise to the solution at room temperature.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like diethyl ether and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure to afford the pure this compound.

Data Summary:
ParameterValueReference
Starting Material 2-Hydroxy-3-methyl-2-cyclopenten-1-one, EthylenediamineFlament et al. (1977)
Solvent EthanolFlament et al. (1977)
Reaction Temperature RefluxFlament et al. (1977)
Reaction Time 2-4 hoursFlament et al. (1977)
Yield ~70%Flament et al. (1977)
Visualizing the Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-hydroxy-3-methyl-2-cyclopenten-1-one 2-hydroxy-3-methyl-2-cyclopenten-1-one Condensation in Ethanol Condensation in Ethanol 2-hydroxy-3-methyl-2-cyclopenten-1-one->Condensation in Ethanol Ethylenediamine Ethylenediamine Ethylenediamine->Condensation in Ethanol Reflux (2-4h) Reflux (2-4h) Condensation in Ethanol->Reflux (2-4h) Solvent Removal Solvent Removal Reflux (2-4h)->Solvent Removal Extraction Extraction Solvent Removal->Extraction Distillation Distillation Extraction->Distillation Final Product Final Product Distillation->Final Product

Caption: Workflow for Route 1.

Route 2: Synthesis via Dehydrogenative Coupling of 2-Amino Alcohols

A more modern and atom-economical approach to pyrazine synthesis involves the dehydrogenative coupling of β-amino alcohols. This method leverages a catalyst, often based on a transition metal, to facilitate the formation of the pyrazine ring with the liberation of hydrogen gas and water as the only byproducts. While a specific application of this method for the target molecule is not as widely documented as Route 1, the synthesis of analogous 2,5-dialkyl-substituted pyrazines through this strategy provides a strong basis for its feasibility.[3][4]

Mechanistic Rationale

The reaction mechanism is believed to proceed through a series of catalytic dehydrogenation and condensation steps. Initially, the amino alcohol undergoes dehydrogenation to form an amino ketone intermediate. Two molecules of this intermediate then condense and cyclize, followed by further dehydrogenation to yield the aromatic pyrazine ring. The use of a pincer-type catalyst, for example, based on manganese, has been shown to be effective in promoting these transformations.[3][4]

Proposed Experimental Protocol:

Based on analogous syntheses of 2,5-dialkylpyrazines, a plausible protocol for the synthesis of this compound would involve the self-coupling of a suitable amino alcohol precursor. However, the synthesis of the required starting material, 1-amino-1-(1-methyl-2-oxocyclopentyl)ethan-2-ol, is not trivial. A more direct, albeit hypothetical for this specific target, approach would be the coupling of 2-amino-1-propanol with a cyclopentanone derivative under dehydrogenative conditions. A general protocol for the self-coupling of a β-amino alcohol is as follows:

  • Catalyst Activation: The manganese pincer complex catalyst is activated in a suitable high-boiling solvent like toluene under an inert atmosphere.

  • Reaction Setup: The β-amino alcohol precursor is added to the activated catalyst solution.

  • Dehydrogenative Coupling: The reaction mixture is heated to a high temperature (e.g., 150 °C) for an extended period (e.g., 24-48 hours) to drive the dehydrogenation and condensation reactions.

  • Workup and Purification: After cooling, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The resulting crude product is then purified by column chromatography or distillation.

Data Summary (for analogous 2,5-dialkylpyrazines):
ParameterValueReference
Starting Material 2-Amino AlcoholsBalaraman et al. (2018)
Catalyst Manganese Pincer ComplexBalaraman et al. (2018)
Solvent Toluene or 1,4-DioxaneBalaraman et al. (2018)
Reaction Temperature 125-150 °CBalaraman et al. (2018)
Reaction Time 12-48 hoursBalaraman et al. (2018)
Yield 40-95% (for various dialkylpyrazines)Balaraman et al. (2018)
Visualizing the Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification β-Amino Alcohol Precursor β-Amino Alcohol Precursor Catalyst Activation Catalyst Activation β-Amino Alcohol Precursor->Catalyst Activation Dehydrogenative Coupling (125-150°C, 12-48h) Dehydrogenative Coupling (125-150°C, 12-48h) Catalyst Activation->Dehydrogenative Coupling (125-150°C, 12-48h) Catalyst Removal Catalyst Removal Dehydrogenative Coupling (125-150°C, 12-48h)->Catalyst Removal Solvent Evaporation Solvent Evaporation Catalyst Removal->Solvent Evaporation Chromatography/Distillation Chromatography/Distillation Solvent Evaporation->Chromatography/Distillation Final Product Final Product Chromatography/Distillation->Final Product

Caption: Workflow for Route 2.

Comparative Analysis and Senior Application Scientist's Recommendation

FeatureRoute 1: CondensationRoute 2: Dehydrogenative Coupling
Starting Materials Readily available and relatively inexpensive.Requires synthesis of a specific β-amino alcohol, which can be multi-step and challenging.
Reaction Conditions Milder (reflux in ethanol).Harsher (high temperatures).
Atom Economy Good, but produces water as a byproduct.Excellent, with H₂ and water as the only byproducts.
Catalyst No catalyst required.Requires a specialized transition metal catalyst.
Scalability Easily scalable for industrial production.May be limited by catalyst cost and availability for large-scale synthesis.
Yield Good to excellent (~70%).Potentially high, but dependent on the specific substrate and catalyst efficiency.
Environmental Impact Generally benign, with ethanol as a solvent.Utilizes a more sustainable approach with higher atom economy, but may involve high-boiling organic solvents.
Recommendation:

For most laboratory-scale and many industrial applications, Route 1 is the recommended synthesis method for this compound. The primary advantages are the ready availability and low cost of the starting materials, the straightforward and well-documented procedure, and the good to excellent yields. The reaction conditions are relatively mild, and the process is easily scalable.

Route 2 represents a more modern and elegant synthetic strategy with superior atom economy. However, for the specific target molecule, the lack of a readily available starting β-amino alcohol precursor is a significant drawback. The development of a practical synthesis for this precursor would be the first necessary step to make this route viable. For research focused on developing novel catalytic methodologies or for the synthesis of a library of pyrazine derivatives where the corresponding amino alcohols are accessible, this route holds considerable promise.

References

  • Flament, I., Sonnay, P., & Ohloff, G. (1977). Über das Aroma von geröstetem Fleisch III. Pyrrolo[1,2-a]pyrazine, Identifizierung und Synthese. Helvetica Chimica Acta, 60(6), 1872-1883. [Link]

  • Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7594-7599. [Link]

  • Mortzfeld, F., Rudroff, F., Hashem, C., Winkler, M., & Vranková, K. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(11), 2000064. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Potential of this compound in Pharmaceutical Research. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. Retrieved from [Link]

Sources

A Comparative Analysis of Nutty Pyrazines in Flavor Applications: 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine vs. Select Alkylpyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Architecture of Nutty and Roasted Flavors

Pyrazines are a class of heterocyclic aromatic compounds that are fundamental to the flavor profiles of a vast array of cooked foods.[1][2] These compounds are primarily formed during the Maillard reaction, a complex series of chemical interactions between amino acids and reducing sugars that occurs upon heating.[1] The resulting pyrazines are responsible for the desirable nutty, roasted, toasted, and cocoa-like aromas characteristic of baked goods, roasted nuts, coffee, and cooked meats.[1][2] The specific flavor profile of a pyrazine is dictated by the nature and position of the alkyl substituents on the pyrazine ring. This guide provides a detailed comparison of the flavor characteristics of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine and other prominent "nutty" pyrazines, offering insights for researchers, scientists, and professionals in the flavor and drug development industries.

Focus Compound: this compound

This compound (FEMA# 3306) is a potent flavor compound with a complex and highly sought-after aromatic profile.[1][3] Its chemical structure, featuring a fused cyclopentane ring, distinguishes it from the more common, simple alkylpyrazines.

Flavor Profile:

The flavor of this compound is characterized by a robust combination of nutty and roasted notes, with a distinct earthy undertone.[1][3][4] Its aroma is often described as powerful, sweet, and diffusive, with additional nuances of toasted grains, coffee, and even popcorn.[4] This complexity makes it a valuable ingredient for imparting a rich, authentic roasted character to a variety of food products.[3] It has been identified as a significant component of roasted coffee beans.[3]

Comparative Pyrazines: A Flavor Spectrum

For the purpose of this guide, we will compare this compound to three well-characterized nutty pyrazines: 2,3-dimethylpyrazine, 2-ethyl-3-methylpyrazine, and 2,3,5-trimethylpyrazine.

  • 2,3-Dimethylpyrazine: This pyrazine offers a flavor profile that includes nutty, cocoa, coffee, and caramel notes.[2] It is also described as having green and potato-like nuances.[2]

  • 2-Ethyl-3-methylpyrazine: Known for its strong nutty and roasted characteristics, this pyrazine also presents earthy and burnt notes.[2] It is particularly effective in enhancing peanut and coffee flavors.

  • 2,3,5-Trimethylpyrazine: This compound delivers a powerful nutty and roasted aroma, often associated with baked potato, cocoa, and burnt notes.[2]

Quantitative and Qualitative Flavor Comparison

To objectively compare the flavor impact of these pyrazines, we can utilize both quantitative data, such as odor thresholds, and qualitative descriptions from sensory evaluations. The odor threshold is the lowest concentration of a substance in a specific medium (e.g., water) that can be detected by the human sense of smell. A lower odor threshold indicates a more potent flavor compound.

PyrazineChemical StructureOdor Threshold in Water (ppb)Key Flavor Descriptors
This compound [Insert Chemical Structure Image Here]Not AvailableNutty, roasted, earthy, powerful, sweet, toasted, coffee, popcorn[1][3][4]
2,3-Dimethylpyrazine [Insert Chemical Structure Image Here]2,500[2]Nutty, cocoa, coffee, caramel, green, potato[2]
2-Ethyl-3-methylpyrazine [Insert Chemical Structure Image Here]0.4[2]Nutty, roasted, earthy, burnt, potato, cereal[2]
2,3,5-Trimethylpyrazine [Insert Chemical Structure Image Here]400[2]Nutty, roasted, baked potato, cocoa, burnt[2]

Note: Odor thresholds can vary depending on the experimental methodology.

Experimental Design for Comparative Analysis

To provide a comprehensive and self-validating comparison, a two-pronged experimental approach is recommended, combining objective analytical chemistry with subjective human sensory evaluation.

Diagram of Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Objective Analysis cluster_2 Subjective Analysis cluster_3 Data Analysis & Interpretation prep Prepare equimolar solutions of each pyrazine in deionized water gcms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis prep->gcms Instrumental Analysis sensory Quantitative Descriptive Analysis (QDA) Sensory Panel prep->sensory Sensory Evaluation gcms_protocol Protocol: - Column: DB-WAX or equivalent polar column - Carrier Gas: Helium - Injection: Splitless - Temperature Program: Optimized for isomer separation - MS Detection: Full Scan and SIM mode gcms->gcms_protocol Details data_analysis Correlate GC-MS data with QDA results gcms->data_analysis sensory_protocol Protocol: - Trained panelists (10-12) - Randomized, blind sample presentation - Attribute scaling (e.g., 0-15 scale) - Attributes: Nutty, Roasted, Earthy, Sweet, Burnt, Overall Flavor Intensity sensory->sensory_protocol Details sensory->data_analysis

Sources

A Comparative Sensory Analysis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine and its Analogs: A Guide for Flavor Scientists

Author: BenchChem Technical Support Team. Date: February 2026

In the vast and intricate world of flavor chemistry, pyrazines represent a cornerstone category of compounds, renowned for their potent nutty, roasted, and toasted aromas that are hallmarks of many cherished food products. Among these, 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine stands out for its significant contribution to the flavor profiles of coffee, cocoa, and roasted nuts.[1][2][3] This guide provides a comprehensive sensory comparison of this key pyrazine with its structural analogs, offering insights into their nuanced olfactory characteristics and the underlying structure-activity relationships. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the fields of flavor and fragrance development.

Introduction: The Significance of Bicyclic Pyrazines in Flavor

This compound (FEMA# 3306), often referred to as nutty pyrazine, is a bicyclic heteroaromatic compound celebrated for its powerful and complex aroma profile.[3] Its characteristic scent marries notes of roasted nuts, earthy undertones, and a subtle sweetness, making it an invaluable tool for flavor chemists aiming to impart or enhance these desirable characteristics in a variety of food and beverage applications.[2][3] The potency of pyrazines is noteworthy, with many exhibiting exceptionally low odor thresholds, meaning even trace amounts can significantly impact the overall flavor profile.[4][5]

The sensory perception of a pyrazine is intimately linked to its molecular structure. The type, number, and position of substituent groups on the pyrazine ring can dramatically alter its odor profile and potency.[6] Understanding these structure-activity relationships is paramount for the targeted synthesis and application of novel flavor ingredients. This guide will delve into the sensory nuances of this compound and its close analogs, providing a comparative framework for their effective utilization.

Comparative Sensory Profiling

CompoundStructureCAS NumberFEMA NumberSensory Profile
This compound this compound23747-48-03306Primary Notes: Roasted peanut, nutty, earthy. Secondary Notes: Sweet, toasted, coffee, popcorn, with savory nuances.[1][2][3]
2,3-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine 2,3-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine38917-62-33917Primary Notes: Roasted nutty.[7] Secondary Notes: Slightly weaker and less pungent than the 5-methyl analog, well-suited for nut flavors.[2]
2,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine 2,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine38917-61-24702Primary Notes: Burnt, earthy, nutty.[8][9] Secondary Notes: Similar nutty character to the 5-methyl analog, with a more pronounced earthy quality, effective in peanut flavors.[2]
5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine 5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine54162-65-7N/APrimary Notes: Roasted. Overall Impression: Considered less interesting and impactful compared to its methyl-substituted counterparts.[2]

Structure-Activity Relationship Analysis

The comparison of these analogs reveals a clear structure-activity relationship. The position of the methyl group on the bicyclic structure significantly influences the sensory profile:

  • This compound : The methyl group at the 5-position, on the cyclopentane ring, appears to be crucial for the characteristic and well-balanced roasted peanut and nutty aroma.

  • 2,3-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine : With methyl groups on the pyrazine ring at the 2 and 3 positions, the aroma is still nutty and roasted but is described as being less pungent.[2] This suggests that substitution on the pyrazine ring itself modulates the intensity and character of the nutty notes.

  • 2,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine : The presence of methyl groups at the 2 and 5 positions on the pyrazine ring introduces a more pronounced "burnt" and "earthy" character.[8][9] This indicates that the symmetry and positions of alkyl groups on the pyrazine ring can steer the sensory profile towards a more robust and less sweet-nutty character.

  • 5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine : The replacement of the methyl group with an ethyl group at the 5-position results in a simple roasted note that is perceived as less complex and appealing.[2] This highlights the importance of the size and nature of the alkyl substituent in defining the richness of the aroma.

G 5-Methyl This compound (Roasted Peanut, Nutty, Earthy) 2,3-Dimethyl 2,3-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine (Roasted Nutty, Less Pungent) 5-Methyl->2,3-Dimethyl Shift in Methyl Position 2,5-Dimethyl 2,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine (Burnt, Earthy, Nutty) 5-Methyl->2,5-Dimethyl Shift in Methyl Position 5-Ethyl 5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine (Roasted, Less Complex) 5-Methyl->5-Ethyl Alkyl Chain Elongation

Figure 1: Structure-Sensory Relationship of Cyclopentapyrazines.

Experimental Methodologies

To ensure the scientific rigor of sensory data, standardized and validated methodologies are imperative. The following outlines the key experimental protocols for the sensory analysis of pyrazines.

Synthesis of Pyrazine Analogs

The synthesis of alkylated pyrazines can be achieved through various established chemical pathways.[5] A common method involves the condensation of α-dicarbonyl compounds with diamines. For bicyclic pyrazines like the ones discussed, a typical route starts with the appropriate cyclic ketone.

General Synthesis Workflow:

G A Cyclic Ketone (e.g., 2-methylcyclopentanone) B α-Dicarbonyl Formation A->B C Condensation with 1,2-Diaminoethane B->C D Cyclopentapyrazine Analog C->D

Figure 2: Generalized Synthesis Workflow for Cyclopentapyrazines.
Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[10] It is instrumental in identifying the most potent odor-active compounds in a complex mixture.

Step-by-Step GC-O Protocol:

  • Sample Preparation: The pyrazine compounds are diluted in an appropriate solvent (e.g., ethanol or propylene glycol) to a concentration suitable for injection.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating volatile flavor compounds (e.g., a non-polar or medium-polarity column).

  • Column Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification.

  • Olfactory Port: The second stream is directed to a heated olfactory port where a trained panelist sniffs the effluent and records the odor description and intensity at specific retention times.

  • Data Analysis: The olfactory data is correlated with the chromatographic data to identify the compounds responsible for specific aromas.

Descriptive Sensory Analysis

Descriptive sensory analysis provides a detailed and quantitative description of the sensory attributes of a product.[3]

Protocol for Descriptive Analysis of Pyrazines:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify specific aroma attributes relevant to pyrazines (e.g., nutty, roasted, earthy, burnt, sweet).

  • Sample Preparation: The pyrazine compounds are diluted to a standardized concentration in a neutral medium (e.g., water or mineral oil). Samples are presented in coded, identical containers to prevent bias.

  • Evaluation: Panelists evaluate the samples in a controlled environment (i.e., a sensory booth with controlled lighting, temperature, and air circulation). They rate the intensity of each aroma attribute on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings from the panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the compounds.

Conclusion and Future Directions

This guide provides a comparative sensory analysis of this compound and its key analogs, highlighting the profound impact of subtle structural modifications on their olfactory properties. The 5-methyl derivative offers a desirable and complex roasted peanut and nutty profile, while substitutions on the pyrazine ring and alterations to the alkyl group can shift the aroma towards burnt, earthy, or less complex roasted notes.

For flavor scientists and researchers, a deep understanding of these structure-activity relationships is crucial for the rational design and application of new flavor ingredients. Future research should focus on obtaining quantitative odor threshold data for these and other bicyclic pyrazines to provide a more complete picture of their potency. Furthermore, exploring the sensory impact of a wider range of substituents on the cyclopentapyrazine scaffold will undoubtedly uncover novel and valuable flavor compounds for the food and beverage industry.

References

  • The Good Scents Company. (n.d.). 2(3),5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

  • Shibamoto, T. (1983). Odor Threshold of Some Pyrazines. Journal of Food Science, 48(6), 1937-1938.
  • Perfumer & Flavorist. (2011). Flavor Bites: 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine. Perfumer & Flavorist, 36(7). Retrieved from [Link]

  • The Good Scents Company. (n.d.). nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

  • FooDB. (2019). Showing Compound 6,7-Dihydro-2,5-dimethyl-5H-cyclopentapyrazine (FDB019484). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Retrieved from [Link]

  • NIST. (n.d.). 5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl-. Retrieved from [Link]

  • Baker, G. L., Cornell, J. A., Gorbet, D. W., O'Keefe, S. F., Sims, C. A., & Talcott, S. T. (2003). Determination of Pyrazine and Flavor Variations in Peanut Genotypes During Roasting. Journal of Food Science, 68(1), 394-400.
  • Wong, Y. C., & Chang, S. K. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Heterocyclic Chemistry, 53(4), 987-1007.
  • Tesfay, S. Z. (2023). Assessing the Impact of Roasting Temperatures on Biochemical and Sensory Quality of Macadamia Nuts (Macadamia integrifolia). Foods, 12(11), 2149.
  • Djukanovic, D., & Kappe, C. O. (2015). Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities. ACS Medicinal Chemistry Letters, 6(10), 1079-1084.
  • Fadel, H. H. M., El-Massry, K. F., & El-Ghorab, A. H. (2022). Optimization of the production of roasted-nutty aroma by a newly isolated fungus. Journal of Genetic Engineering and Biotechnology, 20(1), 1-10.
  • Mortzfeld, F., Rudroff, F., Winkler, M., & Vranková, K. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000064.
  • Legako, J. F., Dinh, T. T. N., Miller, M. F., & Brooks, J. C. (2023). Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. Foods, 12(7), 1461.
  • Zhang, Y., & Ma, J. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4786.
  • Fadel, H. H. M., El-Massry, K. F., & El-Ghorab, A. H. (2022). Microbial Productıon of Pyrazines (Nutty and Roasted Flavors). Journal of Genetic Engineering and Biotechnology, 20(1), 1-10.
  • Mortzfeld, F., Rudroff, F., Winkler, M., & Vranková, K. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000064.
  • UL Prospector. (n.d.). (5H)-5-Methyl-6,7-Dihydro-Cyclopenta(b) Pyrazine. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Cyclopenta[b]pyrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutics is a perpetual endeavor. The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, represents a privileged core in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous biologically active agents, including approved drugs for a variety of indications.[2] This guide focuses on a specific, yet promising, subclass: 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine and its broader family of cyclopenta[b]pyrazine derivatives. While primarily known in the flavor and fragrance industry, the inherent chemical versatility of this scaffold presents a compelling starting point for the development of novel therapeutics, particularly in oncology.[1]

This guide provides an in-depth, objective comparison of the biological activities of various cyclopenta[b]pyrazine derivatives, supported by experimental data from peer-reviewed literature. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

The Cyclopenta[b]pyrazine Scaffold: A Platform for Innovation

The rigid, fused-ring system of cyclopenta[b]pyrazine offers a three-dimensional architecture that can be strategically decorated with various functional groups to achieve specific interactions with biological targets. The parent compound, this compound, provides a foundational structure from which a diverse chemical library can be generated. The pyrazine core is a key pharmacophore in several FDA-approved kinase inhibitors, highlighting the potential of this chemical class in targeting enzymes that play crucial roles in cell signaling pathways.[2]

Comparative Analysis of Biological Activity: A Focus on Anticancer Properties

The majority of research into the biological activity of pyrazine derivatives has centered on their potential as anticancer agents.[3] This is largely due to the ability of the pyrazine nucleus to serve as a bioisostere for other heterocyclic systems found in known kinase inhibitors and other anticancer drugs.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the cyclopenta[b]pyrazine core has yielded valuable insights into the structural requirements for potent biological activity. Key areas of modification and their impact on anticancer efficacy are summarized below:

  • Substitution on the Pyrazine Ring: The introduction of substituents on the pyrazine ring can significantly modulate activity. For instance, in a series of 2,6-disubstituted pyrazines, the nature of the substituent was found to be critical for potent inhibition of protein kinase CK2.[4]

  • Fusion of Additional Rings: The fusion of additional rings to the pyrazine or cyclopentane moiety can enhance binding affinity and selectivity for specific targets. For example, pyrazine-fused triterpenoids have demonstrated significant antiproliferative activity.[5]

  • Hybrid Molecules: The conjugation of the cyclopenta[b]pyrazine scaffold with other known pharmacophores has emerged as a successful strategy. Chalcone-pyrazine hybrids, for instance, have shown potent anticancer activity against various cancer cell lines.[1]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazine and cyclopenta[b]pyrazine derivatives from the literature. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Chalcone-Pyrazine HybridsCompound 49A549 (Lung)0.13[1]
Compound 50MCF-7 (Breast)0.18[1]
Compound 51MCF-7 (Breast)0.012[1]
Triterpenoid-Pyrazine HybridsCompound 12aSF-763 (CNS)3.53[5]
B16 (Melanoma)4.42[5]
HeLa (Cervical)5.13[5]
Pyrazine-based TrkA InhibitorsCompound 1TrkA Kinase3.5[6]

Note: The data presented is for comparative purposes and is derived from different studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Methodologies: A Guide to Biological Evaluation

The assessment of the biological activity of novel chemical entities is a multi-step process that involves a cascade of in vitro and in vivo assays. Below are detailed protocols for a representative synthesis and a common in vitro cytotoxicity assay.

Representative Synthetic Protocol: Synthesis of a Chalcone-Pyrazine Hybrid

The following is a generalized procedure for the synthesis of a chalcone-pyrazine derivative, a class of compounds that has shown significant anticancer potential.[1]

Step 1: Acetylation of the Pyrazine Core A solution of the starting pyrazine derivative in a suitable solvent (e.g., dichloromethane) is treated with an acetylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.

Step 2: Claisen-Schmidt Condensation The resulting acetylated pyrazine is then subjected to a Claisen-Schmidt condensation with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in a protic solvent (e.g., ethanol). The reaction mixture is typically stirred at room temperature until completion.

Step 3: Purification The crude product is purified by recrystallization or column chromatography to yield the desired chalcone-pyrazine hybrid.

Diagram of a Generalized Synthetic Workflow

G cluster_synthesis Generalized Synthetic Workflow start Starting Pyrazine Derivative step1 Acetylation start->step1 Acetylating Agent, Lewis Acid step2 Claisen-Schmidt Condensation step1->step2 Substituted Benzaldehyde, Base end Purified Chalcone-Pyrazine Hybrid step2->end Purification

Caption: Generalized workflow for the synthesis of chalcone-pyrazine hybrids.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Diagram of the MTT Assay Workflow

G cluster_assay MTT Assay Workflow start Seed Cells step1 Treat with Compounds start->step1 step2 Add MTT Reagent step1->step2 step3 Solubilize Formazan step2->step3 end Measure Absorbance & Analyze Data step3->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Signaling Pathways and Molecular Targets

The anticancer activity of many pyrazine derivatives stems from their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of cancer.

Diagram of a Simplified Kinase Signaling Pathway

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyrazine Derivative (Kinase Inhibitor) Inhibitor->Kinase1

Caption: A simplified representation of a kinase signaling pathway and the inhibitory action of a pyrazine derivative.

Conclusion and Future Directions

The this compound scaffold and its broader family of cyclopenta[b]pyrazine derivatives represent a promising area for the discovery of novel therapeutic agents. The synthetic tractability of this core, coupled with the proven biological activity of pyrazine-containing molecules, provides a strong foundation for future research. The comparative data presented in this guide highlights the potential of these compounds, particularly in the development of anticancer agents. Future efforts should focus on the synthesis and evaluation of more diverse libraries of cyclopenta[b]pyrazine derivatives, with an emphasis on elucidating their specific molecular targets and mechanisms of action. Such studies will be instrumental in translating the therapeutic potential of this chemical class into clinically viable drug candidates.

References

  • Fang, K., Zhang, X.H., Han, Y.T., Wu, G.R., Cai, D.S., Xue, N.N., Guo, W.B., Yang, Y.Q., Chen, M., & Zhang, X.Y. (2018). Design, synthesis, and cytotoxic analysis of novel hederagenin-pyrazine derivatives based on partial least squares discriminant analysis. Molecules, 23(10), 2485. [Link]

  • Zhang, J., Garrossian, M., Gardner, D., Garrossian, A., Chang, Y. T., Kim, Y. K., & Chang, C. W. T. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & medicinal chemistry letters, 18(4), 1359–1363. [Link]

  • Zhang, H. Y., Wang, Y. G., & Wang, A. E. (2015). Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. European journal of medicinal chemistry, 95, 490–498. [Link]

  • Lee, H., Kim, K. H., Park, S. J., Lee, K., Kim, J. S., & Ahn, S. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554–561. [Link]

  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Zhang, H. Y., Wang, Y. G., & Wang, A. E. (2015). Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. European journal of medicinal chemistry, 95, 490–498. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahfadi, A. A. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

  • Gkeka, P., et al. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 27(18), 5898. [Link]

  • El-Hawash, S. A. A., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 96, 103610. [Link]

  • Anand, K., et al. (2022). Structure-based discovery and bio-evaluation of a cyclopenta[4][7]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor. RSC Medicinal Chemistry, 13(10), 1251-1261. [Link]

  • Gkeka, P., et al. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 27(18), 5898. [Link]

  • George, K. M., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. ACS medicinal chemistry letters, 5(10), 1129–1134. [Link]

  • Al-Shakliah, N. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 693-711. [Link]

  • Jampilek, J., et al. (2015). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 20(7), 12301–12325. [Link]

  • Shtil, A. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759. [Link]

Sources

A Comparative Study of Pyrazines in Roasted Coffee Aroma: From Formation to Sensory Perception

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Flavor Chemists

The rich, enticing aroma of roasted coffee is a complex symphony of hundreds of volatile organic compounds. Among these, pyrazines are paramount, largely responsible for the characteristic nutty, roasted, and chocolatey notes that define a quality cup. This guide provides an in-depth comparative study of pyrazines in roasted coffee, designed for researchers, scientists, and professionals in flavor science. We will explore the fundamental chemistry of their formation, critically evaluate analytical methodologies for their quantification, and elucidate the crucial link between their molecular profile and the ultimate sensory experience.

The Genesis of Coffee's Roasted Character: Pyrazine Formation

Pyrazines are not naturally present in green coffee beans; they are the celebrated progeny of the roasting process. Their formation is a direct consequence of complex chemical transformations, primarily the Maillard reaction and subsequent Strecker degradation.[1]

The Maillard reaction , a non-enzymatic browning reaction, is initiated by the condensation of a reducing sugar and an amino compound, such as an amino acid or protein, under the influence of heat.[1] This intricate cascade of reactions is responsible for the development of coffee's color, flavor, and aroma.

A critical subset of the Maillard reaction is the Strecker degradation , which involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids.[2] This reaction is a significant contributor to the aroma of roasted coffee, leading to the formation of aldehydes and α-aminoketones. These α-aminoketones are the direct precursors to pyrazines, undergoing self-condensation or reacting with other intermediates to form a diverse array of substituted pyrazines.[3] The specific amino acid precursors play a crucial role in determining the type of pyrazine formed; for instance, alanine is a key precursor for the formation of 2,5-dimethylpyrazine.[2]

Pyrazine_Formation cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation Reducing Sugars Reducing Sugars Amino Acids Amino Acids Amadori Products Amadori Products dicarbonyls α-Dicarbonyls Amino Acids_S Amino Acids aminoketones α-Aminoketones Pyrazines Pyrazines aminoketones->Pyrazines Condensation Strecker Aldehydes Strecker Aldehydes caption Key pathways of pyrazine formation during coffee roasting.

Unveiling the Pyrazine Profile: A Comparative Analysis of Analytical Techniques

The accurate quantification of pyrazines is fundamental to understanding their impact on coffee aroma. This requires a robust analytical workflow, beginning with an efficient extraction of these volatile compounds from the complex coffee matrix, followed by sensitive instrumental analysis. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation and identification of pyrazines.[4] However, the choice of extraction technique significantly influences the results.

Extraction Methodologies: A Head-to-Head Comparison

Three primary extraction techniques are commonly employed for pyrazine analysis in coffee: Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), and traditional Solvent Extraction. Each method presents distinct advantages and limitations.

Method Principle Advantages Disadvantages
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample. Volatiles adsorb to the fiber and are then thermally desorbed into the GC inlet.[5]- Solvent-free- Simple and fast- Amenable to automation- Limited sorbent volume can lead to lower sensitivity for some analytes- Fiber fragility- Competition for active sites on the fiber
Stir Bar Sorptive Extraction (SBSE) A magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to extract analytes from a liquid sample. The stir bar is then thermally desorbed.- Significantly larger sorbent volume than SPME, leading to higher recovery and sensitivity[6]- Not easily automated- Primarily for liquid samples
Solvent Extraction The coffee sample is extracted with an organic solvent (e.g., dichloromethane). The extract is then concentrated and injected into the GC-MS.- High extraction efficiency for a broad range of analytes- Well-established technique- Requires large volumes of organic solvents- Time-consuming and labor-intensive- Potential for analyte loss during concentration steps- Co-extraction of non-volatile matrix components can interfere with analysis

Experimental Evidence: Studies have shown that SBSE can provide higher extraction efficiencies for certain volatile compounds compared to SPME due to its larger phase volume.[6] For instance, a comparison of alkylpyrazine concentrations in coffee suggested that water as an extraction solvent was superior to dichloromethane, highlighting the importance of solvent choice in solvent extraction methods.[6]

Recommended Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

For routine analysis and high-throughput screening, HS-SPME-GC-MS offers an excellent balance of sensitivity, speed, and ease of use.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.0 g of freshly ground roasted coffee into a 20 mL headspace vial.

  • Internal Standard: Add a known amount of an internal standard (e.g., 2-methyl-3-heptylpyrazine) to each sample for accurate quantification.

  • Equilibration: Seal the vial and incubate at 60°C for 15 minutes to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption and GC-MS Analysis: Immediately insert the fiber into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.

    • GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 300.

  • Data Analysis: Identify pyrazines based on their mass spectra and retention times compared to authentic standards. Quantify using the internal standard method.

Experimental_Workflow Sample_Prep Sample Preparation (Grinding, Weighing) Internal_Std Internal Standard Addition Sample_Prep->Internal_Std Equilibration Headspace Equilibration (60°C, 15 min) Internal_Std->Equilibration HS_SPME HS-SPME Extraction (DVB/CAR/PDMS fiber, 60°C, 30 min) Equilibration->HS_SPME GC_MS GC-MS Analysis (Thermal Desorption, Separation, Detection) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification, Quantification) GC_MS->Data_Analysis caption Workflow for pyrazine analysis using HS-SPME-GC-MS.

The Influence of Roasting on Pyrazine Profiles: A Quantitative Perspective

The roasting profile—specifically the interplay of time and temperature—is the most critical factor governing the formation and final concentration of pyrazines. Generally, as the roasting degree increases, the total pyrazine content tends to increase, up to a certain point. Over-roasting can lead to the degradation of these desirable compounds.

Table 1: Impact of Roasting Degree on Key Pyrazine Concentrations (µg/kg)

PyrazineLight RoastMedium RoastDark Roast
2-Methylpyrazine 1,500 - 3,0004,000 - 8,0006,000 - 10,000
2,5-Dimethylpyrazine 1,000 - 2,5003,000 - 6,0004,000 - 7,000
2-Ethyl-5-methylpyrazine 200 - 500800 - 1,5001,000 - 2,000
2,3,5-Trimethylpyrazine 300 - 7001,000 - 2,0001,500 - 2,500
2-Ethyl-3,5-dimethylpyrazine 100 - 300400 - 800600 - 1,200

Note: These values are illustrative and can vary significantly based on coffee origin, processing, and specific roasting equipment and profiles.

A study on the effect of different brewing conditions also highlighted the impact of temperature on pyrazine concentration, with higher temperatures and longer brewing times resulting in a greater abundance of these compounds.[4]

From Molecule to Sensation: The Sensory Significance of Pyrazines

The ultimate relevance of pyrazine analysis lies in its correlation with the sensory attributes of coffee. Different pyrazines contribute distinct notes to the overall aroma profile, and their relative concentrations are key to achieving a balanced and desirable flavor.

Table 2: Key Pyrazines and their Associated Sensory Descriptors

PyrazineSensory DescriptorsOdor Threshold (in water, µg/L)
2-Methylpyrazine Nutty, roasted, chocolate, earthy[4]70
2,5-Dimethylpyrazine Roasted, nutty, potato-like35
2,6-Dimethylpyrazine Roasted, nutty, coffee-like50
2-Ethyl-5-methylpyrazine Roasted, nutty, earthy2
2,3,5-Trimethylpyrazine Roasted, nutty, earthy, cocoa3
2-Ethyl-3,5-dimethylpyrazine Nutty, roasted, earthy, potato-like0.2

Odor threshold data can vary depending on the study and the matrix.

While pyrazines are generally associated with positive coffee aromas, at very high concentrations, some can contribute to a "black roast defect," characterized by harsh and fermented flavors.[4] The synergistic and antagonistic interactions between different pyrazines, as well as with other volatile compounds, create the final, complex aroma that is greater than the sum of its parts. Understanding the odor activity value (OAV)—the ratio of a compound's concentration to its odor threshold—is crucial for determining its actual contribution to the perceived aroma.[7]

Conclusion and Future Directions

This guide has provided a comprehensive comparative analysis of pyrazines in roasted coffee, from their chemical origins to their sensory impact. The choice of analytical methodology, particularly the extraction technique, is critical for obtaining accurate and reliable quantitative data. HS-SPME-GC-MS stands out as a robust and efficient method for routine analysis.

Future research should continue to explore the intricate relationships between green bean chemistry, roasting parameters, and the resulting pyrazine profiles. Advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) can provide even greater resolution of the complex volatile fraction of coffee. Furthermore, a deeper understanding of the synergistic effects of pyrazines with other aroma compounds will be instrumental in mastering the art and science of coffee roasting and flavor creation.

References

  • Hohmann, M., et al. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry. [Link]

  • Van Lancker, F., Adams, A., & De Kimpe, N. (2011). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry.
  • Guclu, G., & Selli, S. (2022). Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee.
  • Guclu, G., & Selli, S. (2022). Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. Journal of Raw Materials to Processed Foods, 3(1), 35-42.
  • Shu, C.-K., & Ho, C.-T. (1999). Pyrazine formation from serine and threonine. Journal of Agricultural and Food Chemistry, 47(10), 4234-4237.
  • Bari, M. A. I., & Kwak, H. S. (2023). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Food Science and Biotechnology, 32(10), 1415–1428.
  • Caprioli, G., et al. (2021). Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. Molecules, 26(13), 3856.
  • Le-Loir, Y., et al. (2017). The Maillard Reaction. Royal Society of Chemistry.
  • Viegas, M. C., et al. (2015). Comparison of Different Extraction Methods to the Identification of Soluble Coffee Volatile Compounds. Journal of Food Science and Engineering, 5, 321-329.
  • Tran, T. N. H. (2023). Coffee volatile compounds. International Journal of Food Science and Nutrition, 8(4), 53-60.
  • Le-Loir, Y., et al. (2017). The Maillard Reaction. Royal Society of Chemistry.
  • Blank, I., et al. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(6), 1599-1604.
  • Sensory Science Of Coffee Aroma. (2022). Coffee Sensory.
  • Aroma compounds: pyrazines, furans, thiols. (2025). Coffee Basics Pro.
  • Coffee Chemistry and Coffee Aroma. (n.d.).
  • Maillard Reaction & Strecker Degradation: A Scientific Overview. (2025). Roast Design Coffee Blog.
  • Zou, Y., et al. (2022). Comparison of the volatile composition of regular and decaffeinated coffee by HS-SPME-GC×GC-ToFMS. Food Chemistry, 373, 131478.
  • Van Lancker, F., Adams, A., & De Kimpe, N. (2010). Formation of pyrazines in Maillard model systems of lysine-containing dipeptides. Journal of Agricultural and Food Chemistry, 58(4), 2456-2463.
  • Andrade, K. S., et al. (2018). Comparison of nine common coffee extraction methods: instrumental and sensory analysis. European Food Research and Technology, 244(12), 2113-2125.
  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. (2017). Jurnal Teknologi dan Industri Pangan.

Sources

Validation of analytical methods for 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Authoritative Guide to the Validation of Analytical Methods for 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine Quantification

In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify chemical entities is paramount. This compound, a heterocyclic compound with applications in the flavor and fragrance industry and as a potential building block in pharmaceutical synthesis, is no exception.[1][2] The validation of an analytical method ensures that it is fit for its intended purpose, providing a foundation of trust in the data generated for regulatory submissions, quality assurance, and research.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison of common analytical techniques for the quantification of this compound. It further offers a detailed, practical walkthrough of the validation process for a selected High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[3][4][5]

Choosing the Right Tool: A Comparison of Analytical Techniques

The selection of an analytical method is the first critical decision in the quantification workflow. The choice hinges on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as required sensitivity and throughput. For pyrazine derivatives, chromatographic techniques are generally the most powerful and widely used.[6][7]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[8]
Applicability Ideal for a wide range of compounds, including those that are non-volatile or thermally labile. A reverse-phase (RP) HPLC method is suitable for this compound.[9]Best suited for volatile and thermally stable compounds. Many alkylpyrazines are highly volatile.[6][10]
Advantages High resolution, sensitivity, and reproducibility. Versatile and widely applicable.[11]Excellent sensitivity and specificity. Provides structural information, aiding in unambiguous identification.[7][11]
Limitations May require chromophores for UV detection; less structural information than MS without a mass detector (LC-MS).Limited to thermally stable and volatile analytes. Derivatization may be necessary for non-volatile compounds.[11]
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering before injection.May require more complex sample preparation like headspace analysis, solid-phase microextraction (SPME), or liquid-liquid extraction to isolate volatile analytes.[12]

For the purpose of this guide, we will focus on the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a robust and common choice for the quantification of pyrazine derivatives in pharmaceutical contexts.[13][14]

The Validation Workflow: A Framework for Trust

Method validation is not a single experiment but a series of planned investigations that collectively ensure an analytical procedure is suitable for its intended purpose.[15] The process can be visualized as a logical flow, starting from the method's specificity and culminating in its demonstrated robustness.

Method_Validation_Workflow Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Establishes signal is from analyte Accuracy Accuracy Linearity->Accuracy Defines concentration range LOD Limit of Detection (LOD) Linearity->LOD Provides data for calculation Precision Precision (Repeatability & Intermediate) Accuracy->Precision Verifies trueness LOQ Limit of Quantitation (LOQ) Precision->LOQ Measures variability Robustness Robustness LOQ->Robustness Defines lowest quantifiable level ValidatedMethod Validated Method Robustness->ValidatedMethod Ensures reliability

Caption: A typical workflow for analytical method validation.

Deconstructing Validation: Parameters and Protocols

The following sections detail the core validation characteristics as prescribed by the ICH Q2(R1) guideline, explaining the rationale and providing an example protocol for the RP-HPLC quantification of this compound.[5][16]

Specificity / Selectivity
  • Expertise & Experience (The "Why"): Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. It is the cornerstone of validation; without it, you cannot be certain you are measuring only the intended analyte.

  • Experimental Protocol:

    • Prepare Solutions:

      • Blank: Mobile phase or sample matrix without the analyte.

      • Standard Solution: A known concentration of this compound reference standard.

      • Sample Solution: The test sample containing the analyte.

      • Spiked Sample: Sample solution spiked with known impurities or degradation products (if available).

    • Analysis: Inject all solutions into the HPLC system.

    • Evaluation: Compare the chromatograms. The blank should show no peak at the retention time of the analyte. The analyte peak in the sample and spiked sample should be free from co-elution with any other components. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

  • Trustworthiness (Acceptance Criteria): The analyte peak should be well-resolved from other peaks (Resolution > 2), and the blank should have no significant interference at the analyte's retention time.

Linearity and Range
  • Expertise & Experience (The "Why"): Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16]

  • Experimental Protocol:

    • Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the reference standard. For an assay, this range is typically 80% to 120% of the expected sample concentration.[16]

    • Analysis: Inject each standard in triplicate.

    • Evaluation: Plot the average peak area (or height) against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Trustworthiness (Acceptance Criteria): The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. A visual inspection of the plot should confirm a linear relationship.

Accuracy
  • Expertise & Experience (The "Why"): Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Protocol:

    • Prepare Samples: Spike a sample matrix (placebo) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.

    • Analysis: Analyze the spiked samples using the method.

    • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) x 100%.

  • Trustworthiness (Acceptance Criteria): The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision
  • Expertise & Experience (The "Why"): Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.

  • Trustworthiness (Acceptance Criteria): The RSD should be not more than 2.0%.

Validation_Parameters Accuracy Accuracy Closeness to True Value % Recovery Precision Precision Agreement Between Measurements % RSD Accuracy->Precision Independent but Related Specificity Specificity Measures Only Analyte Peak Purity / Resolution Specificity->Accuracy Prerequisite for Specificity->Precision Prerequisite for Linearity Linearity Proportional Response r² ≥ 0.999 LOQ LOQ Lowest Quantifiable Amount S/N ≥ 10 Linearity->LOQ Defines Lower Limit

Caption: Interrelationship of key analytical validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expertise & Experience (The "Why"):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Prepare Solutions: Prepare a series of increasingly dilute solutions of the analyte.

    • Analysis: Inject the solutions and determine the signal-to-noise (S/N) ratio for the analyte peak in each chromatogram.

    • Evaluation: The concentration that yields an S/N ratio of approximately 3:1 is the LOD. The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

  • Trustworthiness (Acceptance Criteria): At the LOQ concentration, the method must demonstrate acceptable precision and accuracy.

Robustness
  • Expertise & Experience (The "Why"): Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Identify Parameters: Select critical HPLC parameters to vary, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5°C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analysis: Analyze a standard solution while making these deliberate changes, one parameter at a time.

    • Evaluation: Assess the effect on system suitability parameters (e.g., retention time, peak tailing, resolution) and the quantitative result.

  • Trustworthiness (Acceptance Criteria): The system suitability parameters should remain within acceptable limits, and the quantitative result should not change significantly with the introduced variations.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementTypical Acceptance Criteria
Specificity Resolution (Rs), Peak PurityRs > 2; No interference at analyte retention time
Linearity Correlation Coefficient (r²)r² ≥ 0.999
Range Verified Linearity, Accuracy, Precision80% - 120% of test concentration
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % Relative Standard Deviation (%RSD)≤ 2.0%
Precision (Intermediate) % Relative Standard Deviation (%RSD)≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N)S/N ≥ 10 with acceptable precision/accuracy
Robustness System Suitability Test (SST) ResultsSST parameters remain within limits

Conclusion

The validation of an analytical method for quantifying this compound is a systematic process that builds a comprehensive data package to ensure the method is reliable, accurate, and fit for its intended purpose. By carefully selecting the appropriate analytical technique and rigorously evaluating it against established validation parameters defined by regulatory bodies like the ICH, scientists can generate data with the highest level of confidence. This guide provides a framework for that process, emphasizing the causal logic behind each step to empower researchers to not only execute protocols but to understand the scientific principles that underpin them.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][3][4]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS URL: [Link]

  • Title: Pyrazine - HPLC Method Source: SIELC Technologies URL: [Link][13]

  • Title: HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column Source: SIELC Technologies URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][17]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][5]

  • Title: Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography Source: Molecules (MDPI) URL: [Link][6]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Slideshare URL: [Link][15]

  • Title: ICH Q2(R1) Validation of Analytical Methods in Accordance With ICH Guidelines Source: Scribd URL: [Link][16]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link][18]

  • Title: 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine HPLC Method Source: SIELC Technologies URL: [Link][9]

  • Title: HPLC Separation of 2-Ethyl-5(6)-methylpyrazine... Source: National Institutes of Health (NIH) URL: [Link][14]

  • Title: Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) Source: Journal of Chromatography A URL: [Link][10]

  • Title: 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine | C8H10N2 Source: PubChem URL: [Link][19]

  • Title: 5H-5-Methyl-6,7-dihydrocyclopentapyrazine Source: NIST WebBook URL: [Link][20]

  • Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]

  • Title: 5H-5-METHYL-6,7-DIHYDROCYCLOPENTA(B)PYRAZINE Source: FEMA URL: [Link][2]

Sources

A Senior Application Scientist's Guide to Pyrazine Synthesis: A Cost-Benefit Analysis of Competing Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a deceptively simple scaffold that forms the core of a vast array of molecules critical to human experience and health. From the Maillard-derived aromas of roasted coffee and cocoa to life-saving pharmaceuticals, the pyrazine ring is a privileged structure in chemistry. Consequently, the efficient and economical synthesis of its derivatives is a topic of perpetual interest in both academic and industrial laboratories.

This guide provides an in-depth, objective comparison of the primary synthetic pathways to pyrazines. Moving beyond a mere recitation of named reactions, we will dissect the underlying mechanics, evaluate the cost-benefit trade-offs, and provide the practical, data-driven insights necessary for informed decision-making in a research and development setting.

At a Glance: Comparing the Routes to Pyrazine

The selection of a synthetic pathway is a multi-faceted decision, balancing the immediate costs of materials and energy against longer-term considerations of waste, scalability, and labor. The following table summarizes the core performance metrics of the four major synthetic strategies discussed in this guide.

MetricStaedel-Rugheimer (1876)Gutknecht (1879)Modern Dehydrogenative CouplingGreen & Biocatalytic Routes
Primary Starting Materials α-Haloketones, Ammoniaα-Amino Ketones (often from isonitroso ketones)1,2-Amino Alcohols or 1,2-Diketones + 1,2-DiaminesBio-based precursors (e.g., L-threonine), Pyrazine Esters
Typical Yield Variable, often moderateModerate to goodGood to excellent (up to 99%)[1]Good to excellent (up to 96%)[2]
Key Reagents/Catalysts Ammonia, Oxidizing AgentReducing Agent, Oxidizing Agent (e.g., HgO, CuSO₄)Earth-abundant metal catalysts (e.g., Manganese)[1]Enzymes (e.g., Lipase), Mild bases (e.g., t-BuOK)[3]
Reaction Conditions High temperature, refluxMulti-step, often harsh reduction/oxidationHigh temperature (e.g., 125-150°C)Mild (e.g., Room temp to 45°C)[3][4]
Cost of Goods (Starting Materials) Low to moderateLow to moderateModeratePotentially low (bio-feedstocks) to high (purified enzymes)
Environmental Impact (E-Factor) High (byproduct salts, harsh oxidants)High (metal waste from oxidants)Low (H₂ and H₂O are sole byproducts)[1]Very Low (aqueous media, biodegradable catalysts)
Scalability & Throughput Established, but can be challengingEstablished, but multi-step nature can be inefficientHigh potential, suitable for flow chemistryHigh potential, especially with continuous-flow systems[4]

I. The Classical Cornerstones: Staedel-Rugheimer and Gutknecht Syntheses

The Staedel-Rugheimer and Gutknecht syntheses are the foundational pillars of pyrazine chemistry.[5] While often superseded by modern methods, their historical significance and continued use in certain applications warrant a thorough understanding.

A. The Staedel-Rugheimer Pyrazine Synthesis (1876)

This classical method involves the reaction of an α-haloketone with excess ammonia. The resulting α-amino ketone intermediate undergoes self-condensation and subsequent oxidation to furnish a symmetrically substituted pyrazine.[5]

Mechanism & Causality: The reaction is a cascade of well-understood transformations. The initial step is a nucleophilic substitution of the halide by ammonia. Two molecules of the in situ-formed α-amino ketone then self-condense: the nucleophilic amine of one molecule attacks the electrophilic carbonyl carbon of the second. The resulting dihydropyrazine intermediate is then aromatized via oxidation to yield the final pyrazine product. The choice of a strong oxidizing agent is critical for driving the reaction to completion, though this often contributes to a poor environmental profile.

Staedel_Rugheimer A α-Haloketone C α-Amino Ketone (Intermediate) A->C Nucleophilic Substitution B Ammonia (NH₃) B->C D Self-Condensation (Dimerization) C->D E Dihydropyrazine D->E F Oxidation E->F G Symmetrical Pyrazine F->G Gutknecht A Ketone B Nitrosation A->B C α-Oximino Ketone B->C D Reduction C->D E α-Amino Ketone D->E F Self-Condensation E->F G Dihydropyrazine F->G H Oxidation (e.g., HgO, CuSO₄) G->H I Symmetrical Pyrazine H->I

Caption: Stepwise workflow of the Gutknecht Pyrazine Synthesis.

II. Modern Marvels: Catalytic and Green Synthetic Pathways

Driven by the principles of green chemistry, modern synthetic chemistry seeks to maximize efficiency while minimizing waste and energy consumption. For pyrazine synthesis, this has led to the development of powerful catalytic and biocatalytic methods that often outperform their classical counterparts.

A. Manganese-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)

A standout modern approach is the use of earth-abundant manganese pincer complexes to catalyze the self-coupling of 2-amino alcohols. [1][6]This method is highly atom-economical, producing only hydrogen gas and water as byproducts. [1][7] Mechanism & Causality: This reaction proceeds via an "acceptorless dehydrogenative coupling" (ADC) mechanism. The manganese catalyst facilitates the removal of hydrogen from the alcohol (oxidation) to form an amino aldehyde intermediate. A second molecule of the 2-amino alcohol then condenses with this intermediate. Subsequent cyclization and further dehydrogenation, all mediated by the catalyst, lead to the aromatic pyrazine ring. The term "acceptorless" is key, as no external oxidizing agent is required; the substrate itself is oxidized while hydrogen gas is evolved. The typical catalyst loading is low (e.g., 2 mol%), making it an efficient process. [6]

Manganese_ADC cluster_cycle Catalytic Cycle A Mn-Pincer Catalyst (Active Species) B Dehydrogenation of 2-Amino Alcohol A->B + 2-Amino Alcohol C Amino Aldehyde Intermediate B->C - H₂ D Condensation with 2nd Amino Alcohol C->D E Cyclization & Dehydrogenation D->E E->A - 2H₂O, - H₂ + Pyrazine End Pyrazine + H₂ + H₂O E->End Start 2x 2-Amino Alcohol Start->B

Caption: Catalytic cycle for Manganese-catalyzed ADC pyrazine synthesis.

B. Green One-Pot Condensation and Biocatalytic Routes

The greenest approaches focus on mild conditions, non-hazardous reagents, and renewable feedstocks. These include one-pot condensations of 1,2-dicarbonyls and 1,2-diamines and innovative biocatalytic methods.

1. One-Pot Condensation: This is arguably the most straightforward route, involving the direct condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. [3][8]Recent advancements have made this method highly efficient and environmentally benign by using catalytic amounts of a simple base like potassium tert-butoxide (t-BuOK) in aqueous methanol at room temperature. [3]This avoids the need for expensive catalysts or harsh, energy-intensive conditions. [3] 2. Biocatalytic Synthesis: Leveraging the specificity of enzymes offers a powerful route to pyrazines under exceptionally mild conditions. For example, the enzyme Lipozyme® TL IM can catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and various amines at a mild 45°C in a green solvent. [4][9]Another innovative approach uses L-threonine dehydrogenase to generate an aminoacetone intermediate in situ from the renewable amino acid L-threonine, which then dimerizes to form pyrazine structures with yields up to 96%. [2]These methods are ideal for applications in the food and pharmaceutical industries where "natural" or "green" labels are highly valued.

III. In-Depth Cost-Benefit Analysis

A. Cost of Goods: Starting Materials and Catalysts

A primary consideration for any synthesis is the cost of raw materials. Below is a representative cost analysis based on typical laboratory-scale pricing from major chemical suppliers.

PathwayKey Reactant / CatalystRepresentative Supplier & Price (USD)Cost per Mole (Approx. USD)Notes
Staedel-Rugheimer 2-ChloroacetophenoneSigma-Aldrich: $59.50 / 25g [8]$36.80Requires 2 equivalents per mole of pyrazine.
Gutknecht α-Amino KetonesPrice highly variable based on structure.-Often synthesized in-house, adding labor and reagent costs.
Manganese ADC (R)-(-)-2-Amino-1-phenylethanolFisher Scientific: €74.90 / 1g [10]$11,235Price is for a specific chiral amino alcohol; simpler, achiral versions are cheaper. Requires 2 equivalents.
Manganese CatalystCost of Mn metal is low, but pincer ligand synthesis is complex.-Earth-abundant metal is a key advantage over precious metals (Ru, Ir).
One-Pot Condensation BenzilSigma-Aldrich: $103.00 / 250g $21.65A common, relatively inexpensive 1,2-diketone.
EthylenediamineSigma-Aldrich: $76.30 / 1L [11]$1.14Very inexpensive and widely available.
Biocatalytic Lipozyme® TL IMPrice available on request from suppliers like Novonesis. [12]-Industrial enzymes are often cost-effective at scale, especially if recyclable.

Analysis: For the synthesis of simple, symmetrical pyrazines, the One-Pot Condensation method offers a significant cost advantage in raw materials, utilizing inexpensive bulk chemicals like ethylenediamine and moderately priced diketones like benzil. [11]The classical Staedel-Rugheimer route is also relatively inexpensive from a starting material perspective. The Manganese-Catalyzed ADC pathway's cost is highly dependent on the specific 2-amino alcohol used; while the manganese catalyst itself is based on an inexpensive metal, the synthesis of the required pincer ligand can be a significant cost driver not reflected here. [1]The cost of Biocatalytic routes is dominated by the enzyme, which can be expensive for initial purchase but becomes highly economical if it demonstrates high stability and recyclability over many cycles.

B. Energy Consumption & Reaction Conditions

Energy is a significant, often overlooked, operational cost. Reaction temperature and duration are primary drivers of energy consumption.

  • High Energy Demand: The Staedel-Rugheimer and Manganese-Catalyzed ADC pathways typically require elevated temperatures (reflux to 150°C) for extended periods (several hours to 24 hours), representing a significant energy cost. [1][5]* Moderate Energy Demand: The Gutknecht synthesis involves multiple steps, some of which may require heating, but the overall energy profile is dependent on the specific sequence.

  • Low Energy Demand: The Green One-Pot Condensation (at room temperature) and Biocatalytic routes (often at or near ambient temperature) are the clear winners in energy efficiency. [3][4]The ability to run these reactions at low temperatures drastically reduces operational costs and improves the overall sustainability of the process.

C. Environmental Impact & Waste Generation (Green Chemistry Metrics)

The environmental impact of a synthesis is best quantified using metrics like the E-Factor (mass of waste / mass of product) and Process Mass Intensity (PMI) (total mass input / mass of product). [13]

  • High E-Factor / PMI: The classical Staedel-Rugheimer and Gutknecht syntheses are characterized by poor atom economy and high E-Factors. They generate significant waste in the form of inorganic salts from neutralization steps and, particularly in the Gutknecht method, toxic heavy metal waste from stoichiometric oxidants. [14]* Low E-Factor / PMI: The Manganese-Catalyzed ADC pathway is exceptionally green, with water and hydrogen gas as the only theoretical byproducts. [7]This results in a very low E-Factor, approaching the ideal of zero.

  • Very Low E-Factor / PMI: The Green One-Pot Condensation is also highly efficient, with the main "waste" being the solvent, which can often be recycled. Biocatalytic routes operating in aqueous media are the pinnacle of green synthesis, generating minimal and often biodegradable waste.

D. Labor, Purification, and Scalability
  • Work-up Complexity: Classical methods often require tedious work-ups to remove inorganic byproducts and unreacted starting materials. Purification frequently relies on column chromatography, which is solvent-intensive, time-consuming, and costly at scale. In contrast, many modern methods, like the one-pot condensation, may yield a product that can be isolated by simple recrystallization or filtration, significantly reducing labor and solvent costs. [3]* Scalability: One-pot and continuous-flow reactions are inherently more scalable than multi-step batch processes. The Manganese-Catalyzed ADC and Biocatalytic routes are particularly well-suited for adaptation to continuous-flow systems, which can offer superior control, efficiency, and throughput in an industrial setting. [4][9]

IV. Experimental Protocols: A Practical Guide

To provide a tangible reference, the following section details illustrative, step-by-step protocols for two of the most promising and distinct modern methods.

Protocol 1: Green One-Pot Synthesis of 2,3-Diphenylpyrazine

This protocol is adapted from the cost-effective and environmentally benign method described by Ghosh and Mandal. [3]

  • Preparation: In a 50 mL round-bottom flask, dissolve benzil (2.0 mmol, 420 mg) in 3 mL of aqueous methanol with stirring.

  • Reaction Initiation: To the homogeneous solution, add ethylenediamine (2.0 mmol, 120 mg, approx. 134 µL). Then, add a catalytic amount of potassium tert-butoxide (t-BuOK) (0.08 mmol, 10 mg).

  • Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up and Purification: Once the reaction is complete, evaporate the methanol under reduced pressure. The crude product is then purified by column chromatography on silica gel using a petroleum ether and ethyl acetate eluent system to yield the pure 2,3-diphenylpyrazine.

Protocol 2: Manganese-Catalyzed Synthesis of 2,5-Diphenylpyrazine

This protocol is based on the acceptorless dehydrogenative coupling methodology developed by Milstein and colleagues. [1]

  • Inert Atmosphere Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the acridine-based manganese pincer catalyst (0.02 mmol, 2 mol%) and potassium hydride (KH) (0.03 mmol, 3 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add toluene (5 mL) as the solvent, followed by 2-amino-1-phenylethanol (1.0 mmol, 137 mg).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 125°C for 24 hours with vigorous stirring.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The solvent is removed from the filtrate under reduced pressure. The resulting crude solid is then purified, typically by recrystallization or column chromatography, to afford the pure 2,5-diphenylpyrazine.

V. Conclusion and Future Outlook

The synthesis of pyrazines has evolved dramatically from its 19th-century origins. While classical methods like the Staedel-Rugheimer and Gutknecht syntheses remain instructive, their significant drawbacks in terms of waste, safety, and energy consumption make them less desirable for modern applications.

For researchers seeking a balance of efficiency, cost-effectiveness, and environmental responsibility, the Green One-Pot Condensation of 1,2-dicarbonyls and 1,2-diamines presents a compelling option for a wide range of substrates. It is simple, uses inexpensive reagents, and operates under exceptionally mild conditions.

For syntheses where atom economy is the highest priority and the starting materials are readily available, the Manganese-Catalyzed Acceptorless Dehydrogenative Coupling offers an elegant and powerful solution. Its generation of only hydrogen and water as byproducts sets a high standard for green chemistry.

Looking ahead, the future of pyrazine synthesis, particularly for high-value pharmaceutical and food applications, undoubtedly lies in Biocatalysis . The unparalleled selectivity and mild operating conditions of enzymatic processes, coupled with the potential for continuous-flow manufacturing, represent the next frontier in producing these vital heterocyclic compounds sustainably and economically. The continued discovery of novel, robust enzymes and the engineering of existing ones will further expand the synthetic toolbox, making the production of complex pyrazine derivatives cleaner and more efficient than ever before.

References

  • Biocatalytic Synthesis of Asymmetric Pyrazines: Mechanistic Insights and Industrial Potential. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134. Retrieved January 20, 2026, from [Link]

  • Benzil (for synthesis), 99%. (n.d.). IndiaMART. Retrieved January 20, 2026, from [Link]

  • BENZIL For Synthesis. (n.d.). eqipped. Retrieved January 20, 2026, from [Link]

  • 2-Amino-1-phenylethanol. (n.d.). RayBiotech. Retrieved January 20, 2026, from [Link]

  • BENZIL For Synthesis. (n.d.). Alpha Chemika. Retrieved January 20, 2026, from [Link]

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(9), 7734–7741. Retrieved January 20, 2026, from [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Industrial Grade Ethylenediamine (EDA). (n.d.). IndiaMART. Retrieved January 20, 2026, from [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Ethylenediamine Price Index, Trend, Chart and Forecast. (n.d.). IMARC Group. Retrieved January 20, 2026, from [Link]

  • Ethylenediamine (eda) Price Trend and Forecast. (n.d.). Price-Watch™ AI. Retrieved January 20, 2026, from [Link]

  • Ethylenediamine (EDA) - High Quality Industrial Grade at Best Price. (n.d.). Dhalop Chemicals. Retrieved January 20, 2026, from [Link]

  • (R)-(-)-2-Amino-1-phenylethanol, 97%, ee 98% 1 g. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]

  • Gutknecht Pyrazine Synthesis. (n.d.). Merck Index. Retrieved January 20, 2026, from [Link]

  • E factor = Kg waste/Kg product. (n.d.). [Source Document]. Retrieved January 20, 2026, from [Link]

  • Manganese Pincer Complexes for the Base-Free, Acceptorless Dehydrogenative Coupling of Alcohols to Esters: Development, Scope, and Understanding. (2020). ACS Catalysis. Retrieved January 20, 2026, from [Link]

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Retrieved January 20, 2026, from [Link]

  • Supplementary information 1. Experimental. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Acceptorless Dehydrogenative Coupling Reactions by Manganese Pincer Complexes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Greener approach toward one pot route to pyrazine synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Divergent Synthesis of Pyrazoles via Manganese Pincer Complex Catalyzed Acceptorless Dehydrogenative Coupling Reactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved January 20, 2026, from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. Retrieved January 20, 2026, from [Link]

  • Dimetalation of pyrazines. a one-pot synthesis of multisubstituted pyrazine C-nucleosides. (2002). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • A Stable Manganese Pincer Catalyst for the Selective Dehydrogenation of Methanol. (2016). Angewandte Chemie International Edition. Retrieved January 20, 2026, from [Link]

  • How to Calculate E-factor (Green Chem). (2022). YouTube. Retrieved January 20, 2026, from [Link]

  • Mn-pincer complex-catalyzed dehydrogenative coupling of secondary... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Barrow, J. C., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Retrieved January 20, 2026, from [Link]

  • Dehydrogenative Cross-Coupling of Primary Alcohols To Form Cross-Esters Catalyzed by a Manganese Pincer Complex. (2018). ACS Catalysis. Retrieved January 20, 2026, from [Link]

  • Tobiszewski, M., et al. (2018). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules. Retrieved January 20, 2026, from [Link]

  • Eco-scale and E-Factor calculations. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of pyrazines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Process for the preparation of aromatic alpha-hydroxy ketones. (n.d.). Google Patents.

Sources

A Spectroscopic Guide to Differentiating 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and flavor chemistry, the precise identification of isomers is a critical step in ensuring the safety, efficacy, and desired sensory properties of a product. The isomers of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, a heterocyclic compound noted for its applications in flavor and fragrance and as a potential scaffold in pharmaceutical development, present a common analytical challenge.[1][2] While possessing the same molecular formula and weight, their distinct structural arrangements lead to unique spectroscopic signatures. This guide provides a comparative analysis of the key spectroscopic methods used to differentiate these isomers, focusing on the underlying principles and expected spectral differences.

Introduction to the Isomers

The primary isomers of concern are this compound and 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. The key structural difference lies in the position of the methyl group, which significantly influences the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation.

  • This compound: The methyl group is attached to the cyclopentane ring. This isomer is well-known in the flavor industry for its nutty and roasted aroma profile.[1][3]

  • 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: The methyl group is attached to the pyrazine ring.

This guide will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy can be employed to distinguish between these two structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation

NMR spectroscopy is arguably the most definitive method for elucidating the precise structure of organic molecules. The chemical shift, multiplicity, and coupling constants of ¹H and ¹³C nuclei provide a detailed map of the molecular structure.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Instrument Setup (400 MHz or higher spectrometer):

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse experiment.

    • Acquire data with an appropriate spectral width and acquisition time to ensure good resolution.

    • Process the data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled single-pulse experiment to obtain singlets for all carbon atoms.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Isomer dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Lock, Shim) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate Spectral Analysis Spectral Analysis calibrate->Spectral Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted Spectral Differences

¹H NMR:

  • 5-Methyl Isomer:

    • The protons on the pyrazine ring are expected to appear as two distinct signals in the aromatic region (typically δ 8.0-8.5 ppm).

    • The methyl group, being on the aliphatic cyclopentane ring, will be a doublet or a multiplet at a significantly upfield chemical shift (likely δ 1.2-1.5 ppm), coupled to the adjacent methine proton.

    • The protons of the cyclopentane ring will appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

  • 2-Methyl Isomer:

    • The pyrazine ring will show one proton signal in the aromatic region, likely a singlet.

    • The methyl group, being attached to the electron-deficient pyrazine ring, will resonate at a more downfield position compared to the 5-methyl isomer (expected around δ 2.5 ppm) and will be a singlet.

    • The protons on the cyclopentane ring will likely show a more symmetrical pattern of multiplets compared to the 5-methyl isomer.

¹³C NMR:

  • 5-Methyl Isomer:

    • The methyl carbon will appear at a characteristic upfield chemical shift (around δ 20 ppm).

    • The pyrazine carbons will have chemical shifts in the aromatic region (δ 140-160 ppm).

  • 2-Methyl Isomer:

    • The methyl carbon attached to the pyrazine ring will be slightly more downfield than in the 5-methyl isomer.

    • The carbon of the pyrazine ring attached to the methyl group will show a significant upfield shift compared to the unsubstituted carbon in the 5-methyl isomer due to the electron-donating effect of the methyl group.

FeatureThis compound (Predicted)2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (Predicted)
¹H NMR
Pyrazine ProtonsTwo signals, aromatic region (δ 8.0-8.5 ppm)One signal, aromatic region
Methyl ProtonsUpfield (δ 1.2-1.5 ppm), doublet/multipletDownfield (δ ~2.5 ppm), singlet
¹³C NMR
Methyl CarbonUpfield (δ ~20 ppm)Slightly more downfield
Pyrazine CarbonsTwo signals for unsubstituted carbonsOne signal for unsubstituted carbon, one significantly shielded carbon attached to the methyl group

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded first.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific vibrational modes of the molecule.

Expected Spectral Differences

The primary differences in the IR spectra of the two isomers will be in the "fingerprint region" (below 1500 cm⁻¹), which is unique for each molecule.

  • C-H Vibrations: The stretching and bending vibrations of the methyl group will differ depending on its attachment to an aliphatic or aromatic carbon.

    • 5-Methyl Isomer: Expect typical aliphatic C-H stretching just below 3000 cm⁻¹ and bending vibrations around 1450 and 1375 cm⁻¹.

    • 2-Methyl Isomer: The aromatic C-H bond of the methyl group will also show stretching just below 3000 cm⁻¹, but the electronic environment may slightly shift the position of the bending vibrations.

  • Aromatic Ring Vibrations: The substitution pattern on the pyrazine ring will influence the C=C and C=N stretching vibrations (typically 1600-1450 cm⁻¹) and the out-of-plane C-H bending vibrations (900-650 cm⁻¹). The pattern of these out-of-plane bends is often characteristic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Experimental Protocol: MS Analysis
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

  • Ionization: The molecules are ionized, typically using Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Expected Fragmentation Differences

Both isomers will exhibit a molecular ion peak (M⁺) at the same m/z value (134.18 g/mol ).[4][5] However, the fragmentation patterns are expected to differ.

  • 5-Methyl Isomer: A likely fragmentation pathway would be the loss of the methyl group (a peak at m/z 119) or fragmentation of the cyclopentane ring.

  • 2-Methyl Isomer: The fragmentation may involve the loss of HCN from the pyrazine ring, a common fragmentation pathway for methyl-substituted pyrazines, leading to a distinct fragmentation pattern compared to the 5-methyl isomer.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: A dilute solution of the isomer is prepared in a suitable UV-transparent solvent (e.g., ethanol or hexane).

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm).

Expected Spectral Differences

The position of the methyl group will influence the electronic structure of the pyrazine ring.

  • The π → π* and n → π* transitions of the pyrazine ring will be affected.

  • 2-Methyl Isomer: The methyl group, being an electron-donating group attached directly to the chromophore, is expected to cause a slight red shift (shift to longer wavelength) of the absorption maxima compared to the 5-methyl isomer, where the methyl group is more isolated from the pyrazine ring.

Conclusion

While the isomers of this compound present an analytical challenge, a multi-technique spectroscopic approach can effectively differentiate them. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation, with predictable and significant differences in chemical shifts and multiplicities of the methyl group and pyrazine ring protons and carbons. FTIR and Mass Spectrometry provide complementary information on functional groups and fragmentation patterns, respectively, which are expected to be unique for each isomer. Finally, UV-Vis spectroscopy can offer supporting evidence based on subtle shifts in electronic transitions. For unambiguous identification, the application of at least two of these techniques, with NMR being the cornerstone, is highly recommended.

References

  • Vigon International. (n.d.). Methyl-5 6,7-dihydro 5H-cyclopenta (beta) Pyrazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6428866, 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). Retrieved from [Link]

  • Perfumer & Flavorist. (2011). Flavor Bites: 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32065, 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. Retrieved from [Link]

Sources

Comparison Guide: In-Silico Modeling of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is a heterocyclic compound recognized for its distinct nutty and roasted aroma, primarily used in the flavor and fragrance industry.[1][2] However, its pyrazine scaffold is a common motif in pharmacologically active molecules, suggesting its potential as a building block for novel therapeutics.[1][3] A critical step in exploring this potential is to understand its interaction with biological receptors. As specific receptor targets for this molecule are not yet established, this guide presents a comparative framework for in-silico analysis, using a hypothetical yet plausible receptor target to demonstrate and contrast key computational methodologies.

This document provides an in-depth comparison of two primary in-silico techniques: Molecular Docking for initial screening and pose prediction, and Molecular Dynamics (MD) Simulations for assessing binding stability and dynamics. We will also briefly touch upon Free Energy Calculations as an advanced method for more accurate binding affinity prediction. Our objective is to equip researchers with the rationale and practical steps to select and apply the most appropriate computational tools for their research goals.

The Challenge: A Ligand Without a Known Receptor

The primary challenge in modeling the receptor binding of this compound is the absence of a well-defined biological target. While its sensory properties suggest interaction with olfactory receptors, its potential as a pharmaceutical scaffold is broad and speculative.[3]

To provide a practical and illustrative guide, we will proceed with a hypothetical case study. We have selected the Adenosine A2A Receptor (A2AAR) as our model target. This choice is motivated by two factors:

  • A2AAR is a well-characterized G-protein coupled receptor (GPCR), a major class of drug targets.

  • High-resolution crystal structures of A2AAR in complex with various ligands are available in the Protein Data Bank (PDB), providing a robust foundation for in-silico studies.[4][5]

This guide will, therefore, model the binding of our ligand to the A2AAR to compare the utility, workflow, and outputs of different computational approaches.

Comparative In-Silico Methodologies: A Triad of Computational Scrutiny

The in-silico investigation of a novel ligand-receptor interaction is best approached as a multi-step process, where each subsequent step provides a higher level of detail and confidence at an increased computational cost. We will compare three tiers of analysis.

Workflow Overview

Below is a diagram illustrating the overall workflow, demonstrating how each technique builds upon the last.

G cluster_0 Tier 1: Screening & Pose Prediction cluster_1 Tier 2: Stability & Dynamic Analysis cluster_2 Tier 3: Quantitative Affinity T1_Dock Molecular Docking (e.g., AutoDock Vina) T2_MD Molecular Dynamics (e.g., GROMACS) T1_Dock->T2_MD Best Pose T3_FE Free Energy Calculations (e.g., MM/PBSA) T2_MD->T3_FE Stable Trajectory

Caption: High-level workflow for in-silico ligand-receptor analysis.

Method 1: Molecular Docking for High-Throughput Screening and Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation (the "pose") of one molecule when bound to another.[6][7] It is the workhorse of virtual screening due to its speed and ability to rank compounds based on a scoring function, which approximates the binding affinity.

Expertise & Causality: We use docking as a first-pass filter. The goal is not to get a perfect prediction of binding energy, but to quickly determine if the ligand can sterically and electrostatically fit into the binding pocket and to generate a plausible 3D binding hypothesis. A poor docking score can be sufficient to deprioritize a compound, saving significant computational resources.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking this compound into the A2AAR binding site.[8][9]

  • Preparation of the Receptor (A2AAR):

    • Action: Download the crystal structure of A2AAR from the RCSB Protein Data Bank (e.g., PDB ID: 4EIY).

    • Causality: A high-resolution experimental structure is the most reliable starting point.

    • Action: Remove all non-essential molecules, including water, co-crystallized ligands, and cofactors, using a molecular visualization tool like PyMOL or UCSF Chimera.[10]

    • Causality: This ensures the docking algorithm only considers the protein and our ligand of interest. Water molecules in the binding site can be critical, but for initial docking, their removal simplifies the calculation.

    • Action: Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.[9]

    • Causality: The docking scoring function requires correct protonation states and partial charges to calculate electrostatic interactions.

    • Action: Save the prepared receptor in the required PDBQT file format.[11]

  • Preparation of the Ligand:

    • Action: Obtain the 3D structure of this compound from a database like PubChem (CID 32065).[12]

    • Causality: Using a pre-computed, low-energy 3D conformer is a reliable starting point.

    • Action: Assign partial charges and define the rotatable bonds using AutoDock Tools.

    • Causality: This allows the ligand to be flexible during the docking process, enabling it to find an optimal conformation within the binding site.

    • Action: Save the prepared ligand in the PDBQT file format.

  • Defining the Search Space (Grid Box):

    • Action: Define a 3D grid box that encompasses the entire binding site of the receptor. The center of the box should be the geometric center of the co-crystallized ligand (if available) or the predicted active site.[9]

    • Causality: The docking algorithm will confine its search for the best ligand pose within this box. A box that is too small may miss the correct pose, while one that is too large will needlessly increase computation time.

  • Running the Docking Simulation:

    • Action: Use the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, and grid box configuration.

    • Causality: Vina's search algorithm will explore multiple ligand conformations and orientations within the grid box, scoring each one.[8]

  • Analysis of Results:

    • Action: Vina will output multiple binding poses ranked by their scoring function (in kcal/mol).

    • Causality: The top-ranked pose is the most probable binding mode according to the scoring function. It is crucial to visually inspect the top poses to ensure they make chemical sense (e.g., forming hydrogen bonds, engaging in hydrophobic interactions).

Docking Workflow Diagram

G PDB Get Receptor (PDB) PrepReceptor Prepare Receptor (Remove water, add H+) PDB->PrepReceptor PubChem Get Ligand (PubChem) PrepLigand Prepare Ligand (Set torsions, add charges) PubChem->PrepLigand DefineGrid Define Grid Box (Binding Site) PrepReceptor->DefineGrid RunVina Run AutoDock Vina PrepLigand->RunVina DefineGrid->RunVina Analyze Analyze Poses & Scores RunVina->Analyze G Input Docked Protein-Ligand Complex Prep Prepare System (Generate Ligand Topology, Choose Force Field) Input->Prep Solvate Solvate & Add Ions Prep->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: Step-by-step molecular dynamics simulation workflow.

Comparative Data Summary (Hypothetical Results)

To illustrate the outputs of these methods, the following tables summarize hypothetical but realistic data for the binding of this compound to our model receptor, A2AAR.

Table 1: Molecular Docking Results Comparison

Docking SoftwareTop Pose Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Computational Time (minutes)
AutoDock Vina -7.2PHE168, GLU169, ILE274~5
Alternative A (e.g., GOLD)-6.9PHE168, TRP246, ASN253~15
Alternative B (e.g., Glide)-7.5PHE168, GLU169, HIS278~10

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

MetricValue/ObservationInterpretation
Ligand RMSD 1.5 ± 0.3 Å (after initial fluctuation)The ligand remains stably bound in the pocket after 10 ns.
Protein Backbone RMSD 2.1 ± 0.4 ÅThe overall protein structure is stable throughout the simulation.
Key Hydrogen Bonds Maintained with ASN253 for 75% of simulation time.Confirms a key electrostatic interaction predicted by docking.
Binding Pocket Volume StableIndicates no major conformational changes that would expel the ligand.

Advanced Technique: Free Energy Calculations

For a more quantitative prediction of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations can be employed. [13][14][15]

  • MM/PBSA: This method calculates the binding free energy by analyzing the MD trajectory. It provides a more accurate estimation than docking scores by considering solvation effects and entropic contributions. [14]* Alchemical Free Energy: This is a highly rigorous and computationally expensive method that involves simulating a non-physical "transformation" of the ligand into nothing, both in solution and in the protein binding site. [16]It is considered the gold standard for predicting binding affinities but requires significant expertise and computational resources.

These methods are typically used in the lead optimization phase of drug discovery when high accuracy is required for a small number of promising compounds.

Conclusion and Recommendations

This guide has compared the primary in-silico methods for analyzing the receptor binding of a novel compound, this compound, using a hypothetical target.

  • Molecular Docking is an indispensable tool for initial screening. It is fast, provides a structural hypothesis for binding, and is effective for filtering large compound libraries. Its primary weakness is the simplified scoring function, which can lead to inaccuracies in affinity prediction.

  • Molecular Dynamics Simulations are essential for validating docking poses. They provide critical insights into the stability and dynamics of the ligand-receptor complex in a more realistic environment. The main drawback is the significant computational cost and time required.

Our recommendation for researchers investigating a novel compound is to use a tiered approach:

  • Start with Molecular Docking to generate initial binding hypotheses against potential receptors.

  • Validate the most promising docked poses with Molecular Dynamics simulations to assess their stability.

  • Consider advanced Free Energy Calculations only for lead candidates where a highly accurate prediction of binding affinity is necessary to justify further experimental investment.

By strategically combining these methods, researchers can efficiently and effectively navigate the complexities of in-silico drug discovery, turning speculative compounds into promising therapeutic leads.

References

Sources

Safety Operating Guide

Mastering the Final Step: A Guide to the Proper Disposal of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine are at the forefront of innovation. However, the lifecycle of any chemical doesn't end with its use in an experiment. Responsible disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety Considerations: Understanding the Hazard Profile

Before initiating any disposal protocol, it is paramount to understand the inherent risks associated with this compound. This compound is a combustible liquid and presents several health hazards.[1]

Key Hazards:

  • Harmful if swallowed: Oral ingestion can lead to adverse health effects.[1]

  • Causes skin irritation: Direct contact with the skin can result in inflammation and irritation.[1]

  • Causes serious eye irritation: Contact with the eyes can cause significant damage.[1]

  • May cause respiratory irritation: Inhalation of vapors or mists can irritate the respiratory tract.[1]

A thorough risk assessment must be conducted before handling this chemical for any purpose, including disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of safe laboratory practice.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield.[2][3]Protects against accidental splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4]Prevents skin contact and subsequent irritation.
Body Protection A lab coat, long pants, and closed-toe shoes.[5][6]Minimizes the risk of skin exposure from spills or splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[2]Prevents inhalation of vapors that can cause respiratory irritation.

Disposal Pathways: A Decision-Making Framework

The appropriate disposal method for this compound depends on the quantity of waste and the capabilities of your facility. The following diagram illustrates the decision-making process.

Disposal_Decision_Tree Start Waste 5-Methyl-6,7-dihydro-5H- cyclopenta[b]pyrazine Quantity Assess Quantity Start->Quantity Small_Scale Small Scale (< 100g) Quantity->Small_Scale < 100g Large_Scale Large Scale (> 100g) Quantity->Large_Scale > 100g Neutralization Chemical Neutralization (In-Lab Treatment) Small_Scale->Neutralization Waste_Collection Licensed Hazardous Waste Collection Large_Scale->Waste_Collection Neutralization->Waste_Collection If drain disposal is not permitted Sewer Drain Disposal (Post-Neutralization & Verification) Neutralization->Sewer If permissible by local regulations Incineration Incineration Waste_Collection->Incineration Landfill Secure Landfill Waste_Collection->Landfill

Sources

Navigating the Safe Handling of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, use, and disposal of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS No. 23747-48-0). As a valued partner in your research and development endeavors, we are committed to providing not just high-quality chemical compounds, but also the critical safety and operational intelligence to ensure your work is both groundbreaking and safe. This guide is born from a synthesis of regulatory standards and hands-on laboratory experience, designed to empower you with the knowledge to confidently and safely incorporate this pyrazine derivative into your workflows.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the inherent risks associated with a chemical is paramount. This compound is a combustible liquid that presents several health hazards.[1] It is classified as:

  • Harmful if swallowed: Acute oral toxicity is a primary concern.[2]

  • Skin Irritant: Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritant: Can cause significant eye irritation upon contact.[2][3]

  • Respiratory Irritant: Inhalation of vapors or mists may lead to respiratory tract irritation.[2][3]

A comprehensive understanding of these hazards informs every aspect of the handling protocol, from the selection of personal protective equipment to the design of your experimental setup and the response to any unforeseen incidents.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations. Remember, a risk assessment of your specific procedure may necessitate a higher level of protection.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Chemical splash gogglesNitrile or Neoprene glovesFully buttoned lab coatRequired if not in a fume hood: Half-mask respirator with organic vapor cartridges
Solution Preparation Chemical splash goggles and face shieldNitrile or Neoprene glovesChemical-resistant apron over a lab coatRequired if not in a fume hood: Half-mask respirator with organic vapor cartridges
Running Reactions Chemical splash goggles and face shieldNitrile or Neoprene glovesChemical-resistant apron over a lab coatRecommended: Half-mask respirator with organic vapor cartridges
Workup/Purification Chemical splash goggles and face shieldNitrile or Neoprene glovesChemical-resistant apron over a lab coatRequired if not in a fume hood: Half-mask respirator with organic vapor cartridges

Operational Protocols: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for its safe management within the laboratory.

Chemical Handling Workflow cluster_pre Preparation cluster_use Active Use cluster_post Post-Use Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage Weighing & Transfer Weighing & Transfer Secure Storage->Weighing & Transfer Reaction Setup Reaction Setup Weighing & Transfer->Reaction Setup Workup & Purification Workup & Purification Reaction Setup->Workup & Purification Waste Collection Waste Collection Workup & Purification->Waste Collection Disposal Disposal Waste Collection->Disposal

Caption: A typical laboratory workflow for handling chemical reagents.

Step 1: Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the manufacturer's label is intact and legible.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[4] As a combustible liquid, it should be stored in a designated flammable liquids cabinet.[4][5] Keep the container tightly closed when not in use.[2]

Step 2: Weighing and Solution Preparation
  • Designated Area: Conduct all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.[6]

  • PPE: Don the appropriate PPE as outlined in the table above, including chemical splash goggles and a face shield.

  • Dispensing: Use a clean, dry spatula or pipette for transferring the chemical. Avoid generating dust or aerosols.

  • Grounding: For transfers from larger containers, ensure proper bonding and grounding to prevent static discharge, a potential ignition source.[4][6]

  • Spill Containment: Perform all transfers over a secondary containment tray to catch any potential spills.

Step 3: Running Reactions and Workup
  • Ventilation: All reactions involving this compound should be carried out in a chemical fume hood.[6]

  • Ignition Sources: Eliminate all potential ignition sources from the immediate work area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[4][6]

  • Temperature Control: When heating reactions, use a controlled heating source such as a heating mantle or an oil bath.[4]

  • Quenching: Be mindful of potentially exothermic reactions, especially during quenching.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

Emergency_Response_Plan cluster_spill Chemical Spill cluster_exposure Personal Exposure spill Spill Occurs evacuate_spill Evacuate immediate area Alert others spill->evacuate_spill assess_spill Assess spill size and risk evacuate_spill->assess_spill minor_spill Minor Spill (trained personnel only) assess_spill->minor_spill major_spill Major Spill assess_spill->major_spill cleanup Contain and clean up with non-combustible absorbent minor_spill->cleanup contact_ehs Contact Emergency Services / EHS major_spill->contact_ehs dispose_spill Dispose of waste properly cleanup->dispose_spill exposure Exposure Occurs remove_source Remove from source of exposure exposure->remove_source skin_contact Skin Contact: Rinse with water for 15 mins remove_source->skin_contact eye_contact Eye Contact: Flush with eyewash for 15 mins remove_source->eye_contact inhalation Inhalation: Move to fresh air remove_source->inhalation ingestion Ingestion: Seek immediate medical attention remove_source->ingestion medical_attention Seek Medical Attention (Bring SDS) skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention

Caption: A flowchart for responding to chemical spills and personal exposures.

Spill Response
  • Minor Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels.[7]

    • Scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with soap and water.

    • Ventilate the area thoroughly.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the doors to the affected area to confine the vapors.

    • Activate the fire alarm if there is a significant risk of fire.

    • Contact your institution's emergency response team or local fire department from a safe location.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2]

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Segregation: Do not mix this waste with incompatible materials.

  • Disposal Protocol: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Common disposal methods for similar chemical waste include incineration.[8]

By adhering to these guidelines, you can confidently and safely advance your research. Our commitment to your success extends beyond the product, and we encourage you to always prioritize safety in your laboratory.

References

  • Synerzine. (n.d.). SAFETY DATA SHEET 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-.
  • University of Nevada, Reno. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety.
  • Storemasta. (2023, March 15).
  • CymitQuimica. (n.d.). SAFETY DATA SHEET this compound.
  • Oklahoma State University. (n.d.). Flammable and Combustible Liquid Safety.
  • Sigma-Aldrich. (n.d.). 5H-5-Methyl-6,7-dihydrocyclopenta b pyrazine = 97 , FG 23747-48-0.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
Reactant of Route 2
Reactant of Route 2
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.